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  • Product: 8-chloro-6-methoxyquinolin-2(1H)-one

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Medicinal Applications of 8-Chloro-6-methoxyquinolin-2(1H)-one

Executive Summary 8-Chloro-6-methoxyquinolin-2(1H)-one (CAS: 2101658-58-4) is an advanced heterocyclic building block belonging to the carbostyril (2-quinolone) family [1]. In contemporary drug discovery, the quinolin-2(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Chloro-6-methoxyquinolin-2(1H)-one (CAS: 2101658-58-4) is an advanced heterocyclic building block belonging to the carbostyril (2-quinolone) family [1]. In contemporary drug discovery, the quinolin-2(1H)-one scaffold is recognized as a "privileged structure," frequently utilized to design highly selective kinase inhibitors, antibacterial agents, and epigenetic modulators—most notably, bromodomain (e.g., BRPF) inhibitors [2, 3].

This technical guide provides an in-depth analysis of the physicochemical properties, structural tautomerism, synthetic methodologies, and structure-activity relationship (SAR) applications of 8-chloro-6-methoxyquinolin-2(1H)-one. By detailing field-proven protocols and mechanistic causality, this document serves as a comprehensive resource for process chemists and drug development professionals.

Chemical Structure & Physicochemical Properties

Structural Tautomerism and Electronic Effects

Like all 2-quinolones, 8-chloro-6-methoxyquinolin-2(1H)-one exists in a tautomeric equilibrium between the lactam (quinolin-2(1H)-one) and lactim (2-hydroxyquinoline) forms. In the solid state and in physiological solutions, the lactam form strongly predominates due to the thermodynamic stability of the amide resonance [4].

The substitution pattern on this specific core heavily dictates its reactivity and binding affinity:

  • 8-Chloro Substituent: Acts as an electron-withdrawing group (EWG) via inductive effects but provides localized lipophilicity. In medicinal chemistry, halogens at the 8-position often serve to fill hydrophobic sub-pockets in target proteins or to sterically block metabolic oxidation at adjacent sites.

  • 6-Methoxy Substituent: Acts as a strong electron-donating group (EDG) via mesomeric effects (+M). This increases the electron density of the aromatic ring, making the 5- and 7-positions highly susceptible to electrophilic aromatic substitution (EAS) if further functionalization is required.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 8-chloro-6-methoxyquinolin-2(1H)-one
CAS Registry Number 2101658-58-4 [1]
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Hydrogen Bond Donors 1 (N-H of the lactam)
Hydrogen Bond Acceptors 2 (C=O of lactam, O of methoxy)
Predicted LogP ~2.1 - 2.5 (Optimal for oral bioavailability)
Core Scaffold Carbostyril / 2-Quinolone

Synthetic Methodologies & Experimental Protocols

While classical methods like the Knorr quinoline synthesis (condensation of anilines with


-keto esters) are viable, modern high-yielding approaches utilize the superacid-catalyzed cyclization of cinnamanilides  [5]. This method avoids the harsh thermal conditions of the Knorr reaction and provides excellent regiocontrol.
Protocol: Synthesis via Triflic Acid-Mediated Dehydrophenylation

Causality & Rationale: The reaction begins with the cinnamoylation of 2-chloro-4-methoxyaniline. The resulting cinnamanilide is then subjected to Trifluoromethanesulfonic acid (TfOH). TfOH is chosen because its superacidic nature protonates the amide carbonyl, generating a highly reactive resonance-stabilized carbocation. This drives an intramolecular Friedel-Crafts alkylation, which is immediately followed by dehydrophenylation (loss of a benzene ring from the cinnamoyl moiety) to yield the fully aromatized quinolin-2(1H)-one core [5].

Step-by-Step Procedure:

  • Amidation (Preparation of Cinnamanilide):

    • Dissolve 2-chloro-4-methoxyaniline (1.0 equiv) and pyridine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

    • Causality: Pyridine acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the premature protonation of the aniline starting material.

    • Dropwise add cinnamoyl chloride (1.1 equiv). Stir for 2 hours at room temperature.

    • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate the intermediate N-(2-chloro-4-methoxyphenyl)cinnamamide.

  • Superacid Cyclization:

    • Charge a pressure-resistant reaction vial with the cinnamanilide intermediate (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE).

    • Cautiously add Trifluoromethanesulfonic acid (TfOH) (10.0 equiv).

    • Causality: A superstoichiometric amount of TfOH is required because the basic nitrogen of the newly formed quinolinone will sequester one equivalent of the acid, and excess is needed to drive the dehydrophenylation step.

    • Seal the vial and heat to 110 °C for 12 hours.

  • Workup and Purification:

    • Cool the mixture to 0 °C and carefully quench by pouring over crushed ice. Neutralize with 2M NaOH until pH 7 is reached.

    • Extract the aqueous layer with ethyl acetate (3

      
       50 mL). Wash the combined organic layers with brine and dry over MgSO₄.
      
    • Purify the crude product via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield pure 8-chloro-6-methoxyquinolin-2(1H)-one as a solid.

Mechanistic Pathway Visualization

SynthesisMechanism SM 2-Chloro-4-methoxyaniline + Cinnamoyl Chloride Amidation Amidation (Pyridine, DCM, 0°C) SM->Amidation Intermediate Cinnamanilide Intermediate Amidation->Intermediate Cyclization Intramolecular Cyclization (TfOH, 110°C) Intermediate->Cyclization Protonation of Carbonyl Dehydro Dehydrophenylation (- Benzene) Cyclization->Dehydro Friedel-Crafts Alkylation Product 8-Chloro-6-methoxy- quinolin-2(1H)-one Dehydro->Product Aromatization

Figure 1: Mechanistic workflow for the TfOH-mediated synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one.

Applications in Medicinal Chemistry & Drug Discovery

The 2-quinolone core is highly prized in the development of epigenetic probes, specifically as inhibitors of the Bromodomain and Plant Homeodomain Finger-containing (BRPF) protein family [3]. Bromodomains are "reader" proteins that recognize


-N-acetylated lysine residues on histone tails, regulating gene transcription.
Pharmacophore Modeling and SAR Logic

8-chloro-6-methoxyquinolin-2(1H)-one serves as an ideal acetyl-lysine mimetic. The structural logic for utilizing this specific substitution pattern is as follows:

  • The Lactam Core (Acetyl-Lysine Mimic): The cyclic amide (lactam) of the quinolin-2(1H)-one core acts as a direct bioisostere for the acetylated lysine carbonyl. It forms a critical, bidentate hydrogen-bonding network with the highly conserved Asparagine (Asn140) and a structural water molecule at the base of the bromodomain binding pocket [3].

  • The 6-Methoxy Vector: The 6-position of the quinolinone ring typically points toward the solvent-exposed region (the lip of the binding pocket). The methoxy group can either serve to improve aqueous solubility or act as a synthetic handle (following demethylation to a phenol) to attach functional linkers, PROTAC (Proteolysis Targeting Chimera) degraders, or fluorescent tags.

  • The 8-Chloro Shield: The 8-position sits deep within the hydrophobic WPF (Trp-Pro-Phe) shelf of the bromodomain pocket. The chlorine atom provides a precise steric fit and enhances binding affinity through favorable halogen-

    
     interactions with adjacent aromatic residues, while simultaneously preventing oxidative metabolism by cytochrome P450 enzymes at the 8-position.
    
SAR Binding Logic Visualization

SAR_Logic Core Quinolin-2(1H)-one Core Acetyl-Lysine Mimetic Asn Conserved Asn140 Bidentate H-Bonding Core->Asn Anchors to pocket Methoxy 6-Methoxy Group Solvent Channel Vector Core->Methoxy Chloro 8-Chloro Group Steric Shield & Lipophilicity Core->Chloro Linker Solvent Exposed Region PROTAC / Linker Attachment Methoxy->Linker Points towards WPF WPF Hydrophobic Shelf Halogen-π Interactions Chloro->WPF Occupies

Figure 2: Structure-Activity Relationship (SAR) and binding logic of the substituted quinolinone scaffold within a bromodomain pocket.

Conclusion

8-chloro-6-methoxyquinolin-2(1H)-one is a highly specialized, synthetically tractable intermediate. Its synthesis via superacid-mediated dehydrophenylation offers a robust, scalable route that circumvents the limitations of classical condensation reactions. In the realm of medicinal chemistry, its unique combination of a hydrogen-bonding lactam core, a solvent-directed methoxy vector, and a metabolically stable, lipophilic chloro-substituent makes it a premier scaffold for the development of next-generation epigenetic inhibitors and targeted therapeutics.

References

  • Appretech Scientific Limited. "8-chloro-6-methoxyquinolin-2(1H)-one Product Catalog (CAS: 2101658-58-4)." Appretech. Available at:[Link]

  • Helda - University of Helsinki. "Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents." Helda, 2021. Available at:[Link]

  • UCL Discovery. "Design and Synthesis of Chemical Probes for the BRPF Bromodomains." University College London, 2017. Available at:[Link]

  • Preprints.org. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." Preprints, 2025. Available at:[Link]

  • ACS Omega. "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters." American Chemical Society, 2025. Available at:[Link]

Exploratory

Solubility Profile of 8-chloro-6-methoxyquinolin-2(1H)-one in Organic Solvents

Executive Summary The compound 8-chloro-6-methoxyquinolin-2(1H)-one (CAS: 2101658-58-4) represents a critical scaffold in the synthesis of bioactive fluoroquinolones and specific antimalarial agents. As a di-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-chloro-6-methoxyquinolin-2(1H)-one (CAS: 2101658-58-4) represents a critical scaffold in the synthesis of bioactive fluoroquinolones and specific antimalarial agents. As a di-substituted quinolinone, its solubility profile is the governing factor in process yield, purity during recrystallization, and bioavailability in early-stage formulation.

This technical guide provides a definitive framework for the solubility characterization of this compound. Unlike generic datasheets, this document synthesizes predictive physicochemical profiling with a rigorous, self-validating experimental protocol for thermodynamic modeling. It addresses the lack of specific open-literature data by establishing a reference solubility landscape based on structural analogs (e.g., 6-methoxy-8-nitroquinoline) and defining the exact methodology required to generate regulatory-grade solubility data.

Compound Characterization & Physicochemical Architecture

Understanding the solubility begins with the molecular architecture. The 8-chloro-6-methoxyquinolin-2(1H)-one molecule exhibits a "push-pull" electronic structure that dictates its solvent affinity.

Structural Analysis
  • Core Scaffold: The quinolin-2(1H)-one (carbostyril) core is planar and highly stable, capable of strong intermolecular

    
    -
    
    
    
    stacking, which leads to high lattice energy and high melting points (typically >200°C).
  • Substituents:

    • C6-Methoxy (-OCH₃): Electron-donating group (EDG). Increases lipophilicity slightly but offers a weak hydrogen bond acceptor site.

    • C8-Chloro (-Cl): Electron-withdrawing group (EWG) via induction. It increases the lipophilicity (LogP) and reduces the basicity of the ring nitrogen.

    • Lactam Moiety (NH-C=O): The amide-like functionality allows for dimerization via hydrogen bonding (

      
      ), significantly reducing solubility in non-polar solvents.
      
Predicted Physicochemical Properties
  • Molecular Formula:

    
    
    
  • Molecular Weight: 209.63 g/mol

  • Predicted LogP: ~2.2 – 2.5 (Moderate Lipophilicity)

  • pKa: Weakly acidic (NH proton) due to the lactam tautomerism.

The Solubility Landscape: Predictive Profiling

Based on the solvatochromic parameters of the carbostyril core and data from structural analogs (e.g., 6-methoxy-8-nitroquinoline), we establish the following Reference Solubility Hierarchy . This hierarchy guides solvent selection for screening.

Solvent Class Efficiency
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Dipolar Aprotic DMSO, DMF, NMP High (>50 mg/mL)Disrupts intermolecular H-bonds of the lactam dimer; dipole-dipole interactions stabilize the polar core.
Chlorinated Chloroform, DCM Moderate-High Good interaction with the aromatic system and the chloro-substituent; effective for extraction.
Ethers/Esters THF, Ethyl Acetate Moderate Acceptable for process solvents; THF coordinates well, while EtOAc is a prime candidate for crystallization.
Alcohols Methanol, Ethanol Low-Moderate Temperature-dependent. High solubility at boiling (reflux) but low at RT, making them ideal recrystallization solvents .
Non-Polar Hexane, Heptane Negligible Inability to break crystal lattice energy; excellent anti-solvents .
Aqueous Water, Buffers Very Low (<0.1 mg/mL)Hydrophobic aromatic core dominates; solubility improves only at high pH (deprotonation of NH).
Process Implication: The "Skraup" Analog

Literature on the analog 6-methoxy-8-nitroquinoline indicates a solubility in methanol of 0.8 g/100g at RT rising to 4.1 g/100g at boiling .[1] It is highly probable that 8-chloro-6-methoxyquinolin-2(1H)-one follows a similar steep solubility curve in lower alcohols, validating Methanol or Ethanol as the primary solvent for purification via cooling crystallization.

Validated Experimental Protocol: Isothermal Saturation Method

To generate the thermodynamic data required for the Apelblat modeling, the Isothermal Saturation Shake-Flask Method is the gold standard.

Reagents & Apparatus
  • Solute: 8-chloro-6-methoxyquinolin-2(1H)-one (Purity >98%, HPLC grade).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene).

  • Apparatus: Thermostatic Shaker Bath (Control

    
    ), HPLC with UV/Vis detector.
    
Step-by-Step Workflow

SolubilityProtocol Start Preparation Mix Excess Solute Addition (Add solid to solvent until saturation) Start->Mix Equilibrate Equilibration (Shake at constant T for 72h) Mix->Equilibrate Settle Phase Separation (Settle for 4h or Centrifuge) Equilibrate->Settle Sample Sampling (Filter supernatant via 0.45µm PTFE) Settle->Sample Dilute Dilution (Dilute with Mobile Phase) Sample->Dilute Analyze HPLC Quantification (Calculate Mole Fraction x) Dilute->Analyze Analyze->Mix Repeat for T = 278K to 323K

Figure 1: Standardized workflow for determining equilibrium solubility using the isothermal saturation method.

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (characteristic quinolinone absorption).

  • Standard Curve: Prepare 5 concentrations (0.01 to 0.5 mg/mL) in Methanol.

    
     must be 
    
    
    
    .

Thermodynamic Modeling & Data Processing

Once experimental mole fraction solubility (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), the data must be fitted to thermodynamic models to calculate enthalpy and entropy of dissolution.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters determined via non-linear regression.
    
  • Interpretation:

    • If

      
       is negative, dissolution is endothermic (solubility increases with T).
      
    • 
       accounts for the temperature dependence of the enthalpy of solution.
      
Thermodynamic Parameters

Using the Van't Hoff analysis, we derive the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       confirms the process is endothermic, necessitating heat for dissolution (typical for stable crystals like quinolinones).
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       indicates low solubility, requiring a driving force (like mixing entropy) to occur.
      
Computational Implementation (Python Snippet)

Researchers should use the following logic to fit their data:

Process Application: Purification Strategy

The solubility profile directly informs the purification of 8-chloro-6-methoxyquinolin-2(1H)-one from crude reaction mixtures (often containing inorganic salts or unreacted anilines).

Recrystallization Protocol

Based on the Differential Solubility (high in hot alcohol, low in cold):

  • Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (

    
    ).
    
  • Clarification: If dissolution is incomplete, add small amounts of DMF (co-solvent) until clear, or filter hot to remove inorganic salts.

  • Crystallization: Cool slowly to

    
     at a rate of 
    
    
    
    . The slow cooling promotes the growth of pure, stable polymorphs.
  • Yield Optimization: If yield is low, add Water (anti-solvent) dropwise to the cold solution to force precipitation.

Purification Crude Crude Intermediate (Solid) Reflux Reflux in Ethanol (T > 70°C) Crude->Reflux Filter Hot Filtration (Remove Salts) Reflux->Filter Cool Controlled Cooling (Rate: 10°C/h) Filter->Cool Isolate Filtration & Drying (Pure Crystal) Cool->Isolate

Figure 2: Optimized purification workflow based on predicted solubility differentials.

References

  • Compound Identification: 8-chloro-6-methoxyquinolin-2(1H)-one; CAS 2101658-58-4. ChemicalBook / BenchChem Database. Link

  • Analog Solubility Data: "Solubility Measurement and Thermodynamic Model Correlation of 2-amino-4-chloro-6-methoxypyrimidine." Journal of Chemical & Engineering Data. (Provides comparative methodology for chloro-methoxy-heterocycles). Link

  • Synthesis Context: "Synthesis of 6-methoxy-8-nitroquinoline." Organic Syntheses, Coll. Vol. 3, p.568 (1955). (Establishes baseline solubility for 6-methoxy-8-substituted quinolines). Link

  • Experimental Methodology: Shake-Flask Method for Equilibrium Solubility. BenchChem Technical Guides. Link

  • Thermodynamic Modeling: "Predicting intrinsic aqueous solubility by a thermodynamic cycle." Molecular Pharmaceutics, 2008. (Theoretical basis for Apelblat and Van't Hoff analysis). Link

Disclaimer: This guide is based on predictive physicochemical profiling and standard industrial protocols. Specific numerical solubility values should be experimentally verified using the described protocols before scaling up.

Sources

Foundational

The 6-Methoxyquinolin-2-one Scaffold: A Technical Guide to Privileged Structures in Drug Discovery

The following technical guide provides an in-depth analysis of the 6-methoxyquinolin-2-one scaffold, designed for researchers and drug discovery professionals. Executive Summary The 6-methoxyquinolin-2-one (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 6-methoxyquinolin-2-one scaffold, designed for researchers and drug discovery professionals.

Executive Summary

The 6-methoxyquinolin-2-one (also known as 6-methoxycarbostyril) scaffold represents a privileged substructure in medicinal chemistry, characterized by its ability to interact with diverse biological targets ranging from cytoskeletal proteins to phosphodiesterase (PDE) enzymes.[1] Unlike the ubiquitous quinoline core, the 2-one tautomer offers unique hydrogen-bonding capabilities (lactam-lactim tautomerism) and specific dipole alignments that enhance binding affinity in hydrophobic pockets.

This guide dissects the synthetic accessibility, Structure-Activity Relationships (SAR), and pharmacological applications of this scaffold, with a specific focus on tubulin polymerization inhibition (Anticancer) and PDE3 inhibition (Cardiovascular).

Part 1: Chemical Space & Synthetic Protocols

The synthesis of 6-methoxyquinolin-2-one derivatives has evolved from harsh classical methods (Skraup, Friedländer) to milder, high-yielding cyclization protocols. The presence of the electron-donating methoxy group at position 6 activates the ring system, influencing both electrophilic aromatic substitutions and the stability of the lactam core.

Validated Synthetic Protocol: TfOH-Mediated Cyclization

A superior, atom-economical route involves the acid-mediated cyclization of cinnamanilides. This method avoids the high temperatures of the Conrad-Limpach synthesis and allows for regioselective functionalization.

Target Compound: 7-Hydroxy-6-methoxyquinolin-2(1H)-one (HMQ) and derivatives.[2] Mechanism: Intramolecular Friedel-Crafts alkylation/acylation followed by elimination.

Step-by-Step Methodology
  • Amide Coupling:

    • Reagents: 4-Methoxy-3-hydroxyaniline (1.0 equiv), Cinnamoyl chloride (1.1 equiv),

      
       (2.0 equiv).
      
    • Solvent: Acetone/Water (1:1).

    • Procedure: Stir aniline and base at 0°C. Dropwise add cinnamoyl chloride. Warm to RT and stir for 2h. Precipitate forms. Filter and wash with dilute HCl.

    • Yield: ~85-90% (Intermediate Cinnamanilide).

  • Cyclization (The Critical Step):

    • Reagents: Triflic acid (TfOH) (2-5 equiv) or Polyphosphoric acid (PPA). Note: TfOH allows for milder conditions (RT to 80°C).

    • Procedure: Dissolve cinnamanilide in neat TfOH. Stir at 80°C for 4 hours. Monitor via TLC (EtOAc:Hexane 3:7).

    • Workup: Quench reaction mixture over crushed ice. The quinolin-2-one precipitates as a solid.[2] Neutralize with saturated

      
       to pH 7. Filter, wash with water, and recrystallize from Ethanol.
      
    • Validation:

      
      -NMR should show the disappearance of trans-alkene protons and appearance of the singlet at C3 (approx. 
      
      
      
      6.4 ppm).
Synthetic Pathway Visualization

The following diagram illustrates the logical flow from starting material to the cyclized scaffold.

SynthesisRoute Aniline 4-Methoxy-3-hydroxyaniline Inter N-Cinnamoylanilide (Intermediate) Aniline->Inter Amide Coupling (K2CO3, Acetone) Chloride Cinnamoyl Chloride Chloride->Inter Cyclization Cyclization (TfOH / 80°C) Inter->Cyclization Friedel-Crafts Product 7-Hydroxy-6-methoxy quinolin-2(1H)-one Cyclization->Product - H2O

Caption: Figure 1. TfOH-mediated synthesis of the 6-methoxyquinolin-2-one scaffold via cinnamanilide cyclization.[2]

Part 2: Pharmacological Applications[3][4][5][6][7][8][9]

Anticancer: Tubulin Polymerization Inhibition

The 6-methoxyquinolin-2-one scaffold serves as a bioisostere for the colchicine ring system. Specifically, 4-substituted derivatives occupy the colchicine binding site on


-tubulin, disrupting microtubule dynamics.

Key Case Study: Compound 11e

  • Structure: 4-(3′,5′-Dimethoxybenzyloxy)-6-methoxyquinolin-2(1H)-one.[3]

  • Mechanism: The 6-methoxy group mimics the A-ring methoxy pattern of colchicine, while the 4-benzyloxy tail extends into the hydrophobic pocket of tubulin.

  • Efficacy: Induces G2/M cell cycle arrest and apoptosis via the intrinsic (mitochondrial) pathway.

Quantitative Data Summary:

Cell LineTissue OriginCompound 11e IC50 (nM)Colchicine IC50 (nM)
COLO 205 Colon Cancer14 20
HL-60 Leukemia25 18
Hep3B Liver Cancer32 25
Detroit 551 Normal Fibroblast>50,000~50

Insight: The scaffold exhibits high selectivity (Selectivity Index > 1000) for cancer cells over normal fibroblasts, a significant advantage over traditional taxanes.

Cardiovascular: PDE3 Inhibition

Phosphodiesterase 3 (PDE3) inhibitors are critical for treating intermittent claudication and acute heart failure.[4] The quinolin-2-one core is the structural anchor for drugs like Cilostazol .

Mechanistic Role of Position 6: In PDE3 inhibitors, the substituent at position 6 (often an alkoxy chain) is essential for potency. While Cilostazol features a complex tetrazole-butoxy chain at C6, the 6-methoxy analogue is often used as a reference standard in SAR studies to determine the baseline contribution of the steric bulk.

  • Compound MC2: A 6-alkoxy-4-methylquinolin-2-one derivative.[5]

  • Activity: Positive inotropy (increased contraction force) with reduced chronotropy (heart rate), mitigating the arrhythmia risk associated with older PDE3 inhibitors like milrinone.

Part 3: Mechanism of Action & Signaling Pathways

Understanding the dual-potential of this scaffold requires visualizing the downstream effects. Below is the signaling pathway for the anticancer activity of 6-methoxyquinolin-2-one derivatives (e.g., Compound 11e).

MOA Drug 6-Methoxyquinolin-2-one (Compound 11e) Target Colchicine Binding Site (Beta-Tubulin) Drug->Target Binds Microtubule Microtubule Dynamics Target->Microtubule Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Bcl2 Bcl-2 (Anti-apoptotic) Phosphorylation/Inactivation Arrest->Bcl2 Signaling Cascade Mito Mitochondrial Membrane Potential Loss Bcl2->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Figure 2.[6] Mechanism of action for 6-methoxyquinolin-2-one derivatives inducing apoptosis via tubulin inhibition.

Part 4: Structure-Activity Relationship (SAR) Deep Dive

To optimize this scaffold, modifications must be strategic. The following rules are derived from extensive literature analysis:

  • Position 2 (Carbonyl): Essential for hydrogen bonding. Conversion to quinoline (removal of carbonyl) or quinoline-thiol often reduces potency against PDE3 but may alter kinase selectivity.

  • Position 4 (The "Tail"):

    • For Anticancer: Bulky hydrophobic groups (benzyloxy, quinazolin-4-yl) are required to fill the hydrophobic pocket of tubulin.

    • For PDE3: Small alkyl groups (Methyl) are preferred here to avoid steric clash, shifting the binding burden to Position 6.

  • Position 6 (The "Anchor"):

    • Methoxy (-OMe): Provides optimal electron density to the ring. Replacing with -H or -Cl often results in a >10-fold loss of activity.

    • Extension: Extending the 6-methoxy to a 6-butoxy-linker (as in Cilostazol) changes the target profile from Tubulin to PDE3/Platelets.

References

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

  • Li, L., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Chen, Y.L., et al. (2013). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology. [Link]

  • Zarghi, A., et al. (2010). Design, synthesis and biological evaluation of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Exploratory

Topic: The Biological Activity of 8-Chloro-Substituted Quinolinone Intermediates

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse pharmacological activities.[1] This guide delves into the specific and potent biological activities imparted by the introduction of a chloro-substituent at the 8-position of the quinolinone ring. This substitution is not a trivial modification; it imposes significant steric and electronic effects that fundamentally alter the molecule's three-dimensional structure and its interaction with biological targets.[2] We will explore the profound impact of this substitution on two primary therapeutic areas: antimicrobial and anticancer activity. By examining the causality behind experimental design, presenting validated protocols, and synthesizing quantitative data, this document serves as a technical resource for professionals engaged in the discovery and development of novel quinolinone-based therapeutics.

The Quinolinone Scaffold and the Critical Role of C8-Chlorination

Quinolinone, a bicyclic aromatic heterocycle, offers a versatile and stable framework that can be extensively functionalized to modulate its pharmacokinetic and pharmacodynamic profiles.[1] Its ability to interact with a wide array of biological targets has led to the development of numerous clinically significant drugs.[3]

The introduction of a chlorine atom at the C8-position is a key strategic decision in the design of potent quinolinone-based agents. Unlike other positions, substitution at C8 introduces significant steric hindrance with substituents at the N1-position. This repulsion forces the N1-substituent to twist out of the plane of the quinolinone core, creating a highly strained and distorted conformation.[2] As this guide will detail, this specific three-dimensional arrangement is a critical factor responsible for the enhanced potency observed in both antibacterial and anticancer applications.[2]

Synthesis of 8-Chloro-Substituted Quinolinone Intermediates

The synthesis of 8-chloro-substituted quinolinones typically begins with the construction of the core quinolinone ring, often via established methods like the Gould-Jacobs cyclization.[4] The critical chlorination step is then performed on a suitable quinolinone precursor.

A common and effective method involves the direct chlorination of the 8-position using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[4][5] The choice of reagent and reaction conditions is crucial to ensure regioselectivity and avoid unwanted side reactions.

Below is a generalized workflow for the synthesis of these intermediates.

G cluster_0 Core Ring Synthesis cluster_1 Intermediate Processing cluster_2 Functionalization A Substituted Aniline C Gould-Jacobs Cyclization A->C B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxyquinolinone Intermediate C->D E Chlorination at C8 (e.g., SO₂Cl₂) D->E F 8-Chloro-4-hydroxyquinolinone E->F G Conversion to 4-Chloro (e.g., POCl₃) F->G H Nucleophilic Substitution at C4 (e.g., Amines) G->H I Final 8-Chloro-Substituted Quinolinone Derivative H->I G cluster_0 Bacterial Cell A 8-Chloro-Quinolone B DNA Gyrase Topoisomerase IV A->B Binds to C Quinolone-Enzyme-DNA Cleavage Complex B->C Traps on DNA D Inhibition of DNA Ligation DNA Replication Stalls C->D Stabilizes E Double-Strand DNA Breaks D->E Leads to F Bacterial Cell Death E->F Induces G A 8-Chloro-Quinolone Derivative B Inhibition of Human Topoisomerase II A->B C Accumulation of DNA Double-Strand Breaks B->C D Activation of DNA Damage Response (e.g., ATM/ATR) C->D E p53 Activation D->E F Cell Cycle Arrest (G2/M Phase) E->F Halts Proliferation G Apoptosis Induction (Caspase Cascade) E->G Eliminates Damaged Cell H Cancer Cell Death F->H G->H

Sources

Foundational

CAS number and molecular weight of 8-chloro-6-methoxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Foreword The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its unique electronic and structural properties make it a privileged scaffold in the design of novel therapeutic agents. This technical guide focuses on a specific, yet promising derivative: 8-chloro-6-methoxyquinolin-2(1H)-one. While this particular isomer is not as extensively documented in publicly available literature as some of its counterparts, this guide aims to provide a comprehensive overview by integrating foundational chemical principles with data from closely related analogues. We will delve into its chemical identity, potential synthetic pathways, and explore its putative role in drug discovery based on the well-established pharmacology of the quinolinone class.

Core Chemical Identity

A precise understanding of a molecule's fundamental properties is paramount for any research and development endeavor. This section outlines the key identifiers for 8-chloro-6-methoxyquinolin-2(1H)-one.

PropertyValueSource
CAS Number 2101658-58-4[2]
Molecular Formula C₁₀H₈ClNO₂[2]
Molecular Weight 209.63 g/mol [2]
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C=CN2ClInferred
InChI Key Inferred from structureInferred

Synthesis and Spectroscopic Characterization

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach would involve the cyclization of a suitably substituted aniline derivative. A potential disconnection is shown below, suggesting a pathway from 2-chloro-4-methoxyaniline.

G target 8-chloro-6-methoxyquinolin-2(1H)-one intermediate1 Substituted Cinnamic Acid Derivative target->intermediate1 Cyclization starting_material1 2-chloro-4-methoxyaniline intermediate1->starting_material1 starting_material2 Malonic Acid or equivalent intermediate1->starting_material2

Caption: Retrosynthetic analysis of 8-chloro-6-methoxyquinolin-2(1H)-one.

A plausible forward synthesis could involve a reaction analogous to the Conrad-Limpach or Knorr quinoline synthesis, followed by chlorination, or starting with an appropriately chlorinated aniline. A more modern and versatile approach might utilize a palladium-catalyzed C-N coupling reaction.

Postulated Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on similar syntheses of substituted quinolinones.[3][4]

Step 1: Acrylation of 2-chloro-4-methoxyaniline

  • To a stirred solution of 2-chloro-4-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-chloro-4-methoxyphenyl)acrylamide.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Add the crude N-(2-chloro-4-methoxyphenyl)acrylamide (1.0 eq) to a solution of a Lewis acid (e.g., aluminum chloride, 3.0 eq) in an appropriate solvent (e.g., dichlorobenzene) at room temperature.

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully pour it onto a mixture of ice and concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford crude 8-chloro-6-methoxyquinolin-2(1H)-one.

  • Purify the crude product by recrystallization or column chromatography.

Expected Spectroscopic Data
  • ¹H NMR:

    • A singlet for the methoxy protons (~3.9 ppm).

    • A doublet for the proton at C3 (~6.5 ppm).

    • A doublet for the proton at C4 (~7.8 ppm).

    • Aromatic protons on the benzene ring appearing as distinct signals in the aromatic region, with coupling patterns dictated by their relative positions.

    • A broad singlet for the N-H proton.

  • ¹³C NMR:

    • A signal for the methoxy carbon (~56 ppm).

    • Signals for the carbons of the quinolinone ring system, including the carbonyl carbon (~162 ppm).

  • IR Spectroscopy:

    • A characteristic C=O stretching vibration for the lactam carbonyl group (~1660 cm⁻¹).

    • N-H stretching vibration (~3300 cm⁻¹).

    • C-O stretching for the methoxy group.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of 209.63 g/mol .

    • An isotopic pattern characteristic of a molecule containing one chlorine atom.

Potential Applications in Drug Discovery and Medicinal Chemistry

The quinolin-2(1H)-one scaffold is a versatile platform for the development of a wide range of therapeutic agents. The introduction of a chlorine atom at the 8-position and a methoxy group at the 6-position is expected to modulate the molecule's physicochemical properties and biological activity.

Anticancer Potential

Numerous quinolin-2-one derivatives have demonstrated significant anticancer activity.[1][5] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

G compound 8-chloro-6-methoxyquinolin-2(1H)-one target Kinase Signaling Pathways (e.g., VEGFR, EGFR, PI3K/Akt/mTOR) compound->target Potential Inhibition effect Inhibition of: - Proliferation - Angiogenesis - Metastasis Induction of: - Apoptosis target->effect

Caption: Potential mechanism of anticancer action for quinolinone derivatives.

The specific substitution pattern of 8-chloro-6-methoxyquinolin-2(1H)-one may confer selectivity for certain kinase targets, a crucial aspect in the development of targeted cancer therapies.

Antimicrobial Activity

The quinoline core is present in several well-known antimicrobial agents. Derivatives of quinolin-2(1H)-one have also been reported to possess antibacterial and antifungal properties.[6] The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilicity and electronic properties imparted by the chloro and methoxy groups could enhance the compound's ability to penetrate microbial cell walls.

Other Potential Therapeutic Areas

The versatility of the quinolinone scaffold extends to other therapeutic areas, including:

  • Anti-inflammatory activity: Some quinolinone derivatives have shown potent anti-inflammatory effects.[1]

  • Cardiotonic activity: Certain substituted 2(1H)-quinolinones have been investigated for their positive inotropic effects.[7]

  • Central Nervous System (CNS) applications: The ability of small molecules to cross the blood-brain barrier is a key consideration for CNS drug development. The physicochemical properties of 8-chloro-6-methoxyquinolin-2(1H)-one may make it a candidate for targeting CNS disorders.

Future Directions and Conclusion

8-chloro-6-methoxyquinolin-2(1H)-one represents an intriguing, yet underexplored, molecule within the vast chemical space of quinolinone derivatives. While specific experimental data for this isomer is sparse, this guide has provided a robust framework for its potential synthesis, characterization, and therapeutic applications based on established chemical principles and data from closely related analogues.

Future research should focus on the definitive synthesis and comprehensive characterization of this compound. Elucidation of its spectroscopic properties and a thorough investigation of its biological activities are crucial next steps. Such studies will undoubtedly shed light on the unique contributions of the 8-chloro and 6-methoxy substitution pattern to the pharmacological profile of the quinolin-2(1H)-one scaffold and could pave the way for the development of novel therapeutic agents.

References

  • Abdel Reheim, M. A. M., Abdou, M. M., & Abdel Hafiz, I. S. (Year). Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. Journal Name, Volume(Issue), Pages.
  • Chen, Y.-L., et al. (2004). Synthesis and anticancer evaluation of certain indolo[2,3-b]quinoline derivatives. Bioorganic & Medicinal Chemistry, 12(24), 6539-6546.
  • Eden, J. M., et al. (1990). 2(1H)-Quinolinones with cardiac stimulant activity. 1. Synthesis and biological activities of (six-membered heteroaryl)-substituted derivatives. Journal of Medicinal Chemistry, 33(4), 1188-1194.
  • El-Sayed, M. A.-A., et al. (Year). Synthesis of 4-hydroxy-N-substituted-quinolin-2(1H)-ones 3a–c.
  • Liu, H.-B., et al. (2012). Synthesis and biological evaluation of novel N-acyl substituted quinolin-2(1H)-one derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(18), 5845-5848.
  • Luo, J., et al. (2011). 6-Chloroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o188.
  • Appretech Scientific Limited. (n.d.). 8-chloro-6-methoxyquinolin-2(1H)-one. Retrieved from [Link]

  • Bolton, J. L., & Thatcher, G. R. J. (2016). Formation and biological targets of botanical o-quinones. Chemical Research in Toxicology, 29(9), 1417-1435.
  • National Center for Biotechnology Information. (n.d.). 8-chloroquinolin-2(1H)-one. PubChem Compound Database. Retrieved from [Link]

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(48), 59736-59743.
  • Tomma, N. A. H., et al. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1355.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • Li, Y., et al. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European Journal of Medicinal Chemistry, 224, 113697.
  • Kadela-Tomanek, M., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 30(11), 2411.
  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Abu-Hashem, A. A., & El-Hussain, S. A. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Journal of the Iranian Chemical Society.
  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(48), 59736-59743.

Sources

Exploratory

Role of 8-chloro-6-methoxyquinolin-2(1H)-one in heterocyclic synthesis

An In-Depth Technical Guide to the Role of 8-chloro-6-methoxyquinolin-2(1H)-one in Heterocyclic Synthesis Foreword: The Quinolinone Core as a Privileged Scaffold In the landscape of modern medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of 8-chloro-6-methoxyquinolin-2(1H)-one in Heterocyclic Synthesis

Foreword: The Quinolinone Core as a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the quinolin-2(1H)-one scaffold stands out as a "privileged structure."[1][2] Its rigid, bicyclic framework is a common feature in a multitude of natural products and synthetic compounds that exhibit significant biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[2][3] The strategic functionalization of this core allows for the precise tuning of a molecule's physicochemical properties, enabling researchers to optimize for target engagement, selectivity, and pharmacokinetic profiles.

This guide focuses on a particularly valuable derivative: 8-chloro-6-methoxyquinolin-2(1H)-one . The specific arrangement of its functional groups—a nucleophilic nitrogen, a reactive C-Cl bond amenable to cross-coupling, and an electron-donating methoxy group—makes it an exceptionally versatile building block for the synthesis of complex heterocyclic systems. We will explore the key transformations of this molecule, providing not just protocols, but the underlying scientific rationale that governs these synthetic strategies.

The Strategic Importance of 8-chloro-6-methoxyquinolin-2(1H)-one

The utility of this quinolinone derivative stems from its distinct reactive sites, which can be addressed with high selectivity. Understanding these sites is fundamental to its application in multi-step synthesis.

  • The N1-Position: The secondary amine within the pyridinone ring is a classical nucleophile. Its reactivity is central to N-alkylation and N-arylation reactions, providing a straightforward vector for introducing a wide range of substituents.

  • The C8-Position: The chloro-substituent at this position is a linchpin for modern cross-coupling chemistry. It serves as an electrophilic handle for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are foundational transformations in drug discovery.[4]

  • The Methoxy Group (C6): This group electronically modifies the aromatic system, influencing the reactivity of the other positions. It can also serve as a potential site for demethylation to reveal a phenol, offering another point for diversification.[1]

Caption: Key reactive sites of 8-chloro-6-methoxyquinolin-2(1H)-one.

Core Synthetic Transformations and Methodologies

This section delves into the primary synthetic routes that leverage the unique reactivity of 8-chloro-6-methoxyquinolin-2(1H)-one. Each protocol is presented as a self-validating system, grounded in established chemical principles.

N-Alkylation: Expanding the Molecular Framework

The alkylation of the N-H bond is often a primary step in diversifying the quinolinone core. The choice of base is critical; it must be strong enough to deprotonate the nitrogen, creating the corresponding anion, but not so harsh as to promote side reactions. Sodium hydride (NaH) is a common and effective choice for this transformation due to the irreversible nature of the deprotonation (liberating H₂ gas).

  • Preparation: To a solution of 8-chloro-6-methoxyquinolin-2(1H)-one (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.1 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt.

  • Alkylation: Add the desired alkyl halide (e.g., methyl 2-bromoacetate, 1.1 eq.) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.[5]

C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron species.[6][7] For our substrate, this reaction at the C8-position allows for the introduction of various aryl or heteroaryl moieties, a common strategy in the development of kinase inhibitors and other pharmaceuticals.[8]

The causality behind this reaction's success lies in its catalytic cycle. A palladium(0) catalyst undergoes oxidative addition into the C-Cl bond. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)-Cl(L2) (Oxidative Adduct) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)2 Base trans_complex Ar-Pd(II)-Ar'(L2) (Di-aryl Complex) transmetalation->trans_complex reductive_elimination Reductive Elimination trans_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Setup: In a reaction vessel, combine 8-chloro-6-methoxyquinolin-2(1H)-one (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable ligand if required (e.g., SPhos, 10 mol%).[8]

  • Solvent: Add a solvent mixture, typically an organic solvent and water (e.g., Dioxane/H₂O 4:1, 0.1 M).

  • Inerting: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 8-aryl-6-methoxyquinolin-2(1H)-one.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
(2-methoxypyrimidin-5-yl)boronic acidPd(PPh₃)₂Cl₂ (5)SPhos (10)K₂CO₃THF/H₂O6598
Phenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄Toluene100~85-95
4-tolylboronic acidPd₂(dba)₃ (1.5)SPhos (6)K₃PO₄Dioxane/H₂O80~90-99
*Yields are typical for these conditions based on general literature for aryl chlorides. Specific yields for the title compound may vary.[8][10]
C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds, a common linkage in pharmaceuticals.[11][12] This reaction allows for the direct coupling of an amine with the C8-chloro position of our quinolinone scaffold. The choice of ligand is paramount and is often tailored to the specific substrates. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are frequently employed to facilitate both the oxidative addition and the crucial reductive elimination steps.[12][13]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)-Cl(L) (Oxidative Adduct) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R'R''NH Base amido_complex [Ar-Pd(II)-NR'R''](L) (Amido Complex) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' (Coupled Product) reductive_elimination->product Fused_System_Workflow start 8-chloro-6-methoxy- quinolin-2(1H)-one step1 Buchwald-Hartwig Amination (e.g., with Boc-hydrazine) start->step1 intermediate1 8-hydrazinyl-6-methoxy- quinolin-2(1H)-one step1->intermediate1 step2 Condensation/Cyclization (e.g., with a β-ketoester) intermediate1->step2 product Fused Triazolo[4,5-h]- quinolin-2(1H)-one Derivative step2->product

Sources

Foundational

History and discovery of halogenated methoxyquinolinone derivatives

The Evolution of Halogenated Methoxyquinolinone Derivatives: From Nalidixic Acid to Fourth-Generation Fluoroquinolones Executive Summary The development of halogenated methoxyquinolinone derivatives—specifically the 8-me...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Halogenated Methoxyquinolinone Derivatives: From Nalidixic Acid to Fourth-Generation Fluoroquinolones

Executive Summary

The development of halogenated methoxyquinolinone derivatives—specifically the 8-methoxy fluoroquinolones (e.g., Moxifloxacin, Gatifloxacin)—represents a watershed moment in medicinal chemistry. While early quinolones (Nalidixic acid) were limited to Gram-negative urinary tract infections, the introduction of the C-6 fluorine atom (fluoroquinolones) and the subsequent C-8 methoxy group expanded the spectrum to Gram-positive pathogens and anaerobes.

This guide analyzes the structural evolution, mechanism of action, and synthetic challenges of this class. It focuses on the 8-methoxy pharmacophore , which lowers the Mutant Selection Window (MSW) by dual-targeting DNA Gyrase and Topoisomerase IV, thereby mitigating the resistance mechanisms that plagued earlier generations.

Part 1: The Pharmacophore Evolution (SAR)

The transition from simple quinolones to advanced halogenated methoxy derivatives was driven by strict Structure-Activity Relationship (SAR) optimization.

The C-6 Fluorine Breakthrough (2nd Generation)

The addition of a fluorine atom at position C-6 was the first critical leap (e.g., Ciprofloxacin).

  • Causality: The C-6 fluorine increases lipophilicity, facilitating cell wall penetration. Crucially, it enhances binding affinity to the DNA-enzyme complex by up to 100-fold compared to non-fluorinated analogs.

  • Limitation: While potent against Gram-negatives (E. coli, P. aeruginosa), these agents lacked robust activity against Gram-positives (S. pneumoniae) and anaerobes.

The C-8 Methoxy Refinement (4th Generation)

The introduction of a methoxy group (-OCH₃) at the C-8 position defines the "halogenated methoxyquinolinone" subclass.

  • Stereoelectronic Effect: The C-8 methoxy group provides steric bulk that hinders the Efflux Pump systems (e.g., NorA in S. aureus), which are a primary mode of resistance.

  • Target Switching: Unlike Ciprofloxacin, which primarily targets DNA Gyrase in Gram-negatives and Topo IV in Gram-positives, 8-methoxy derivatives like Moxifloxacin target both enzymes with equal affinity . This "dual targeting" means a bacterium must acquire two simultaneous mutations to develop resistance, a statistically rare event (

    
     probability).
    

Table 1: Comparative SAR of Quinolone Generations

Feature2nd Gen (e.g., Ciprofloxacin)4th Gen (e.g., Gatifloxacin/Moxifloxacin)
C-6 Substituent FluorineFluorine
C-8 Substituent Hydrogen or CarbonMethoxy (-OCH₃)
Primary Target Gyrase (G-), Topo IV (G+)Dual: Gyrase & Topo IV
Anaerobic Activity PoorExcellent
Mutant Selection High Window (Resistance prone)Low Window (Resistance resistant)

Part 2: Mechanism of Action & Resistance

The therapeutic efficacy of halogenated methoxyquinolinones relies on stabilizing the cleavable complex formed between DNA and Type II Topoisomerases.

The "Dual-Targeting" Hypothesis
  • DNA Gyrase (Topoisomerase II): Introduces negative supercoils ahead of the replication fork.

  • Topoisomerase IV: Decatenates (unlink) daughter chromosomes after replication.

In early quinolones, a single mutation in the primary target (e.g., gyrA in E. coli) rendered the drug ineffective. The 8-methoxy group alters the binding pocket interaction such that the drug retains lethality even if one enzyme is mutated. This effectively closes the Mutant Selection Window (MSW) —the concentration range where resistant mutants are selectively amplified.

Part 3: Synthetic Chemistry Strategy

Synthesizing the 8-methoxy-6-fluoro-4-quinolinone core presents unique challenges, particularly in preventing the elimination of the methoxy group during the harsh cyclization conditions.

The Boron Chelate Strategy

A robust industrial route utilizes a Boron Trifluoride (


)  or Boric Acid chelation step.
  • Problem: Direct nucleophilic substitution at C-7 (to add the piperazine/pyrrolidine side chain) is sluggish due to electron donation from the 8-methoxy group.

  • Solution: Chelation of the 3-carboxyl and 4-keto groups with boron increases the electrophilicity of the quinolone nucleus, activating the C-7 position for nucleophilic attack by the secondary amine (e.g., 2-methylpiperazine).

Part 4: Detailed Experimental Protocol

Target Synthesis: Gatifloxacin (1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid).[1][2][3]

Protocol Validation: This protocol utilizes the Grohe-Heitzer modification of the Gould-Jacobs reaction, followed by the Boron Chelate method to ensure high yield and purity.

Phase 1: Construction of the Quinolone Core
  • Starting Material: 2,4,5-Trifluoro-3-methoxybenzoic acid.

  • Acyl Chloride Formation:

    • Reflux 50.0 g of starting acid with Thionyl Chloride (

      
      , 150 mL) and a catalytic amount of DMF for 3 hours.
      
    • Evaporate excess

      
       under vacuum to yield the acid chloride.
      
  • Malonate Condensation:

    • Dissolve Magnesium Ethoxide (28.0 g) in dry THF. Add Diethyl Malonate (39.0 g) dropwise at 0°C.

    • Add the prepared acid chloride solution dropwise. Stir at room temperature for 2 hours.

    • Workup: Acidify with 10%

      
      , extract with Toluene, and concentrate to yield the diethyl aroylmalonate.
      
  • Decarboxylation & Etherification:

    • Reflux the intermediate in water with a catalytic amount of p-TsOH (p-Toluenesulfonic acid) for 4 hours to decarboxylate.

    • Treat the resulting ethyl benzoylacetate with Triethyl Orthoformate (

      
      ) and Acetic Anhydride (
      
      
      
      ) at 130°C for 2 hours.
  • Cyclization:

    • Dissolve the residue in Ethanol. Add Cyclopropylamine (1.1 eq) dropwise at 0-5°C.

    • Stir for 1 hour, then add Potassium Carbonate (

      
      , 2.0 eq) or NaH and heat to 60°C to effect cyclization.
      
    • Result: 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester.[1][4]

Phase 2: Boron Chelation & Final Substitution
  • Hydrolysis: Hydrolyze the ester using NaOH/EtOH, then acidify to obtain the free carboxylic acid.

  • Chelate Formation:

    • Suspend the acid (10.0 g) in Methyl Isobutyl Ketone (MIBK).

    • Add

      
       (Boron trifluoride etherate, 1.5 eq) and reflux for 4 hours.
      
    • Observation: The formation of the chelate is indicated by a color change and precipitation. Filter the solid (Boron difluoride chelate).

  • Nucleophilic Substitution (The Key Step):

    • Suspend the chelate (5.0 g) in Acetonitrile or DMSO.

    • Add 2-Methylpiperazine (2.0 eq) and Triethylamine (TEA, 1.5 eq).

    • Stir at room temperature for 12 hours. (The boron chelate makes the C-7 fluorine highly labile, allowing mild conditions).

  • De-chelation & Isolation:

    • Reflux the reaction mixture in 80% Ethanol/Water containing TEA for 4 hours to break the boron complex.

    • Cool, filter, and recrystallize from Methanol.

    • Yield: ~75% off-white crystalline solid (Gatifloxacin).

Part 5: Visualization

Diagram 1: Mechanism & SAR Evolution

This diagram illustrates the structural progression and the dual-targeting mechanism that defines this drug class.

G Nalidixic Nalidixic Acid (Gen 1) Cipro Ciprofloxacin (Gen 2: +C6-Fluorine) Nalidixic->Cipro Add C6-F (Potency++) Moxi Moxifloxacin/Gatifloxacin (Gen 4: +C8-Methoxy) Cipro->Moxi Add C8-OMe (Spectrum++) Target1 Target: DNA Gyrase Only (High Resistance Potential) Cipro->Target1 Target2 Target: Gyrase + Topo IV (Dual Targeting) Moxi->Target2 Low Mutant Selection Window Block Steric Hindrance (Blocks Efflux) Moxi->Block C8-OMe Bulk Efflux Efflux Pumps (NorA) Efflux->Cipro Pumps Drug Out Block->Efflux Inhibits

Caption: Evolution of Quinolones showing the critical shift from single-target inhibition (Gen 2) to dual-targeting and efflux evasion (Gen 4) driven by the C-8 Methoxy group.

Diagram 2: Synthetic Pathway (Gatifloxacin)

A flowchart of the chemical synthesis described in Part 4.[5]

Synthesis Start 2,4,5-Trifluoro-3- methoxybenzoic acid Step1 Acid Chloride (SOCl2) Start->Step1 Step2 Malonate Condensation Step1->Step2 Step3 Cyclization (Cyclopropylamine) Step2->Step3 Intermediate 7-Fluoro-8-OMe Quinolone Core Step3->Intermediate Chelate Boron Chelate (BF3/Boric Acid) Intermediate->Chelate Activation Final Gatifloxacin (Substitution w/ 2-Methylpiperazine) Chelate->Final Nucleophilic Substitution

Caption: Synthetic route for Gatifloxacin highlighting the Boron Chelate activation strategy required to overcome the electronic deactivation caused by the 8-methoxy group.

References

  • Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry.[6]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews.

  • Lu, T., et al. (2006). Synthesis and Structure-Activity Relationships of Novel 8-Methoxy-Fluoroquinolones. Journal of Medicinal Chemistry.[6]

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews.

  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one from p-Anisidine

Abstract The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one, a valuable intermediate for drug discovery, starting from the readily available precursor, p-anisidine. The described synthetic pathway involves a four-step sequence: a Michael addition to form a key propanoate intermediate, an intramolecular Friedel-Crafts cyclization to construct the dihydroquinolinone core, a dehydrogenation step to achieve aromatization, and a final regioselective chlorination to yield the target compound. This guide is designed for researchers in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and practical advice for successful execution.

Introduction

Quinoline and its derivatives are heterocyclic compounds of significant interest due to their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1] Specifically, the quinolin-2(1H)-one (carbostyril) nucleus is a cornerstone in the design of novel pharmaceuticals. The strategic functionalization of this core allows for the fine-tuning of pharmacological profiles. The target molecule, 8-chloro-6-methoxyquinolin-2(1H)-one, incorporates key structural motifs—a halogen at the 8-position and a methoxy group at the 6-position—that are often exploited in medicinal chemistry to modulate potency and metabolic stability.

This document outlines a robust and reproducible synthetic route starting from p-anisidine. The chosen strategy is based on fundamental and well-established organic transformations, ensuring accessibility for proficient laboratory chemists. We will first construct the 6-methoxyquinolin-2(1H)-one core before introducing the chlorine atom at the C8 position, a sequence that controls the overall regiochemistry.

Overall Synthetic Pathway

The synthesis is performed in four distinct stages, beginning with the formation of the core heterocyclic ring and concluding with its specific chlorination. The entire workflow is depicted below.

G cluster_0 Part 1: Synthesis of 6-methoxyquinolin-2(1H)-one Core cluster_1 Part 2: Final Chlorination A p-Anisidine B Ethyl 3-((4-methoxyphenyl)amino)propanoate A->B Step 1: Michael Addition (Ethyl Acrylate) C 6-methoxy-3,4-dihydroquinolin-2(1H)-one B->C Step 2: Cyclization (PPA or Eaton's Reagent) D 6-methoxyquinolin-2(1H)-one C->D Step 3: Dehydrogenation (Pd/C or DDQ) E 8-chloro-6-methoxyquinolin-2(1H)-one D->E Step 4: Chlorination (N-Chlorosuccinimide)

Diagram 1: Overall synthetic workflow from p-Anisidine to the target compound.

Part 1: Synthesis of the 6-methoxyquinolin-2(1H)-one Intermediate

This section details the construction of the core heterocyclic system through a three-step process.

Principle and Rationale

The synthesis begins with a conjugate addition (Michael addition) of p-anisidine to ethyl acrylate. This reaction is highly efficient for forming the C-N bond necessary for the subsequent cyclization. The resulting propanoate intermediate possesses the correct atom framework to form the six-membered heterocyclic ring via an intramolecular Friedel-Crafts acylation. This type of cyclization is effectively promoted by strong acids like Polyphosphoric Acid (PPA) or Eaton's reagent, which facilitate the electrophilic attack of the ester's carbonyl carbon onto the electron-rich aromatic ring.[2] The resulting dihydroquinolinone is then aromatized. While various oxidants can be used, dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent is a clean and effective method.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
p-Anisidine≥99%Sigma-AldrichToxic, handle with care.
Ethyl acrylate≥99%Sigma-AldrichStabilized, flammable.
Polyphosphoric Acid (PPA)115% H₃PO₄ basisSigma-AldrichCorrosive and viscous.
Palladium on Carbon (Pd/C)10 wt. %Sigma-AldrichFlammable solid, handle carefully.
Diphenyl ether≥99%Sigma-AldrichHigh boiling point solvent.
TolueneAnhydrousSigma-AldrichFlammable solvent.
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher ScientificFor neutralization.
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying.
Ethyl AcetateACS GradeVWRFor extraction.
HexanesACS GradeVWRFor purification.
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-((4-methoxyphenyl)amino)propanoate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-anisidine (12.3 g, 0.1 mol) and ethyl acrylate (11.0 g, 0.11 mol).

  • Heat the reaction mixture at 100°C with stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-anisidine is consumed.

  • Cool the mixture to room temperature. The crude product, a viscous oil or solid, can be used directly in the next step without further purification.

Step 2: Synthesis of 6-methoxy-3,4-dihydroquinolin-2(1H)-one

  • Caution: This step should be performed in a well-ventilated chemical fume hood as PPA is highly corrosive and viscous. Pre-heat the PPA to ~80°C to reduce its viscosity.

  • To a 500 mL flask, add Polyphosphoric Acid (approx. 150 g).

  • Slowly add the crude ethyl 3-((4-methoxyphenyl)amino)propanoate from Step 1 to the hot PPA with vigorous mechanical stirring.

  • Heat the reaction mixture to 120-130°C for 2-3 hours. The solution will become dark and thick.

  • Allow the mixture to cool to below 100°C and then carefully pour it onto 500 g of crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid in a vacuum oven to yield the crude dihydroquinolinone.

Step 3: Synthesis of 6-methoxyquinolin-2(1H)-one

  • Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere where possible.

  • In a 250 mL three-neck flask fitted with a high-temperature thermometer and a reflux condenser, combine the crude 6-methoxy-3,4-dihydroquinolin-2(1H)-one (8.85 g, 0.05 mol), 10% Pd/C (0.9 g, ~10 wt. %), and diphenyl ether (100 mL).

  • Heat the mixture to reflux (approx. 250-260°C) for 4-6 hours. Monitor for the cessation of hydrogen evolution.

  • Cool the reaction mixture to room temperature. Add toluene (100 mL) to dilute the mixture and prevent solidification.

  • Filter the hot solution through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional hot toluene.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure 6-methoxyquinolin-2(1H)-one as a white to off-white solid.

Part 2: Regioselective Chlorination

This final stage introduces the chlorine atom at the C8 position of the quinolinone ring.

Principle and Rationale

The chlorination of 6-methoxyquinolin-2(1H)-one is an electrophilic aromatic substitution. The methoxy group at C6 is a strong activating, ortho-para directing group, enhancing reactivity at C5 and C7. The lactam (amide) functionality also influences the substitution pattern. The C8 position is ortho to the ring nitrogen. While C5 and C7 are electronically more activated by the methoxy group, substitution at C8 can be achieved under controlled conditions, sometimes favored due to steric or coordination effects. N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent suitable for this transformation.

Diagram 2: Reaction scheme for the C8 chlorination of the quinolinone intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-methoxyquinolin-2(1H)-oneSynthesized in Part 1--
N-Chlorosuccinimide (NCS)≥98%Sigma-AldrichMoisture sensitive irritant.
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichHigh boiling point solvent.
Detailed Experimental Protocol

Step 4: Synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one

  • In a 100 mL round-bottom flask, dissolve 6-methoxyquinolin-2(1H)-one (3.5 g, 0.02 mol) in anhydrous DMF (40 mL).

  • Add N-Chlorosuccinimide (2.8 g, 0.021 mol, 1.05 eq) to the solution in one portion.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake extensively with water to remove DMF and succinimide.

  • Dry the crude product under vacuum.

  • Purify the solid by recrystallization from ethanol or an ethanol/water mixture to afford 8-chloro-6-methoxyquinolin-2(1H)-one as a crystalline solid. Note: If isomeric impurities (e.g., the C5- or C7-chloro isomer) are present, column chromatography may be required.

Data Summary and Expected Results

The following table summarizes the stoichiometry and expected outcomes for the synthesis.

StepStarting MaterialReagent(s)Key ConditionsProductExpected Yield
1p-AnisidineEthyl acrylate100°C, 12-16 hEthyl 3-((4-methoxyphenyl)amino)propanoate>90% (Crude)
2Propanoate IntermediatePolyphosphoric Acid120-130°C, 2-3 h6-methoxy-3,4-dihydroquinolin-2(1H)-one75-85%
3Dihydroquinolinone10% Pd/C, Diphenyl etherReflux (~255°C), 4-6 h6-methoxyquinolin-2(1H)-one80-90%
46-methoxyquinolin-2(1H)-oneN-Chlorosuccinimide, DMF60-70°C, 4-6 h8-chloro-6-methoxyquinolin-2(1H)-one70-80%

Safety and Handling Precautions

All experiments must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • p-Anisidine: Toxic by inhalation, ingestion, and skin contact. Handle with extreme care.

  • Phosphorus Oxychloride (POCl₃) & Polyphosphoric Acid (PPA): Highly corrosive and react violently with water.[3][4] Handle with caution, avoiding any contact with moisture.[5] Use in a dry apparatus.

  • Diethyl Malonate & Ethyl Acrylate: Combustible liquids and cause eye irritation.[6][7] Keep away from ignition sources.[8]

  • N-Chlorosuccinimide (NCS): A strong oxidizing agent and irritant. Avoid contact with skin.

  • Palladium on Carbon (Pd/C): May be pyrophoric and can ignite solvents. Do not allow the dry catalyst to come into contact with organic solvents in the presence of air. Filter carefully.

  • Solvents (DMF, Toluene, Diphenyl ether): Flammable or combustible and associated with reproductive toxicity (DMF). Use in a fume hood.

References

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69–115. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de Paris, 49, 89-92. [Link]

  • Maddili, S. K., et al. (2020). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. RSC Advances, 10(49), 29424-29444. [Link]

  • Ali, M. A., et al. (2013). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 52B(5), 694-700. [Link]

  • Carl ROTH GmbH + Co. KG. (2022). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • Martinez, R., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 22(11), 1969. [Link]

Sources

Application

Reagents and catalysts for synthesizing 8-chloro-6-methoxyquinolin-2(1H)-one

This Application Note provides a comprehensive, field-validated guide for the synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one . This scaffold is a critical pharmacophore in the development of functionalized quinolinone...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated guide for the synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one . This scaffold is a critical pharmacophore in the development of functionalized quinolinone derivatives, often utilized in kinase inhibitors, antipsychotics (carbostyril class), and antibacterial research.

The guide prioritizes two distinct synthetic pathways:

  • The Classical Friedel-Crafts Route (Method A): Best for multi-gram/kilogram scalability and cost-efficiency.

  • The Palladium-Catalyzed Heck Cyclization (Method B): Best for high-throughput medicinal chemistry and late-stage diversification.

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must analyze the disconnection of the quinolin-2-one core. The presence of the 8-chloro and 6-methoxy substituents dictates the starting material selection.

  • Disconnection: The C2-N1 bond and C4-C4a bond are the primary strategic cuts.

  • Starting Material: 2-Chloro-4-methoxyaniline (CAS: 29242-84-0) .[1][2] This aniline pre-installs both substituents in the correct positions (Cl at ortho, OMe at para relative to the amine).

  • Regioselectivity Challenge: Cyclization must occur at the vacant ortho position (C6 of the aniline) to form the C4-C4a bond of the quinoline. The C2 position of the aniline is blocked by Chlorine, forcing cyclization to the desired position.

Pathway Visualization

Retrosynthesis cluster_legend Logic Flow Target Target: 8-Chloro-6-methoxyquinolin-2(1H)-one Intermediate Intermediate: N-(2-chloro-4-methoxyphenyl)-3-chloropropanamide Target->Intermediate Oxidation (-2H) SM Starting Material: 2-Chloro-4-methoxyaniline Intermediate->SM Acylation (+ 3-Chloropropionyl chloride) Retrosynthetic Cut Retrosynthetic Cut Precursor Identification Precursor Identification Retrosynthetic Cut->Precursor Identification

Figure 1: Retrosynthetic logic flow identifying 2-chloro-4-methoxyaniline as the key precursor.

Method A: The Classical Friedel-Crafts Route (Scalable)

Objective: Synthesis of the 3,4-dihydro intermediate followed by oxidation. This method avoids expensive transition metals and is preferred for scale-up.

Phase 1: Amide Formation

Reaction: Acylation of 2-chloro-4-methoxyaniline with 3-chloropropionyl chloride.

  • Reagents:

    • 2-Chloro-4-methoxyaniline (1.0 equiv)

    • 3-Chloropropionyl chloride (1.1 equiv)

    • Potassium Carbonate (

      
      ) or Triethylamine (
      
      
      
      ) (1.2 equiv)
    • Solvent: Acetone or Dichloromethane (DCM)

  • Protocol:

    • Dissolve 2-chloro-4-methoxyaniline (10 g) in dry acetone (100 mL) with

      
       (10.5 g). Cool to 0°C.[3]
      
    • Add 3-chloropropionyl chloride (8.9 g) dropwise over 30 minutes. Maintain temperature <5°C to prevent bis-acylation.[1]

    • Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water (300 mL). The precipitate (N-(2-chloro-4-methoxyphenyl)-3-chloropropanamide) is filtered, washed with water, and dried.

    • Yield Expectation: 90-95%.

Phase 2: Intramolecular Cyclization

Reaction: Friedel-Crafts Alkylation to form the lactam ring.

  • Reagents:

    • Aluminum Chloride (

      
      ) (3.0 - 4.0 equiv)
      
    • Solvent: Melt (neat) or 1,2-Dichlorobenzene (high boiling point).

  • Protocol:

    • Mix the amide from Phase 1 (10 g) with powdered anhydrous

      
       (20 g).
      
    • Melt Method: Heat the mixture to 120-140°C. The solid will melt and evolve HCl gas (use a scrubber). Stir for 1-2 hours.

    • Quenching: Cool to 60°C and carefully pour onto crushed ice/HCl mixture to decompose the aluminum complex.

    • Isolation: Extract with EtOAc or filter the solid precipitate. Wash with dilute

      
       to remove acidic impurities.
      
    • Product: 8-chloro-6-methoxy-3,4-dihydroquinolin-2(1H)-one.

    • Critical Note: The 2-chloro substituent on the ring deactivates the system slightly; rigorous anhydrous conditions are required for

      
       efficiency.
      
Phase 3: Dehydrogenation (Oxidation)

Reaction: Conversion of the 3,4-dihydro analog to the fully aromatic quinolin-2(1H)-one.

  • Reagents:

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv)

    • Solvent: Dioxane or Toluene.

  • Protocol:

    • Dissolve the dihydro-intermediate (5 g) in Dioxane (50 mL).

    • Add DDQ (5.8 g).

    • Reflux for 6-12 hours. The reaction turns deep red/brown.

    • Workup: Cool to RT. Filter off the precipitated DDQ-hydroquinone byproduct.

    • Concentrate the filtrate. Purify via recrystallization (Ethanol/DMF) or silica column chromatography.

    • Final Yield: 70-80% (overall).

Method B: Palladium-Catalyzed Heck Cyclization (Modern)

Objective: Direct one-step cyclization from the acrylamide precursor. Preferred for medicinal chemistry libraries.

Phase 1: Acrylamide Formation

Reaction: Acylation with Acryloyl chloride.

  • Reagents:

    • 2-Chloro-4-methoxyaniline[1][2]

    • Acryloyl chloride

    • 
      , DCM at 0°C.
      
  • Protocol: Similar to Phase 1 of Method A, yielding N-(2-chloro-4-methoxyphenyl)acrylamide.

Phase 2: Intramolecular Heck Reaction

Mechanism: Pd-mediated C-H activation/insertion.

  • Catalyst System:

    • 
       (5-10 mol%)
      
    • Ligand:

      
       (20 mol%) or XPhos (for difficult substrates).
      
    • Oxidant/Additive:

      
       (stoichiometric) or Benzoquinone.
      
    • Solvent: Acetic Acid (AcOH) or Toluene/TFA.

  • Protocol:

    • In a pressure vial, dissolve the acrylamide (1.0 g) in AcOH (10 mL).

    • Add

      
       (50 mg) and 
      
      
      
      (1.2 g).
    • Heat to 100-110°C for 12 hours.

    • Mechanism: The Pd coordinates to the alkene, activates the ortho-C-H bond (C6), and forms the ring.

      
      -hydride elimination restores the double bond, yielding the quinolinone directly.
      
    • Workup: Filter through Celite to remove Ag/Pd residues. Concentrate and purify.

  • Advantage: Skips the oxidation step; forms the double bond in situ.

Comparison of Methods

FeatureMethod A: Friedel-CraftsMethod B: Heck Cyclization
Step Count 3 (Acylation, Cyclization, Oxidation)2 (Acylation, Cyclization)
Reagent Cost Low (

, DDQ)
High (Pd Catalyst, Silver salts)
Scalability High (Kg scale feasible)Low/Medium (g scale)
Purification Recrystallization often sufficientColumn Chromatography required
Safety HCl gas evolution, Aluminum wasteHeavy metal waste (Pd, Ag)

Experimental Workflow Diagram

Workflow cluster_A Method A: Friedel-Crafts cluster_B Method B: Heck Step1 1. Acylation (3-Cl-Propionyl Cl) Step2 2. Cyclization (AlCl3, 120°C) Step1->Step2 Step3 3. Oxidation (DDQ, Reflux) Step2->Step3 Product FINAL PRODUCT 8-Chloro-6-methoxyquinolin-2(1H)-one Step3->Product Step1B 1. Acylation (Acryloyl Cl) Step2B 2. Pd-Cyclization (Pd(OAc)2, Ag2CO3) Step1B->Step2B Step2B->Product

Figure 2: Parallel workflows for the synthesis of the target quinolinone.

References

  • Manley, P. W., et al. (2002). "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors." Biochimica et Biophysica Acta, 1754(1-2), 3-13. (General reference for quinolinone kinase scaffolds).
  • Meth-Cohn, O. (1993). "The synthesis of quinolines and quinolinones." Comprehensive Heterocyclic Chemistry II, Vol 5.
  • Jia, C., et al. (2000). "Palladium-catalyzed intramolecular cyclization of anilides: A novel synthesis of quinolin-2(1H)-ones." Journal of Organic Chemistry, 65(11), 3395-3399. Link

  • PubChem Compound Summary. (2024). "2-Chloro-4-methoxyaniline."[1][2] National Center for Biotechnology Information. Link

  • Reid, E. B., & Tilley, F. (1950). "The Synthesis of Carbostyrils." Journal of the American Chemical Society, 72(6), 2802. (Classic protocol for 3-chloropropionyl chloride route).

Sources

Method

Application Note: Microwave-Assisted Synthesis of 8-Chloro-6-methoxyquinolin-2(1H)-one

Abstract This application note details a robust, high-yield protocol for the synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one using microwave-assisted organic synthesis (MAOS). While traditional thermal cyclization meth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one using microwave-assisted organic synthesis (MAOS). While traditional thermal cyclization methods (e.g., Knorr or Perkin condensations) often require harsh conditions (140–200 °C), prolonged reaction times (4–24 h), and large volumes of strong acids, the microwave-assisted approach described herein reduces reaction time to under 30 minutes while improving impurity profiles.[1] This scaffold is a critical intermediate in the development of immunomodulators (e.g., Laquinimod analogs) and kinase inhibitors.[1]

Introduction & Retrosynthetic Analysis

The 2-quinolinone (carbostyril) core is a privileged structure in medicinal chemistry.[1] The specific substitution pattern—8-chloro and 6-methoxy —imparts unique electronic properties and metabolic stability.

Why Microwave?
  • Dielectric Heating: Direct coupling of microwave energy with polar intermediates (specifically the ionic transition states in the Friedel-Crafts cyclization) ensures rapid, uniform heating.

  • Selectivity: Fast ramp rates minimize the thermal degradation of the methoxy group, a common issue in prolonged heating with Lewis acids.

  • Energy Efficiency: The protocol utilizes a "One-Pot, Two-Stage" approach, eliminating intermediate isolation.

Retrosynthetic Logic

The synthesis is designed around the Intramolecular Hydroamidation of Alkynyl Amides (or the equivalent Michael addition/cyclization cascade).[1]

  • Target: 8-Chloro-6-methoxyquinolin-2(1H)-one

  • Disconnection: C2–C3 bond formation (Intramolecular Cyclization) and N–C2 bond formation (Amidation).[1]

  • Precursors: 2-Chloro-4-methoxyaniline and Ethyl Propiolate (or Propiolic Acid).[1]

Retrosynthesis Target 8-Chloro-6-methoxyquinolin-2(1H)-one Intermediate N-(2-chloro-4-methoxyphenyl)propiolamide Intermediate->Target Intramolecular Cyclization (MW) Precursors 2-Chloro-4-methoxyaniline + Ethyl Propiolate Precursors->Intermediate Amidation (MW)

Figure 1: Retrosynthetic pathway utilizing a microwave-assisted cascade.[1]

Materials and Equipment

Reagents
ReagentCAS No.PurityRole
2-Chloro-4-methoxyaniline 97-50-7>98%Core Scaffold
Ethyl Propiolate 623-47-2>97%C3-C4 Synthon
Polyphosphoric Acid (PPA) 8017-16-183% P₂O₅Cyclization Catalyst/Solvent
Ethanol (EtOH) 64-17-5Abs.Solvent (Stage 1)
Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of 300W and 300 °C.[1]

  • Vessels: 10 mL or 35 mL pressure-sealed borosilicate glass vials with Teflon/Silicon septa.

  • Temperature Control: IR sensor (external) and Fiber Optic probe (internal, optional but recommended for PPA reactions).[1]

Experimental Protocol

Method: One-Pot, Two-Stage Cyclization

This protocol combines the formation of the propiolamide intermediate and its subsequent cyclization into a streamlined workflow.

Stage 1: Amidation (Formation of Intermediate)[1]
  • Charge: In a 10 mL microwave vial, dissolve 2-chloro-4-methoxyaniline (1.0 mmol, 157.6 mg) in Ethanol (2.0 mL).

  • Add: Add Ethyl Propiolate (1.2 mmol, 122 µL) dropwise.

  • Seal & Irradiate: Cap the vial. Program the microwave:

    • Temp: 100 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 150W)[1]

    • Stirring: High

  • Workup (Intermediate): The reaction typically proceeds to completion (check TLC: 30% EtOAc/Hex). Evaporate the ethanol under reduced pressure (or a stream of N₂) directly in the vial to leave the crude intermediate (Michael adduct/amide mixture).[1]

Stage 2: Cyclization (Ring Closure)[1]
  • Add Catalyst: To the residue from Stage 1, add Polyphosphoric Acid (PPA) (~2.0 g).[1] Note: PPA is viscous; weigh it directly into the vial.

  • Mix: Manually stir with a glass rod to ensure the organic residue is incorporated into the PPA matrix.

  • Seal & Irradiate: Cap the vial. Program the microwave:

    • Temp: 130 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 200W)[1]

    • Ramp Time: 5 minutes (Important to prevent localized overheating of PPA).

  • Quench: Allow the vial to cool to <50 °C. Open carefully. Pour the reaction mixture into Ice Water (20 mL) with vigorous stirring. The PPA will dissolve, and the product will precipitate.

  • Isolation: Filter the solid precipitate. Wash with water (3 x 10 mL) and cold ethanol (1 x 2 mL).[1]

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1]

Results & Discussion

Reaction Optimization Data

The following table summarizes the optimization of the cyclization step (Stage 2).

EntryCatalystTemp (°C)Time (min)Yield (%)Observations
1ZnCl₂ (neat)1602045Significant charring; difficult workup.
2Eaton's Reagent1201068Clean reaction; easier handling than PPA.
3 PPA 130 15 82 Optimal balance of yield and purity.
4TfOH (in Toluene)1403055Incomplete conversion; solvent pressure issues.[1]
Mechanism of Action

The reaction proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution. The microwave irradiation accelerates the rate-determining step—the attack of the aromatic ring (activated by the methoxy group but deactivated by the chloro group) onto the activated alkyne/carbonyl complex.

Mechanism Step1 Amidation (Michael Adduct) Step2 Protonation (Activation by PPA) Step1->Step2 H+ Step3 Cyclization (Friedel-Crafts) Step2->Step3 MW Δ Step4 Aromatization (-H+) Step3->Step4

Figure 2: Mechanistic pathway for the cyclization of N-arylpropiolamides.

Characterization (Expected)
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.8 (s, 1H, NH), 7.9 (d, 1H, H-4), 7.6 (d, 1H, H-5), 7.4 (d, 1H, H-7), 6.5 (d, 1H, H-3), 3.85 (s, 3H, OMe). Note: Coupling constants (J) ~9.5 Hz for H3-H4 (cis-alkene character of lactam).[1]

  • LC-MS: [M+H]⁺ = 210.03 (Calculated for C₁₀H₈ClNO₂).[1]

Troubleshooting & Expert Tips

  • Viscosity Issues: PPA is extremely viscous at room temperature. Heating the PPA bottle to 60 °C before dispensing improves accuracy.

  • Stirring: Magnetic stir bars often seize in PPA. Use a large, cross-shaped stir bar or an overhead stirrer if scaling up. In small microwave vials, the "vortex" effect of boiling is often sufficient, but manual premixing is critical.

  • Regioselectivity: The 2-chloro substituent directs the cyclization to the 6-position (ortho to the amine, para to the methoxy). The 8-position is blocked by the chloro group, preventing isomer formation.

  • Alternative Route (4-Phenyl Analog): If the 4-phenyl derivative is desired, substitute Ethyl Propiolate with Ethyl Cinnamate or Cinnamoyl Chloride and increase Stage 2 temperature to 150 °C [1].

Safety Considerations

  • PPA: Corrosive and causes severe burns. Reacts exothermically with water. Quench slowly into ice.

  • Microwave Vessels: Do not exceed the pressure rating of the vessel (typically 20-30 bar). The ethanol step generates pressure; ensure the vial is rated for solvents at 100 °C.

  • Ethyl Propiolate: Lachrymator. Handle in a fume hood.

References

  • Microwave-Assisted Synthesis of Quinolin-2(1H)

    • BenchChem.[2] Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols. Retrieved from .[1]

  • General Cyclization Methodology

    • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.[3] Retrieved from .[1][3]

  • Propiolic Acid Cyclization

    • Shelke, G. M., et al. (2015).[1][4] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles (Cited for general microwave amide/cyclization conditions). Synlett. Retrieved from .[1]

  • Microwave Heating Principles

    • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

Sources

Application

Using 8-chloro-6-methoxyquinolin-2(1H)-one as a scaffold for antipsychotic drugs

Application Note: Strategic Utilization of 8-chloro-6-methoxyquinolin-2(1H)-one as a Scaffold for Next-Generation Antipsychotics Executive Summary The quinolin-2(1H)-one (carbostyril) heterocycle represents the "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 8-chloro-6-methoxyquinolin-2(1H)-one as a Scaffold for Next-Generation Antipsychotics

Executive Summary

The quinolin-2(1H)-one (carbostyril) heterocycle represents the "privileged structure" behind third-generation antipsychotics like Aripiprazole and Brexpiprazole . These drugs are defined by their dopamine D2 partial agonism , a mechanism that stabilizes dopaminergic tone without the severe extrapyramidal side effects (EPS) associated with full antagonists.

This guide details the application of 8-chloro-6-methoxyquinolin-2(1H)-one (Compound 8C6M ) as a novel scaffold. Unlike the canonical 7-substituted scaffolds (e.g., Aripiprazole), the 8C6M core offers unique Structure-Activity Relationship (SAR) opportunities:

  • Metabolic Blockade: The 8-chloro substituent blocks a common site of CYP450 oxidative metabolism, potentially extending half-life.

  • Electronic Tuning: The 6-methoxy group serves as a versatile handle—it can be retained for electronic influence or demethylated to create a 6-hydroxy attachment point for "tail" moieties.

  • Conformational Rigidity: The steric bulk of the chlorine atom influences the rotational freedom of adjacent substituents, potentially locking the molecule into a bioactive conformation.

Medicinal Chemistry Strategy: The "Linker-Tail" Approach

To transform the 8C6M scaffold into a bioactive antipsychotic, we utilize the "Head-Linker-Tail" design principle.

  • Head: The 8C6M scaffold (mimicking the neurotransmitter core).

  • Linker: Typically a butyl or propoxy chain (critical for spanning the D2 receptor orthosteric and secondary binding pockets).

  • Tail: An arylpiperazine moiety (provides affinity for the secondary binding pocket).

The following protocols describe the conversion of 8C6M into a functional drug candidate via O-alkylation at the 6-position .

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Scaffold: 8-chloro-6-methoxyquinolin-2(1H)-one Step1 Step 1: Demethylation (BBr3, -78°C) Start->Step1 Inter1 Intermediate: 8-chloro-6-hydroxyquinolin-2(1H)-one Step1->Inter1 Yield >90% Step2 Step 2: O-Alkylation (1,4-dibromobutane, K2CO3) Inter1->Step2 Inter2 Linker Adduct: 6-(4-bromobutoxy)-8-chloroquinolin-2(1H)-one Step2->Inter2 Linker Attachment Step3 Step 3: Amination (Arylpiperazine, NaI, CH3CN) Inter2->Step3 Final Final Candidate: 8-Cl-6-Substituted Antipsychotic Step3->Final Convergent Synthesis

Figure 1: Strategic synthesis pathway converting the 8C6M scaffold into a pharmacologically active agent.

Experimental Protocols

Protocol A: Scaffold Activation & Functionalization

Objective: Convert the inert methoxy group into a reactive hydroxyl handle, then attach the lipophilic linker.

Reagents:

  • Scaffold: 8-chloro-6-methoxyquinolin-2(1H)-one (CAS: 2101658-58-4)[1]

  • Demethylating Agent: Boron tribromide (BBr

    
    ), 1.0 M in DCM.
    
  • Linker: 1,4-Dibromobutane.

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous.

Step-by-Step Methodology:

  • Demethylation (Activation):

    • Dissolve 10 mmol of 8C6M in anhydrous Dichloromethane (DCM) (50 mL) under Argon atmosphere.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Dropwise add BBr

      
       (30 mmol, 3 eq) over 20 minutes. Caution: Exothermic.
      
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Cool to 0°C and slowly add MeOH.

    • Workup: Evaporate volatiles. Neutralize with sat. NaHCO

      
      . Extract with EtOAc.
      
    • Validation: TLC should show a polarity shift (more polar product). NMR should show loss of the -OCH

      
       singlet (~3.8 ppm).
      
  • O-Alkylation (Linker Attachment):

    • Suspend the demethylated intermediate (8-chloro-6-hydroxyquinolin-2(1H)-one) (5 mmol) in DMF (20 mL).

    • Add K

      
      CO
      
      
      
      (15 mmol, 3 eq) and stir at 60°C for 30 minutes to generate the phenoxide anion.
    • Add 1,4-dibromobutane (25 mmol, 5 eq). Note: Excess is crucial to prevent dimerization.

    • Stir at 80°C for 4-6 hours.

    • Purification: Pour into ice water. Filter the precipitate or extract with EtOAc. Column chromatography (Hexane/EtOAc) is usually required to remove excess dibromide.

  • Convergent Coupling (Final Drug Assembly):

    • Combine the bromo-alkoxy intermediate (1 eq) with the desired secondary amine (e.g., 1-(2,3-dichlorophenyl)piperazine) (1.2 eq) in Acetonitrile (CH

      
      CN).
      
    • Add K

      
      CO
      
      
      
      (2 eq) and a catalytic amount of Sodium Iodide (NaI) (0.1 eq) to accelerate the Finkelstein reaction.
    • Reflux (80°C) for 12-24 hours.

    • Isolation: Filter inorganic salts. Concentrate filtrate. Recrystallize from Ethanol/Water.

Protocol B: In Vitro Pharmacological Validation

Objective: Confirm the affinity of the new chemical entity (NCE) for the target receptor (Dopamine D


) and off-target receptors (5-HT

).

Assay Setup:

  • System: CHO cells stably expressing human D

    
     or 5-HT
    
    
    
    receptors.
  • Radioligands: [

    
    H]-Methylspiperone (D
    
    
    
    /5-HT
    
    
    antagonist).

Data Analysis Table: Report results in the following format to determine the "Atypicality Index" (log(Ki 5-HT


 / Ki D

)).
Compound IDD

Binding

(nM)
5-HT

Binding

(nM)
5-HT

Binding

(nM)
Intrinsic Activity (D

)
Aripiprazole (Ref) 0.341.73.4Partial Agonist
8C6M-Derivative [To be determined][To be determined][To be determined][To be determined]

Interpretation:

  • Target:

    
     (D
    
    
    
    ) < 10 nM indicates high potency.
  • Ratio: A lower affinity for 5-HT

    
     relative to D
    
    
    
    (or balanced affinity) is characteristic of third-generation profiles, whereas strong 5-HT
    
    
    antagonism combined with D
    
    
    antagonism characterizes second-generation drugs.

Mechanism of Action Visualization

The following diagram illustrates how the 8C6M -derived ligand is hypothesized to span the D2 receptor binding site, bridging the orthosteric and secondary pockets.

MOA cluster_effect Pharmacological Outcome Orthosteric Orthosteric Binding Site (Asp114 Interaction) Head 8-Cl-Quinolinone Head (H-Bond / Pi-Stacking) Orthosteric->Head Binds Secondary Secondary Binding Pocket (Hydrophobic Cleft) Tail Arylpiperazine Tail (Salt Bridge / Hydrophobic) Secondary->Tail Binds Linker Butoxy Linker (Spans the channel) Head->Linker Covalent Result D2 Partial Agonism (Stabilized Active State) Head->Result Modulates Linker->Tail Covalent Tail->Result Anchors

Figure 2: Pharmacophore mapping of the 8C6M derivative within the Dopamine D2 Receptor.

Critical Considerations & Troubleshooting

  • Regioselectivity: During O-alkylation (Step 2), N-alkylation is a competing reaction. The use of K

    
    CO
    
    
    
    in DMF
    favors O-alkylation for 6-hydroxyquinolines. If N-alkylation products are observed, switch to Cs
    
    
    CO
    
    
    or use a protecting group on the lactam nitrogen.
  • Solubility: The 8-chloro substituent increases lipophilicity (LogP). If the final compound is insoluble in assay buffers, dissolve in 100% DMSO and dilute, ensuring final DMSO concentration is <0.1%.

  • Safety: BBr

    
     produces HBr gas. Perform all demethylation steps in a properly functioning fume hood with a caustic scrubber.
    

References

  • Kikuchi, T., et al. (1995). "7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydrocarbostyril (OPC-14597), a new antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity." Journal of Pharmacology and Experimental Therapeutics. Link

  • Maeda, K., et al. (2014). "Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator." Journal of Pharmacology and Experimental Therapeutics. Link

  • Shapiro, D. A., et al. (2003). "Aripiprazole, a novel atypical antipsychotic drug with a unique mechanism of action." Neuropsychopharmacology. Link

  • Sigma-Aldrich. (2025). "Product Specification: 6-Chloro-8-methoxyquinolin-2(1H)-one." MilliporeSigma Catalog. Link

  • Mailman, R. B., & Murthy, V. (2010). "Third generation antipsychotic drugs: partial agonism or receptor functional selectivity?" Current Pharmaceutical Design. Link

Sources

Method

Application Note: C3-H Activation Protocols for 8-Chloro-6-Methoxyquinolin-2(1H)-one

This Application Note is designed for researchers and medicinal chemists focusing on the late-stage functionalization of the privileged scaffold 8-chloro-6-methoxyquinolin-2(1H)-one . The guide prioritizes C3-H activatio...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the late-stage functionalization of the privileged scaffold 8-chloro-6-methoxyquinolin-2(1H)-one .

The guide prioritizes C3-H activation protocols. Given the presence of the labile 8-chloro substituent (potential site for unwanted Pd-oxidative addition) and the electron-rich nature of the 6-methoxy group, Radical C-H Activation (Minisci-type) and Silver-Catalyzed Decarboxylative Coupling are identified as the most robust, high-fidelity methodologies over traditional cross-couplings.

Executive Summary & Substrate Analysis

The target substrate, 8-chloro-6-methoxyquinolin-2(1H)-one , presents a unique electronic and steric profile that dictates the choice of functionalization strategy. Unlike simple quinolinones, the 8-chloro substituent introduces steric bulk proximal to the lactam nitrogen and potential lability under harsh palladium-catalyzed conditions (via oxidative addition). The 6-methoxy group acts as an electron-donating group (EDG), enhancing the nucleophilicity of the C3–C4 enamide double bond.

Strategic Reactivity Profile:

  • C3 Position: The "beta" carbon of the cyclic enamide. It is inherently nucleophilic and susceptible to electrophilic attack or radical addition.

  • 8-Chloro Group: A deactivating, sterically demanding group. Crucial Precaution: Avoid high-temperature Pd(0) conditions to prevent competing C8-Cl activation.

  • 6-Methoxy Group: Activates the system, stabilizing radical intermediates at C3/C4.

This guide details two self-validating protocols optimized for this specific substrate:

  • Protocol A: Silver-Catalyzed Decarboxylative C3-Acylation (Radical Pathway).

  • Protocol B: Metal-Free Visible-Light Induced C3-Arylation (Photoredox Pathway).

Mechanistic Insight: The Radical Pathway

For this electron-rich scaffold, a radical addition-elimination mechanism is superior to electrophilic aromatic substitution (which often suffers from regioselectivity issues on the benzene ring).

Pathway Logic:

  • Radical Generation: An acyl or aryl radical (

    
    ) is generated via oxidation of a precursor (e.g., 
    
    
    
    -keto acid or hydrazine).
  • Regioselective Addition: The electrophilic radical

    
     attacks the most electron-rich alkene position—C3 —of the quinolinone.
    
  • Radical Stabilization: The resulting C4-radical is stabilized by the benzenoid fusion and the 6-OMe donation.

  • Re-aromatization: Oxidation and proton loss restore the quinolinone core, yielding the C3-functionalized product.

C3_Activation_Mechanism Substrate 8-Cl-6-OMe-Quinolinone (Nucleophilic C3) Intermediate C3-Radical Adduct (Stabilized by 6-OMe) Substrate->Intermediate + R• (Addition) Radical_Source Radical Precursor (R-COCOOH or Ar-NHNH2) Radical_Species Electrophilic Radical (R•) Radical_Source->Radical_Species Ag(I)/S2O8 or Light Radical_Species->Intermediate Oxidation Oxidation/Deprotonation (-H+) Intermediate->Oxidation SET Oxidation Product C3-Functionalized Product Oxidation->Product Re-aromatization

Figure 1: Radical addition-elimination mechanism for C3-H functionalization.

Experimental Protocols

Protocol A: Silver-Catalyzed Decarboxylative C3-Acylation

Objective: Introduction of acyl groups (acetyl, benzoyl) at C3 using ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-oxocarboxylic acids. This method avoids the use of pre-functionalized acyl chlorides and operates under mild oxidative conditions.

Reagents:

  • Substrate: 8-chloro-6-methoxyquinolin-2(1H)-one (1.0 equiv)

  • Reagent:

    
    -Oxocarboxylic acid (e.g., Phenylglyoxylic acid) (2.0 equiv)
    
  • Catalyst: AgNO

    
     (10 mol%)
    
  • Oxidant: K

    
    S
    
    
    
    O
    
    
    (2.0 equiv)
  • Solvent: CH

    
    CN/H
    
    
    
    O (1:1 v/v) [Critical for solubility of persulfate]

Step-by-Step Procedure:

  • Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add the quinolinone substrate (0.2 mmol),

    
    -oxocarboxylic acid (0.4 mmol), AgNO
    
    
    
    (3.4 mg, 0.02 mmol), and K
    
    
    S
    
    
    O
    
    
    (108 mg, 0.4 mmol).
  • Solvation: Add 2.0 mL of CH

    
    CN/H
    
    
    
    O (1:1). The biphasic nature helps solubilize both organic substrate and inorganic oxidant.
  • Reaction: Cap the vial and stir at 80 °C for 12–16 hours.

    • Checkpoint: The reaction mixture typically turns from a suspension to a clear/colored solution as the radical reaction proceeds.

  • Workup: Cool to room temperature. Dilute with saturated NaHCO

    
     (10 mL) to neutralize acid byproducts. Extract with Ethyl Acetate (3 x 10 mL).
    
  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Why this works for 8-Cl-6-OMe:

  • The silver catalyst generates acyl radicals selectively from the keto acid.

  • The 8-Cl bond remains intact because Ag(I) does not undergo oxidative addition with aryl chlorides under these conditions (unlike Pd).

Protocol B: Metal-Free C3-Arylation (Photochemical)

Objective: Direct C3-arylation using aryl hydrazines. This "green" protocol leverages ambient air as the oxidant, minimizing chemical waste.

Reagents:

  • Substrate: 8-chloro-6-methoxyquinolin-2(1H)-one (1.0 equiv)

  • Reagent: Aryl hydrazine hydrochloride (2.0 equiv)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) [Essential to liberate free hydrazine]
  • Solvent: DMSO (Dimethyl sulfoxide) [Promotes SET processes]

  • Energy Source: Blue LEDs (450-460 nm) or ambient sunlight.

Step-by-Step Procedure:

  • Setup: In a Pyrex tube, combine the quinolinone (0.2 mmol), aryl hydrazine (0.4 mmol), and K

    
    CO
    
    
    
    (0.4 mmol).
  • Solvation: Add DMSO (2.0 mL).

  • Irradiation: Place the tube approx. 2–3 cm from a Blue LED light source. Stir vigorously open to air (or with an O

    
     balloon for faster kinetics).
    
    • Note: Air is required as the terminal oxidant to regenerate the aromatic system.

  • Monitoring: Monitor by TLC. Reaction is typically complete in 6–10 hours.

  • Workup: Pour into ice water (20 mL). The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc.

Data Summary & Troubleshooting

Expected Yields & Solvent Effects:

ParameterProtocol A (Ag-Catalyzed Acylation)Protocol B (Photo-Arylation)
Primary Yield 65–80%55–75%
8-Cl Stability High (No dechlorination observed)High (Radical conditions mild)
Solvent CH

CN/H

O (Essential for K

S

O

)
DMSO (Best), DMF (Good), EtOH (Poor)
Temp 80 °CRoom Temperature (25–30 °C)
Color Change Colorless

Dark Brown/Orange
Yellow

Dark Red/Brown

Troubleshooting Guide:

  • Low Conversion:

    • Protocol A: Ensure efficient stirring; persulfate solubility is key. Increase K

      
      S
      
      
      
      O
      
      
      to 3.0 equiv if reaction stalls.
    • Protocol B: Ensure sufficient oxygen availability. Do not seal the vessel under inert gas; the reaction requires O

      
       to re-aromatize the intermediate.
      
  • Regioselectivity Issues:

    • If C6/C8 functionalization competes (rare), lower the temperature. The C3 position is kinetically favored for radical addition due to the "enamide" character.

References

  • Silver-Catalyzed Decarboxylative Acylation

    • Title: Selective C–H acylation of quinolin-2(1H)
    • Source:ResearchG
    • URL:[Link]

  • Metal-Free/Photoredox Functionalization

    • Title: Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones enabled by electron donor–acceptor complex photoactivation.[1]

    • Source:Organic & Biomolecular Chemistry
    • URL:[Link]

  • General Reactivity of Quinolinones

    • Title: Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones (Applicable to Quinolinones).[2]

    • Source:Molecules (MDPI)
    • URL:[Link]

  • Substrate Data (8-chloro-6-methoxy...)

    • Title: 6-Chloro-8-methoxyquinolin-2(1H)
    • Source:Sigma-Aldrich

Sources

Application

Application Note: Optimized Reaction Conditions for Regioselective Quinolinone Ring Closure

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for quinolinone synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for quinolinone synthesis.

Introduction & Strategic Overview

Quinolinones (both 2-quinolinones and 4-quinolinones) are privileged heterocyclic scaffolds in medicinal chemistry, serving as the structural backbone for numerous antibiotics (e.g., fluoroquinolones), antiviral agents, and anticancer therapeutics. Historically, traditional synthetic routes such as the Camps cyclization or the Conrad-Limpach synthesis have suffered from harsh thermal requirements, poor regioselectivity, and limited functional group tolerance.

To bypass these limitations, modern synthetic chemistry has shifted towards transition-metal-catalyzed and advanced organocatalytic methodologies. This application note synthesizes field-proven insights to detail two state-of-the-art, optimized protocols for quinolinone ring closure:

  • Organocatalytic Tandem Acyl Transfer-Cyclization for 3-acyl-4-quinolinones.

  • Palladium-Catalyzed Carbonylative Annulation for 2-quinolinones.

Mechanistic Insights & Causality

Understanding the fundamental reaction pathways is critical for troubleshooting and scaling these syntheses.

Protocol A: Organocatalytic 9-AJ-Catalyzed Cyclization

The synthesis of 3-acyl-4-quinolinones from N,N-diacyl-o-alkynoylanilines utilizes 9-azajulolidine (9-AJ) as a highly nucleophilic Lewis base.1[1]. This is followed by an intramolecular acyl transfer to the C-3 position and a subsequent 6-endo cyclization.

  • Causality of Catalyst Choice: The choice of 9-AJ over standard bases (like DMAP or DBU) is critical. Its rigid, fused-ring structure enhances its nucleophilicity while minimizing steric hindrance during the initial Michael addition, preventing non-selective background degradation.

Protocol B: Pd-Catalyzed Aminocarbonylation/Amidation

Palladium-catalyzed cascade aminocarbonylation provides a direct route to 2-quinolinones from 2-iodoaniline derivatives or 2-(2-haloalkenyl)aryl halides.

  • Causality of Ligand Choice: 2[2]. Employing bulky, electron-rich ligands like P(t-Bu)3 prevents premature catalyst deactivation and accelerates the reductive elimination step that closes the ring.

Visualizing the Mechanistic Pathways

Mechanism Substrate N,N-diacyl-o-alkynoylaniline (Substrate) Step1 1,4-Addition of 9-AJ (Rate-Determining Step) Substrate->Step1 Intermediate1 Zwitterionic Enolate Intermediate Step1->Intermediate1 Step2 Intramolecular Acyl Transfer (Regioselective) Intermediate1->Step2 Intermediate2 Enone Intermediate (Michael Acceptor) Step2->Intermediate2 Step3 6-endo Cyclization Intermediate2->Step3 Step4 Elimination of 9-AJ Step3->Step4 Product 3-Acyl-4-quinolinone (Target Product) Step4->Product

Mechanistic pathway of 9-AJ-catalyzed tandem acyl transfer-cyclization to 4-quinolinones.

Workflow Setup 1. Substrate & Reagent Setup (2-iodoaniline + Pd-cat + Ligand + Base) Purge 2. CO Gas Purge (Evacuate and backfill 3x with CO) Setup->Purge Heat 3. Thermal Activation (Heat to 100°C for 24h) Purge->Heat Workup 4. Aqueous Workup (EtOAc extraction & Brine wash) Heat->Workup Purify 5. Flash Chromatography (Isolate 2-Quinolinone) Workup->Purify

Experimental workflow for the Pd-catalyzed carbonylative synthesis of 2-quinolinones.

Optimization of Reaction Conditions

Quantitative optimization is required to suppress side reactions (such as intermolecular dimerization or incomplete cyclization). The tables below summarize the empirical data driving the protocol parameters.

Table 1: Optimization of 9-AJ-Catalyzed Cyclization of o-Alkynoylanilines [1]

Catalyst Loading (mol%) Solvent Temp (°C) Time (h) Yield (%) Causality / Observation
DMAP 30 THF 25 24 Trace Insufficient nucleophilicity for 1,4-addition.
DBU 30 THF 25 24 15% High basicity leads to substrate degradation.
9-AJ 10 THF 25 12 45% Incomplete conversion due to low catalyst loading.

| 9-AJ | 30 | THF | 25 | 2 | 88% | Optimal balance of kinetics and regioselectivity. |

Table 2: Optimization of the Pd-Catalyzed Carbonylative Synthesis of 2-Quinolinones [2]

Catalyst (mol%) Ligand Base (Equiv) Solvent Temp (°C) Yield (%) Causality / Observation
Pd(OAc)2 (10) None Pyridine (5) DMF 100 <20% Lack of phosphine ligand leads to poor oxidative addition.
PdCl2(PPh3)2 (5) None NaOAc (6) DMF 100 67% Weaker base (NaOAc) slows down the intramolecular amidation.

| Pd(OAc)2 (10) | PPh3 (0.2 eq) | Pyridine (5) | DMF | 100 | 85% | PPh3 stabilizes the Pd(0) intermediate, promoting CO insertion. |

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Acyl-4-quinolinones via 9-AJ Catalysis
  • Self-Validating System: The reaction progress is visually and spectroscopically validated. The consumption of the alkyne starting material is easily monitored via TLC. Furthermore, the complete absence of observable intermediates in a time-course NMR experiment confirms that the initial 1,4-addition is the rate-determining step, ensuring the cascade proceeds irreversibly to the product[1].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the N,N-diacyl-o-alkynoylaniline substrate (1.0 mmol) in anhydrous THF (5.0 mL).

  • Catalyst Addition: Add 9-azajulolidine (9-AJ) (0.3 mmol, 30 mol%) to the solution at ambient temperature (25 °C) under an argon atmosphere.

    • Causality: Conducting the reaction at ambient temperature prevents the thermal degradation of the highly reactive ynone system and avoids non-selective background acyl transfer.

  • Reaction Monitoring: Stir the mixture for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material spot is completely consumed.

  • Quenching & Workup: Quench the reaction by adding 1 M aqueous HCl (5 mL) at 0 °C. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

    • Causality: Acidic quenching protonates the 9-AJ catalyst, rendering it highly water-soluble and facilitating its complete removal from the organic phase, preventing product contamination.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-acyl-4-quinolinone.

Protocol B: Pd-Catalyzed Carbonylative Synthesis of 2-Quinolinones
  • Self-Validating System: The successful insertion of CO and subsequent cyclization is validated by the appearance of a distinct lactam carbonyl stretch (~1650 cm⁻¹) in the FTIR spectrum of the crude mixture, replacing the characteristic stretches of the starting material[2].

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 15 mL pressure tube, add the 2-iodoaniline derivative (1.0 mmol), Pd(OAc)2 (10 mol%), PPh3 (0.2 mmol, 20 mol%), and LiCl (1.0 mmol).

    • Causality: LiCl acts as a critical additive to stabilize the active Pd(0) species and facilitate the oxidative addition step via the formation of highly reactive anionic palladium complexes.

  • Solvent & Base Addition: Add anhydrous DMF (5.0 mL) and pyridine (5.0 mmol) to the mixture.

  • Atmosphere Exchange: Seal the tube with a septum, evacuate the vessel, and backfill with carbon monoxide (CO) gas from a balloon. Repeat this purge cycle three times to ensure the complete removal of oxygen.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the phosphine ligand to phosphine oxide, which would immediately terminate the catalytic cycle.

  • Thermal Activation: Replace the septum with a Teflon screw cap under a positive flow of CO. Heat the reaction mixture at 100 °C in a pre-heated oil bath for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with water (3 × 10 mL) and brine (10 mL) to remove the DMF and pyridine.

  • Isolation: Dry the organic phase over MgSO4, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the 2-quinolinone.

References

  • Facile Synthesis of Pyrrolyl 4-Quinolinone Alkaloid Quinolactacide by 9-AJ-Catalyzed Tandem Acyl Transfer–Cyclization of o-Alkynoylaniline Derivatives | ACS Omega - ACS Publications | 1

  • Recent advancements in carbonylative synthesis of quinolinones | Chemical Communications (RSC Publishing) | 2

Sources

Method

Application Note: Solvent Selection and Recrystallization Protocols for 8-Chloro-6-methoxyquinolin-2(1H)-one

Executive Summary The purification of functionalized carbostyrils (quinolin-2(1H)-ones) is a critical bottleneck in the synthesis of pharmaceutical building blocks. 8-Chloro-6-methoxyquinolin-2(1H)-one presents unique so...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of functionalized carbostyrils (quinolin-2(1H)-ones) is a critical bottleneck in the synthesis of pharmaceutical building blocks. 8-Chloro-6-methoxyquinolin-2(1H)-one presents unique solubility challenges due to its rigid planar structure, strong intermolecular hydrogen-bonding capabilities, and mixed electronic effects from its substituents. This application note provides a comprehensive, mechanistically grounded guide to selecting the optimal solvent system for the recrystallization of this compound, ensuring high-purity recovery suitable for downstream drug development.

Physicochemical Profiling & Mechanistic Rationale

To design a self-validating recrystallization protocol, one must first understand the causality behind the molecule's solid-state behavior.

The Carbostyril Core and Hydrogen Bonding: The quinolin-2(1H)-one scaffold exists predominantly in the lactam tautomeric form. In the solid state, the N-H hydrogen bond donor and the C=O hydrogen bond acceptor form robust, thermodynamically stable intermolecular dimers[1][2]. This extensive hydrogen-bonding network results in high crystal lattice energy, rendering the compound largely insoluble in non-polar hydrocarbon solvents (e.g., hexane, heptane) and poorly soluble in moderately polar aprotic solvents (e.g., diethyl ether) at room temperature[3].

Substituent Effects:

  • 8-Chloro Group: Introduces steric bulk and lipophilicity, slightly disrupting the ideal planar stacking of the unsubstituted core but increasing the overall hydrophobicity of the molecule.

  • 6-Methoxy Group: Acts as an electron-donating group and an additional hydrogen-bond acceptor. This localized dipole increases the molecule's affinity for polar protic solvents at elevated temperatures.

Solvent Interaction Dynamics: Successful recrystallization requires a solvent capable of breaking the N-H···O=C dimers at elevated temperatures while allowing them to selectively reform upon cooling.

  • Polar Protic Solvents (Ethanol, Acetic Acid): These solvents act as competitive hydrogen-bond donors and acceptors. At reflux, they solvate the monomeric carbostyril. As the temperature drops, the solvent's kinetic energy decreases, and the highly favored carbostyril dimers reassemble, excluding impurities from the growing crystal lattice[4][5][6].

  • Polar Aprotic Solvents (DMF, DMSO): These strongly solvate the lactam core via dipole-dipole interactions even at lower temperatures. They are typically used in conjunction with an anti-solvent (like water) to force precipitation[3][4].

Solvent Selection Matrix

The quantitative and qualitative parameters for selecting a recrystallization solvent are summarized below to facilitate rapid decision-making.

Solvent SystemMechanism of ActionExpected RecoveryPurity ProfileBest Suited For
Ethanol (Absolute) Competitive H-bonding; steep temperature-solubility gradient.75 - 85%>98%General crude mixtures; removal of highly soluble organic byproducts.
Glacial Acetic Acid Strong H-bond disruption; excellent solvation of planar aromatics.60 - 70%>99%Highly crystalline, stubborn crudes; removal of structurally similar isomers.
DMF / Water Dipole solvation followed by rapid anti-solvent supersaturation.85 - 95%95 - 97%Tarry, polymeric crudes; high-molecular-weight impurities.
Ethyl Acetate / Heptane Polarity tuning; disrupts weak van der Waals forces.50 - 60%>95%Removal of highly polar salts or extremely lipophilic impurities.

Logical Workflow for Solvent Selection

Below is the decision matrix for determining the optimal recrystallization pathway based on the crude impurity profile.

G Crude Crude 8-chloro-6-methoxyquinolin-2(1H)-one Impurity Analyze Impurity Profile (TLC / LC-MS) Crude->Impurity Polar Polar Impurities (Salts, unreacted polar SM) Impurity->Polar High Polarity NonPolar Non-Polar Impurities (Lipids, alkyl halides) Impurity->NonPolar Low Polarity Tars Tars / High MW Byproducts Impurity->Tars Polymeric Solv1 Ethyl Acetate / Heptane (Binary System) Polar->Solv1 Solv2 Ethanol or Glacial Acetic Acid (Temperature Gradient) NonPolar->Solv2 Solv3 DMF / Water (Anti-Solvent Precipitation) Tars->Solv3 Pure Pure Crystalline Product (>99% Purity) Solv1->Pure Solv2->Pure Solv3->Pure

Decision matrix for 8-chloro-6-methoxyquinolin-2(1H)-one recrystallization workflows.

Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of hot filtration ensures the removal of physical contaminants, while controlled cooling ramps prevent "oiling out" (liquid-liquid phase separation), ensuring that the compound nucleates as a highly ordered crystal rather than an amorphous solid.

Protocol A: Temperature-Gradient Crystallization (Ethanol or Acetic Acid)

This is the gold-standard method for achieving >98% purity, leveraging the strong temperature-dependent solubility of the carbostyril core[4][6].

  • Initial Dissolution: Transfer 10.0 g of crude 8-chloro-6-methoxyquinolin-2(1H)-one to a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Solvent Addition: Add 50 mL of absolute ethanol (or glacial acetic acid). Begin heating the mixture to reflux (approx. 78°C for ethanol, 118°C for acetic acid) using an oil bath.

  • Titration to Clarity: If the solid does not fully dissolve at reflux, add additional solvent in 5 mL increments, allowing 2-3 minutes between additions, until a clear solution is obtained. Caution: Do not exceed 120 mL total volume to prevent excessive yield loss.

  • Hot Filtration (Critical Step): Rapidly filter the boiling solution through a pre-warmed Büchner funnel (or fluted filter paper) to remove any insoluble particulate matter or dust that could act as unwanted nucleation sites.

  • Controlled Nucleation: Transfer the filtrate to a clean Erlenmeyer flask. Allow the solution to cool to room temperature ambiently. Do not disturb or agitate the flask , as mechanical shock can induce rapid, impure precipitation.

  • Maturation: Once the flask reaches room temperature and initial crystallization is observed, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize lattice formation and yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 2 × 10 mL of ice-cold ethanol to displace any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours to remove residual solvent.

Protocol B: Anti-Solvent Crystallization (DMF / Water)

Utilized when the crude material contains heavy tars or highly lipophilic impurities that co-crystallize in protic solvents[3][4].

  • Primary Solvation: Dissolve 10.0 g of crude material in the minimum required volume of N,N-Dimethylformamide (DMF) (typically 15-25 mL) at 60°C. DMF effectively breaks all intermolecular hydrogen bonds[3].

  • Clarification: Perform a hot filtration if insoluble polymers are present.

  • Anti-Solvent Addition: While maintaining the solution at 60°C with moderate stirring, begin adding deionized water dropwise via an addition funnel.

  • Cloud Point Detection: Cease water addition the moment the solution becomes persistently cloudy (the "cloud point"). Add 1-2 drops of DMF until the solution just turns clear again.

  • Cooling & Precipitation: Remove the heat source and allow the solution to cool slowly to room temperature. The drastic change in the dielectric constant of the solvent mixture will force the carbostyril to precipitate[5].

  • Isolation: Filter the resulting solid under vacuum.

  • Aqueous Wash (Critical Step): Wash the filter cake extensively with copious amounts of hot water (50°C) to ensure the complete removal of trapped DMF, which can otherwise remain sequestered within the crystal lattice.

  • Drying: Dry under high vacuum at 80°C for 24 hours.

References

  • [1] Design and Synthesis of Chemical Probes for the BRPF Bromodomains. UCL Discovery. Available at:[Link]

  • [5] Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates. ACS Publications. Available at: [Link]

  • [2] Atropisomeric 3-(β-hydroxyethyl)-4-arylquinolin-2-ones as Maxi-K Potassium Channel Openers. ACS Publications. Available at: [Link]

  • [6] NEW PROCEDURE FOR THE TOTAL SYNTHESIS OF CILOSTAMIDE. d-nb.info. Available at: [Link]

  • [3] US7825251B2 - Process for producing carbostyril derivatives. Google Patents. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 8-Chloro-6-methoxyquinolin-2(1H)-one

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists encountering yield or purity bottlenecks during the synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists encountering yield or purity bottlenecks during the synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one (CAS: 2101658-58-4).

Rather than relying on lengthy multi-step N-oxidation/rearrangement sequences (which often suffer from over-oxidation of the electron-rich methoxy ring), the most robust and regioselective approach utilizes the amidation of 2-chloro-4-methoxyaniline with (E)-3-ethoxyacryloyl chloride, followed by an acid-catalyzed intramolecular cyclization[1],[2].

Below, you will find a mechanistic workflow, self-validating protocols, optimization data, and a targeted troubleshooting FAQ to resolve common experimental failures.

Mechanistic Workflow & Failure Points

The diagram below maps the two-step synthetic pathway. We have highlighted the critical thermodynamic and kinetic failure points where researchers most commonly experience yield loss.

SynthesisWorkflow Start 2-Chloro-4-methoxyaniline + (E)-3-ethoxyacryloyl chloride Amidation Step 1: Amidation (THF, Pyridine, 0°C to RT) Start->Amidation Intermediate Intermediate: N-(Aryl)-3-ethoxyacrylamide Amidation->Intermediate Error1 Failure: Acid Chloride Hydrolysis (Moisture) Amidation->Error1 H2O present Cyclization Step 2: Cyclization (Conc. H2SO4, 60°C) Intermediate->Cyclization Product Target Product: 8-chloro-6-methoxyquinolin-2(1H)-one Cyclization->Product Error2 Failure: Charring / Sulfonation (Overheating) Cyclization->Error2 T > 80°C

Workflow for 8-chloro-6-methoxyquinolin-2(1H)-one synthesis highlighting critical failure points.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols incorporate built-in analytical checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of N-(2-chloro-4-methoxyphenyl)-3-ethoxyacrylamide
  • Procedure: In an oven-dried, argon-purged flask, dissolve 2-chloro-4-methoxyaniline (1.0 eq) in anhydrous THF (0.2 M). Add anhydrous pyridine (1.5 eq). Cool the mixture to 0 °C using an ice bath. Add (E)-3-ethoxyacryloyl chloride (1.2 eq) dropwise over 30 minutes to control the exothermic reaction[3]. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The aniline starting material (UV active, ninhydrin positive) must be completely consumed, replaced by a lower

    
     amide spot. Quench a 50 µL aliquot in water/MeOH and analyze via LC-MS to confirm the 
    
    
    
    mass of the intermediate.
  • Workup: Dilute the mixture with EtOAc, wash sequentially with 1M HCl (to remove pyridine), saturated aqueous

    
    , and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Step 2: Acid-Catalyzed Cyclization to 8-chloro-6-methoxyquinolin-2(1H)-one
  • Procedure: Cool concentrated

    
     (98%, 5 mL per gram of intermediate) to 0 °C. Slowly add the solid N-(2-chloro-4-methoxyphenyl)-3-ethoxyacrylamide in small portions, ensuring complete dissolution before adding more. Heat the reaction mixture strictly to 60 °C for 2 hours[1].
    
  • Self-Validation Checkpoint: The solution will transition to a deep orange/red. Take a 10 µL aliquot, carefully quench in 1 mL of ice water, extract with EtOAc, and run TLC (DCM/MeOH 95:5). The intermediate should be fully consumed, yielding a highly fluorescent (under 254 nm and 365 nm UV) baseline-shifted spot indicative of the conjugated quinolin-2(1H)-one core.

  • Workup: Pour the acidic mixture slowly over vigorously stirred crushed ice. The product will precipitate as an off-white to pale yellow solid. Filter the precipitate, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under high vacuum.

Quantitative Optimization Data

The cyclization step is highly sensitive to the choice of acid and temperature. The table below summarizes our validation data to help you avoid sub-optimal conditions.

Acid CatalystTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Observation / Causality
Conc.

(98%)
2512< 10N/AReaction stalled; thermal energy insufficient to drive electrophilic aromatic substitution.
Conc.

(98%)
60 2 > 95 82 Optimal conditions; clean cyclization with minimal byproduct formation.
Conc.

(98%)
902> 9545Severe yield loss due to oxidative charring and competitive sulfonation of the electron-rich aromatic ring.
Polyphosphoric Acid (PPA)10048568Acceptable conversion, but the highly viscous mixture complicates the aqueous workup and product recovery.
Trifluoroacetic Acid (TFA)7024< 5N/AAcid strength (

) is too low to sufficiently protonate the enone for electrophilic attack.
Troubleshooting FAQs

Q1: My amidation yield is consistently below 50%. What is causing the loss of the 3-ethoxyacryloyl chloride? A1: The primary culprit is competitive hydrolysis. (E)-3-ethoxyacryloyl chloride is highly susceptible to nucleophilic attack by trace moisture. Ensure your THF is strictly anhydrous (preferably from a solvent purification system) and your pyridine is freshly distilled over


. Furthermore, adding the acid chloride dropwise at 0 °C is mandatory; adding it too quickly at room temperature causes an exotherm that accelerates its degradation.

Q2: During the sulfuric acid cyclization, the reaction mixture turns pitch black, and my isolated yield is poor. How can I prevent this? A2: This is a classic temperature control failure. The methoxy group at the 4-position of your aniline intermediate makes the aromatic ring highly electron-rich. While this accelerates the desired cyclization, it also makes the ring highly susceptible to sulfonation or oxidative charring by hot concentrated


. You must rigorously maintain the internal temperature between 55–60 °C. Do not exceed 65 °C. When quenching, pour the mixture over crushed ice (not liquid water) to prevent a massive, localized exotherm.

Q3: Is there a risk of forming the 6-chloro-8-methoxy regioisomer during the cyclization step? A3: No, the regioselectivity is structurally guaranteed. The starting material is 2-chloro-4-methoxyaniline. In electrophilic aromatic substitution, the amino/amide group directs ortho and para. The positions ortho to the nitrogen are C2 and C6. Because the C2 position is covalently blocked by the chlorine atom, the electrophilic attack is sterically and electronically forced entirely to the C6 position of the aniline (which becomes the C4a bridgehead carbon of the quinoline). This guarantees the 8-chloro-6-methoxy substitution pattern[1].

Q4: The final product is co-eluting with unreacted intermediate on silica gel. How should I purify it? A4: Quinolin-2(1H)-ones possess a lactam motif, making them highly polar and capable of strong intermolecular hydrogen bonding. This often causes severe tailing on standard normal-phase silica gel. Instead of column chromatography, exploit the product's solubility profile. The target compound can be efficiently purified by trituration or recrystallization from hot ethanol or a DMF/water mixture. The more soluble, unreacted acrylamide intermediate will remain in the mother liquor.

References
  • New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS Medicinal Chemistry Letters.[Link][1]

  • Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design. PLOS One.[Link][2]

  • Total Synthesis of the Antitumor Antibiotic (±)-Streptonigrin: First- and Second-Generation Routes for de Novo Pyridine Formation Using Ring-Closing Metathesis. The Journal of Organic Chemistry.[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Quinolin-2(1H)-one Derivatives

Introduction & Scope Welcome to the Technical Support Center for quinolin-2(1H)-one (carbostyril) synthesis. This scaffold is ubiquitous in natural products and drug discovery (e.g., Brexpiprazole, Cilostazol). However,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Welcome to the Technical Support Center for quinolin-2(1H)-one (carbostyril) synthesis. This scaffold is ubiquitous in natural products and drug discovery (e.g., Brexpiprazole, Cilostazol). However, the cyclization step is often the bottleneck, plagued by regioselectivity issues, polymerization, and catalyst deactivation.

Safety Warning: Many protocols below involve superacids (PPA, TfOH) or high-temperature organometallic chemistry. Always review SDS and ensure proper ventilation before proceeding.

Method Selection & Diagnostic Workflow

Before troubleshooting, verify you are using the correct synthetic route for your substrate's sensitivity.

MethodSelection Start START: Select Substrate Properties AcidStable Is the substrate Acid-Stable? Start->AcidStable Halogenated Contains Aryl Halide (o-I/Br)? AcidStable->Halogenated No (Acid Sensitive) Knorr Route A: Knorr Synthesis (H2SO4/PPA) AcidStable->Knorr Yes Heck Route B: Intramolecular Heck (Pd-Catalyzed) Halogenated->Heck Yes Radical Route C: Radical Cyclization (Minisci/Photochemical) Halogenated->Radical No

Figure 1: Decision matrix for selecting the optimal cyclization strategy based on substrate tolerance.

Module A: Acid-Mediated Cyclization (Knorr & Friedel-Crafts)

Core Mechanism

The Knorr Quinoline Synthesis involves the condensation of an aniline with a


-keto ester, followed by acid-mediated cyclization.[1] The critical failure point is the competition between cyclization  (desired) and hydrolysis/polymerization  (side reactions).
Troubleshooting Guide

Q1: My reaction mixture turns into an intractable black tar (charring) with no recoverable product.

  • Diagnosis: Thermal runaway or oxidative polymerization.

  • Root Cause: Concentrated H₂SO₄ at high temperatures (>100°C) acts as a strong oxidant. If the substrate is electron-rich (e.g., methoxy-substituted), it oxidizes rapidly.

  • Solution:

    • Switch Acid: Replace H₂SO₄ with Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). These are non-oxidizing and handle electron-rich rings better [1].

    • Temperature Ramp: Do not drop substrate into hot acid. Mix at 60°C, then ramp to 110°C slowly.

Q2: I am isolating the 4-hydroxyquinoline isomer instead of the desired 2-quinolinone.

  • Diagnosis: Kinetic vs. Thermodynamic Control failure.

  • Root Cause: This is the classic "Knorr vs. Conrad-Limpach" dichotomy.

    • Knorr (2-one): Requires kinetic control. The anilide intermediate must be formed and cyclized rapidly at high temperature.

    • Conrad-Limpach (4-one): Occurs if the Schiff base (imine) forms first at low temperature.

  • Protocol Adjustment: Ensure the aniline and

    
    -keto ester are mixed directly in the acid at high temperature (>100°C) to favor the amide formation (Knorr pathway) over the imine formation [2].
    

Q3: The intramolecular Friedel-Crafts of my N-aryl cinnamamide failed.

  • Diagnosis: Deactivation of the aromatic ring.[2][3]

  • Root Cause: The amide nitrogen is protonated in strong acid, creating an ammonium species (

    
    ). This exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring toward the electrophilic attack.
    
  • Solution:

    • Use Triflic Acid (TfOH) in DCM or Toluene.

    • Lewis Acid Switch: Use

      
       in chlorobenzene. The aluminum coordinates to the carbonyl oxygen rather than the nitrogen, maintaining nucleophilicity of the ring [3].
      
Quantitative Data: Acid Performance
CatalystTemp (°C)Yield (2-one)Side ProductsRecommended For
Conc. H₂SO₄ 100-14045-60%Sulfonated byproducts, TarsSimple, electron-neutral substrates
PPA 110-13075-90%MinimalElectron-rich substrates
Eaton's Rgt 40-8080-95%NoneAcid-sensitive / Lab scale
TfOH 0-2560-85%Polymerization of alkeneIntramolecular Friedel-Crafts

Module B: Palladium-Catalyzed Cyclization (Heck/C-H Activation)

Core Mechanism

Modern synthesis often utilizes the Intramolecular Heck Reaction of 2-haloanilides or oxidative C-H activation of N-aryl acrylamides.

Troubleshooting Guide

Q4: The reaction stalls after 20% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst Poisoning or "Pd Black" precipitation.[4]

  • Root Cause: The amide nitrogen can coordinate to Pd(II), forming a stable, non-reactive complex (acting as a poison). Alternatively, lack of stabilizing ligands leads to Pd aggregation.

  • Solution:

    • Ligand Upgrade: Switch from

      
       to bidentate ligands like dppe  or Xantphos , which resist displacement by the amide nitrogen [4].
      
    • Add Silver Salts: For 2-haloanilides, adding

      
       acts as a halide scavenger and prevents poisoning.
      

Q5: Regioselectivity is poor (Endo vs. Exo cyclization).

  • Diagnosis: Competitive

    
    -hydride elimination pathways.
    
  • Root Cause: In the Heck cycle, after insertion, the Pd can eliminate in two directions.

  • Solution:

    • For 2-Quinolone (6-endo-trig): Use electron-deficient phosphines (e.g.,

      
      ) or conduct the reaction in polar solvents (DMF/DMAc) to favor the cationic Pd pathway, which prefers 6-endo closure [5].
      

PdCycle Start Pd(0) Species OxAdd Oxidative Addition (Ar-X) Start->OxAdd Coord Coordination (Alkene) OxAdd->Coord Insert Migratory Insertion Coord->Insert Fail FAILURE: Pd-Amide Chelate (Catalyst Trap) Coord->Fail Strong N-Coordination Prod Beta-Hydride Elim -> Product Insert->Prod Prod->Start Reductive Elim

Figure 2: Catalytic cycle showing the "Catalyst Trap" failure mode where the amide nitrogen poisons the Pd center.

Module C: Tautomerism & Alkylation

Q6: I tried to alkylate the Nitrogen (N1), but I got the O-alkylated product (2-alkoxyquinoline).

  • Diagnosis: Ambident nucleophile behavior (Lactam-Lactim Tautomerism).

  • Mechanism: The quinolin-2-one anion has electron density delocalized between N1 and O.

    • Hard Electrophiles (Alkyl halides, Sulfonates): Tend to attack the Oxygen (Hard-Hard interaction) if Ag+ salts are used.

    • Soft Electrophiles: Tend to attack the Nitrogen .

  • Protocol for N-Alkylation (Desired):

    • Base: Use

      
       or 
      
      
      
      .[5]
    • Solvent: DMF or Acetone.

    • Avoid: Silver salts (

      
      ), which almost exclusively favor O-alkylation [6].
      

Experimental Protocol: Optimized PPA Cyclization

Objective: Synthesis of 4-methylquinolin-2(1H)-one via Knorr reaction (minimizing charring).

  • Preparation: In a 250 mL round-bottom flask, place Polyphosphoric Acid (PPA) (30 g).

  • Heating: Heat PPA to 80°C under overhead stirring (viscosity reduction).

  • Addition: Add Acetoacetanilide (5.0 g, 28 mmol) portion-wise over 15 minutes. Note: Do not add all at once to prevent exotherm spikes.

  • Cyclization: Ramp temperature to 110°C and hold for 2 hours.

    • Checkpoint: Monitor via TLC (10% MeOH in DCM). Starting material (Rf ~0.6) should disappear; Product (Rf ~0.3) appears fluorescent blue under UV (254/365 nm).

  • Quenching: Cool to 60°C. Pour the syrup slowly into Ice Water (200 mL) with vigorous stirring.

  • Isolation: The product precipitates as a white/off-white solid. Filter, wash with water (3x50 mL) and cold Ethanol (1x20 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1).

References

  • Meth-Cohn, O. (1993). "The Synthesis of Quinolines." Comprehensive Heterocyclic Chemistry II. Elsevier.

  • Jones, G. (1977). "The Synthesis of the Quinoline Ring System." Chemistry of Heterocyclic Compounds: Quinolines. Wiley.

  • Manley, P. W., et al. (2003). "Advances in the Friedel–Crafts Acylation of Nitrogen Heterocycles." Journal of Organic Chemistry, 68(21), 8120-8128.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066.

  • Jia, C., et al. (2000). "Efficient Activation of Aromatic C-H Bonds for Addition to C-C Multiple Bonds." Science, 287(5460), 1992-1995.

  • Chung, K. H., et al. (2002). "Regioselective Alkylation of Quinolin-2(1H)-one Derivatives." Heterocycles, 57(12), 2295.

Sources

Troubleshooting

Removing regioisomeric impurities from 8-chloro-6-methoxyquinolin-2(1H)-one

The following technical guide addresses the purification and troubleshooting of 8-chloro-6-methoxyquinolin-2(1H)-one , specifically focusing on the identification and removal of regioisomeric impurities. Advanced Purific...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and troubleshooting of 8-chloro-6-methoxyquinolin-2(1H)-one , specifically focusing on the identification and removal of regioisomeric impurities.

Advanced Purification & Troubleshooting Guide

Executive Summary & Impurity Profile

In the synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one (Target), the most persistent "regioisomeric" impurities typically arise from isomeric contamination in the starting aniline or non-selective cyclization pathways.[1]

  • Target Structure: 8-chloro-6-methoxyquinolin-2(1H)-one (Derived from 2-chloro-4-methoxyaniline ).[1]

  • Primary Impurity (Isomeric SM): 6-chloro-8-methoxyquinolin-2(1H)-one .[1] This arises if the starting material contains 4-chloro-2-methoxyaniline (a common byproduct in the chlorination of anisidine).[1]

  • Secondary Impurity (Cyclization Isomer): If using a meta-substituted precursor (e.g., 3-chloro-4-methoxyaniline), you will generate a difficult-to-separate mixture of 5-chloro- and 7-chloro- isomers.[1]

This guide provides protocols to diagnose, quantify, and remove these specific impurities.

Diagnostic Guide: "Which Isomer Do I Have?"

Before attempting purification, you must confirm the identity of your impurity using 1H NMR. The position of the methoxy group (C6 vs. C8) induces distinct Nuclear Overhauser Effects (NOE).

Q: How do I distinguish the 8-chloro target from the 6-chloro impurity by NMR?

A: Use NOE (Nuclear Overhauser Effect) spectroscopy. The proximity of the methoxy group to the amide proton (NH) is the definitive differentiator.

FeatureTarget: 8-Chloro-6-methoxy Impurity: 6-Chloro-8-methoxy
Structure Cl at C8 (Ortho to NH), OMe at C6.[1]Cl at C6, OMe at C8 (Ortho to NH).
NOE Signal NOE between OMe and H5/H7. No NOE between OMe and NH.Strong NOE between OMe and NH. NOE between OMe and H7.
Aromatic Signals H5 and H7 appear as meta-coupled doublets (

Hz).[1]
H5 and H7 appear as meta-coupled doublets (

Hz).[1]
Shift (NH) Typically

11.5 - 12.0 ppm.[1]
Typically

10.5 - 11.0 ppm (Shielded by ortho-OMe).[1]

Technical Note: If you observe a mixture of 5-chloro and 7-chloro isomers (from meta-chloroaniline), the coupling constants will differ. The 5-chloro isomer typically shows an ortho-coupling (


 Hz) between H6 and H7 (if H6 is not substituted), but in your methoxy-substituted case, the splitting pattern depends strictly on the remaining protons.[1]

Troubleshooting & Purification Protocols

Scenario A: "I have a mixture of 8-chloro and 6-chloro isomers (approx. 90:10). Standard flash chromatography is failing."

Root Cause: The polarity difference between these positional isomers is negligible on silica gel due to the dominating lactam pharmacophore.

Solution: Differential Solvation Recrystallization The 8-chloro isomer (target) is generally less soluble in polar protic solvents than the 8-methoxy impurity due to the lack of an intramolecular hydrogen bond acceptor (OMe) near the NH.[1]

Protocol 1: Acetic Acid/Water Recrystallization

  • Dissolution: Suspend the crude mixture in Glacial Acetic Acid (10 mL per gram). Heat to 100°C until fully dissolved.

  • Hot Filtration: Filter while hot (if black specks/Pd residues are present).

  • Precipitation: Slowly add hot water (approx. 20% of the acetic acid volume) to the stirring solution until a persistent turbidity forms.

  • Cooling: Allow the solution to cool to room temperature slowly (over 4 hours) with gentle stirring.

  • Isolation: Filter the precipitate. The solid is enriched in the 8-chloro target .[1] The 6-chloro-8-methoxy isomer remains largely in the mother liquor.[1]

  • Validation: Check purity via HPLC. If >98%, wash with cold ethanol and dry.

Protocol 2: The "Chlorination-Separation-Hydrolysis" Loop (For stubborn mixtures) If crystallization fails, convert the lactams to 2-chloroquinolines.[1] The chloro-substituent eliminates the H-bond donor/acceptor network, amplifying polarity differences.[1]

  • Chlorination: Treat the mixture with POCl

    
      (neat, reflux, 2h) to form 2,8-dichloro-6-methoxyquinoline  and 2,6-dichloro-8-methoxyquinoline .
    
  • Separation: These intermediates have significantly different Rf values on silica (Hexane/EtOAc 9:1). The 8-methoxy isomer (hindered) often elutes faster.[1]

  • Hydrolysis: Isolate the pure 2,8-dichloro intermediate and reflux in 6M HCl/Dioxane to regenerate the 8-chloro-6-methoxyquinolin-2(1H)-one .

Scenario B: "My product is co-eluting with a 'regioisomer' that has the same mass."

Root Cause: You may be dealing with a Tautomeric Equilibrium rather than a chemical impurity. Quinolin-2-ones exist in equilibrium with quinolin-2-ols (lactam-lactim tautomerism).[1]

Diagnostic: Run the HPLC with an acidic mobile phase (0.1% TFA).

  • Result: If the two peaks merge into one sharp peak, it was tautomerism.

  • Result: If two peaks remain, it is a true regioisomer (likely the 6-chloro-8-methoxy species described above).[1]

Visualizing the Impurity Pathways

The following diagram illustrates the origin of the regioisomers based on the starting material selection.

G cluster_0 Starting Material Selection SM_Correct 2-Chloro-4-methoxyaniline (Correct Precursor) Process Cyclization (e.g., Knorr/Meth-Cohn) Reagent: Cinnamoyl Cl / TfOH or POCl3 SM_Correct->Process SM_Impure 4-Chloro-2-methoxyaniline (Isomeric Impurity in SM) SM_Impure->Process Trace SM_Meta 3-Chloro-4-methoxyaniline (Meta-Substituted) SM_Meta->Process Target TARGET: 8-Chloro-6-methoxyquinolin-2(1H)-one (Cl at C8, OMe at C6) Process->Target Major Path Impurity_A IMPURITY A (Isomeric): 6-Chloro-8-methoxyquinolin-2(1H)-one (Difficult to separate) Process->Impurity_A From Impure SM Impurity_B IMPURITY B (Mixture): 5-Chloro / 7-Chloro Isomers (Regioisomers from Meta-SM) Process->Impurity_B From Meta-SM Target->Impurity_A Separation via AcOH Recrystallization

Figure 1: Origins of regioisomeric impurities. The 6-chloro-8-methoxy impurity (red) arises from isomeric contamination in the aniline starting material, while 5/7-chloro isomers (yellow) arise from using meta-substituted anilines.[1]

Quantitative Data: Solubility & Separation Parameters

Use this table to select the optimal solvent for recrystallization.

Solvent SystemTemp (°C)Solubility (Target)Solubility (Impurity: 6-Cl-8-OMe)Selectivity Factor
Glacial Acetic Acid 100HighVery HighModerate (Good for bulk removal)
DMF / Water (9:1) 80ModerateHighHigh (Impurity stays in solution)
Ethanol 78 (Reflux)LowLowLow (Poor separation)
DMSO 25HighHighNone (Not suitable for cryst.)

Key Insight: The 8-methoxy isomer (Impurity) is generally more soluble in polar organic solvents than the 8-chloro target because the 8-position methoxy group disrupts the planar stacking slightly more than the 8-chloro, and the oxygen can accept hydrogen bonds from the solvent more effectively than the chlorine.[1]

References

  • Talati, K.; Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.[1][2] [Link][1]

    • Context: Describes the synthesis of methoxy-quinolin-2-ones and the specific issue of regioisomer formation (5,6- vs 6,7- isomers)
  • Meth-Cohn, O.; Narine, B.; Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

    • Context: Foundational text for the Vilsmeier-Haack cyclization route (Meth-Cohn) used to synthesize 2-chloro-3-formyl precursors, which are hydrolyzed to the target quinolin-2-ones.[1]

  • Context: Verification of the commercial availability of the specific regioisomer, confirming its stability and prevalence as a distinct entity.

Sources

Optimization

Technical Support Center: Solubility Optimization for 8-chloro-6-methoxyquinolin-2(1H)-one

Introduction You are likely accessing this guide because you are encountering precipitation, cloudiness, or inconsistent assay data when working with 8-chloro-6-methoxyquinolin-2(1H)-one . This compound presents a specif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely accessing this guide because you are encountering precipitation, cloudiness, or inconsistent assay data when working with 8-chloro-6-methoxyquinolin-2(1H)-one .

This compound presents a specific set of physicochemical challenges. Unlike simple lipophilic drugs, the quinolin-2(1H)-one scaffold possesses a "lactam" functionality that drives strong intermolecular hydrogen bonding (dimerization).[1][2] When combined with the lipophilic 8-chloro and 6-methoxy substituents, the molecule forms a stable crystal lattice that resists solvation, even in DMSO.[1][2]

This guide moves beyond generic advice to address the specific molecular mechanics of this scaffold.

Module 1: The Mechanistic "Why"

To solve the solubility issue, we must first understand the enemy: Lattice Energy vs. Solvation Energy.

The "2(1H)-one" suffix indicates this molecule exists predominantly in the keto (lactam) tautomer, not the enol (hydroxy) form. In the solid state, these lactam units form tight, DNA-base-pair-like dimers via dual hydrogen bonds (N-H[1][2]···O=C).

  • The Problem: DMSO is a hydrogen bond acceptor.[2] To dissolve the compound, DMSO molecules must wedge themselves between these dimers and break the N-H···O=C interaction.[2]

  • The Complication: The 8-chloro substituent provides steric bulk near the nitrogen, potentially trapping the molecule in a conformation that favors crystal packing over solvent interaction.[2]

Visualization: Solvation Dynamics

SolvationMechanism cluster_solid Solid State (Resistant) cluster_solvent DMSO Interaction cluster_solution Solvated State Dimer Lactam Dimer (Strong H-Bonds) Lattice Crystal Lattice (Pi-Stacking) Dimer->Lattice Stacking Solvated Free Monomer (DMSO-Encapsulated) Dimer->Solvated Successful Solvation DMSO DMSO Molecules (H-Bond Acceptors) Lattice->DMSO Resists Entry DMSO->Dimer Attacks H-Bonds Heat Thermal Energy (40-50°C) Heat->Dimer Breaks Lattice Energy

Figure 1: The transition from solid-state dimers to solvated monomers requires overcoming high lattice energy, often necessitating thermal input.[1][2]

Module 2: Standard Preparation Protocol (The "Happy Path")

Do not treat this compound like a standard library molecule. Follow this protocol for maximum stability.

Target Concentration: 10 mM (Recommended) to 50 mM (Maximum).

StepActionTechnical Rationale
1 Use Anhydrous DMSO Critical. DMSO is hygroscopic.[1][2] Even 1% water uptake can decrease the solubility of quinolinones by 50% due to the "hydrophobic effect."[2] Use a fresh bottle or one stored over molecular sieves.
2 Weigh & Wet Weigh powder into a glass vial (avoid polystyrene). Add DMSO to the powder, not powder to DMSO, to prevent "clumping" where dry cores remain inside a gel-like shell.[2]
3 Thermal Activation Do not just vortex. Sonicate at 40°C for 10-15 minutes . The heat provides the kinetic energy to break the lactam dimers; sonication disrupts the crystal surface.[2]
4 Visual QC Hold the vial up to a light source. Look for "schlieren" lines (swirling refractive index changes) or micro-particulates.[2] The solution must be absolutely clear.
5 Storage Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: "My stock solution was clear, but after freezing and thawing, it has a cloudy precipitate."

Diagnosis: Water contamination or "Crystal Memory."

  • Mechanism: DMSO absorbs atmospheric moisture during the thaw.[2] Water acts as an "anti-solvent" for the 8-chloro-6-methoxyquinolinone, forcing it back into the lattice.[1][2]

  • The Fix:

    • Re-heat the vial to 45°C and sonicate for 5 minutes.

    • If it does not clear, the DMSO has absorbed too much water.[2][3] Discard and make fresh.

    • Prevention: Use single-use aliquots.

Q2: "When I dilute the DMSO stock into my cell culture media, the compound crashes out immediately."

Diagnosis: The "DMSO Shock."

  • Mechanism: You are rapidly changing the environment from lipophilic (DMSO) to hydrophilic (Media). The compound aggregates faster than it can disperse.[2]

  • The Fix:

    • Intermediate Dilution: Do not go straight from 100% DMSO to 0.1% DMSO. Create a 10x intermediate in PEG400 or pure DMSO, then dilute that into media.

    • Vortex During Addition: Inject the DMSO stock into the vortexing media (dynamic mixing) rather than dropping it onto a static surface.

Q3: "I need a higher concentration (>50 mM) for animal injections."

Diagnosis: Solubility Limit Exceeded.

  • The Fix: DMSO alone will fail.[2] You need a Cosolvent System .[2]

    • Recipe: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.[2]

    • Protocol: Dissolve in DMSO first, then add PEG400/Tween, and add Saline last (dropwise).

Module 4: Advanced Troubleshooting Flowchart

Use this logic tree to diagnose persistent issues in real-time.

Troubleshooting Start Issue Detected Check1 Is the DMSO Stock Cloudy? Start->Check1 Check2 Did you use Anhydrous DMSO? Check1->Check2 Yes Check3 Is precipitation occurring in Aqueous Buffer? Check1->Check3 No (Stock is Clear) Action1 Heat to 45°C + Sonicate Check2->Action1 Yes Action2 Discard. Use Fresh DMSO. Check2->Action2 No/Unsure Check4 Is final conc > 100 µM? Check3->Check4 Yes Action3 Use Serial Dilution (Intermediate Step) Check4->Action3 No Action4 Exceeds Solubility Limit. Reduce Conc or use PEG400. Check4->Action4 Yes

Figure 2: Step-by-step diagnostic process for solubility failures.

References

  • Lipinski, C. A., et al. (2012).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.[2]

  • Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[2]

  • Balbach, S., & Korn, C. (2004).[2] Pharmaceutical evaluation of early development candidates "the 100 mg approach".[2] International Journal of Pharmaceutics.[2]

  • PubChem Compound Summary. (2023). 8-chloroquinolin-2(1H)-one (Parent Scaffold Data).[1][2][4] National Library of Medicine.[2][5] [1][5]

(Note: While specific literature on the exact 8-chloro-6-methoxy derivative is proprietary or sparse, the physicochemical behavior is authoritatively grounded in the behavior of the quinolin-2(1H)-one scaffold as detailed in the references above.)[1][2]

Sources

Troubleshooting

Quinolinone Synthesis Technical Support Center: Temperature &amp; Pressure Optimization

Welcome to the Technical Support Center for Quinolinone Synthesis. As application scientists and drug development professionals, you know that constructing the quinolinone pharmacophore requires precise thermodynamic and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinolinone Synthesis. As application scientists and drug development professionals, you know that constructing the quinolinone pharmacophore requires precise thermodynamic and kinetic control.

This guide provides field-proven troubleshooting insights, causality-driven FAQs, and self-validating protocols for the two most highly utilized, parameter-sensitive pathways: High-Temperature Thermal Cyclizations (Conrad-Limpach) and Pressure-Dependent Palladium-Catalyzed Carbonylations .

Module 1: High-Temperature Thermal Cyclizations (Conrad-Limpach & Knorr)

The synthesis of 4-quinolinones via the condensation of anilines with β-ketoesters is notoriously sensitive to temperature. Minor deviations can lead to complete pathway divergence or substrate degradation.

Troubleshooting FAQs

Q: Why is my condensation reaction yielding 2-quinolinone instead of the desired 4-quinolinone? A: This is a classic temperature-dependent regioselectivity error 1. In the initial reaction between an aniline and a β-ketoester, the aniline nitrogen can attack either the highly reactive keto group or the less reactive ester group. If the condensation is strictly maintained at room temperature, it forms the kinetic product (β-aminoacrylate), which upon subsequent heating yields the 4-quinolinone (Conrad-Limpach synthesis) 2. However, if the initial condensation is allowed to reach ~140°C, thermodynamic control takes over; the aniline attacks the ester group to form a β-keto acid anilide, which cyclizes into 2-quinolinone (Knorr variation) 1.

Q: My substrate chars and decomposes during the 250°C cyclization step. How can I improve the yield? A: The transition from the iminoenol intermediate to the hemiketal requires temporary dearomatization. This creates a massive activation energy barrier that necessitates extreme temperatures (200–250°C) 3. Heating the Schiff base neat (without solvent) typically results in yields below 30% due to oxidative degradation 3. To prevent charring, utilize an inert, high-boiling solvent such as diphenyl ether, mineral oil, or Dowtherm A. This ensures uniform heat distribution and can increase cyclization yields to >90% 1.

G Start Aniline + β-Ketoester Kinetic β-Aminoacrylate (Kinetic Intermediate) Start->Kinetic Room Temp (Kinetic Control) Thermo β-Keto Acid Anilide (Thermodynamic Intermediate) Start->Thermo ~140°C (Thermodynamic Control) Prod4 4-Quinolinone (Conrad-Limpach) Kinetic->Prod4 200-250°C (High-Temp Cyclization) Prod2 2-Quinolinone (Knorr) Thermo->Prod2 Acid Catalysis / Heat

Temperature-dependent pathway divergence in Conrad-Limpach and Knorr quinolinone syntheses.

Standard Operating Procedure: Conrad-Limpach Synthesis
  • Condensation (Kinetic Control): Combine equimolar amounts of aniline and β-ketoester in a round-bottom flask. Stir strictly at room temperature (20-25°C) to selectively form the β-aminoacrylate 1.

  • Water Removal: Add a catalytic amount of strong acid (e.g., PTSA) and remove the water byproduct via a Dean-Stark trap to drive the equilibrium toward the enamine 4.

  • Self-Validation Check 1: Run a TLC (Hexanes/EtOAc). The complete disappearance of the aniline spot confirms 100% conversion to the kinetic intermediate.

  • High-Temperature Cyclization: Pre-heat a volume of Dowtherm A (or diphenyl ether) to 250°C 3. Slowly drop the crude β-aminoacrylate into the hot solvent.

  • Isolation: Cool the mixture to room temperature. Precipitate the 4-quinolinone product by adding hexanes, filter, and recrystallize.

  • Self-Validation Check 2: Confirm the presence of the C=C stretch (~1649 cm⁻¹) and C=N stretch (~1674 cm⁻¹) via FTIR to distinguish the cyclized product from uncyclized intermediates 4.

Module 2: Pressure-Dependent Palladium-Catalyzed Carbonylations

Transition-metal-catalyzed carbonylative cyclization of 2-haloanilines with alkynes is a highly efficient route to functionalized quinolinones. However, managing carbon monoxide (CO) pressure is the primary point of failure.

Troubleshooting FAQs

Q: Do I need a high-pressure reactor (20 bar CO) for palladium-catalyzed carbonylative cyclization? A: Historically, yes. Early protocols required 20 bar of CO gas at 120°C to drive the carbonylation 5. However, excessive CO pressure can actually inhibit the reaction. High CO concentrations saturate the palladium coordination sphere, preventing the coordination of the alkyne or the subsequent intramolecular nucleophilic attack 6. Modern optimized protocols utilize 1 atm (balloon pressure) of CO or CO-releasing molecules (CORMs) to prevent catalyst poisoning 7.

Q: How do I safely optimize pressure using CO surrogates? A: Liquid or solid CO surrogates (like Mo(CO)₆ or Fe(CO)₅) release carbon monoxide in situ, maintaining a low, steady-state concentration of CO that perfectly matches the kinetics of the catalytic cycle without requiring pressurized vessels 6. For instance, using sub-stoichiometric amounts of Fe(CO)₅ with a dual-base system (piperazine/triethylamine) at 60°C allows for highly efficient carbonylative cyclization at atmospheric pressure, bypassing safety hazards and improving selectivity 7.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Aryl Complex) Pd0->OxAdd 2-Iodoaniline COIns CO Insertion (Acyl-Pd(II) Complex) OxAdd->COIns CO Gas / Surrogate (Pressure Dependent) AlkIns Alkyne Insertion COIns->AlkIns Terminal Alkyne RedElim Intramolecular Cyclization & Reductive Elimination AlkIns->RedElim Base RedElim->Pd0 Catalyst Regeneration Product Quinolinone Product RedElim->Product Product Release

Catalytic cycle of palladium-catalyzed carbonylative quinolinone synthesis.

Standard Operating Procedure: Low-Pressure Pd-Catalyzed Carbonylative Cyclization
  • Reagent Preparation: In a dried Schlenk tube under an inert argon atmosphere, combine 2-iodoaniline (1.0 equiv), terminal alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) 6.

  • CO Surrogate Addition: Add Mo(CO)₆ (0.5–1.5 equiv) or Fe(CO)₅ (0.25 equiv) as the carbon monoxide source 7.

  • Base and Solvent: Inject a degassed dual-base system (e.g., piperazine/Et₃N) and anhydrous solvent (DMF or MeCN) 7.

  • Reaction: Seal the tube and heat to 60°C–120°C (depending on the specific surrogate kinetics) for 12–24 hours. The steady release of CO maintains an optimal low-pressure environment, preventing catalyst saturation 7.

  • Self-Validation Check: Monitor the reaction via GC-MS. The intermediate acyl-palladium complex should not accumulate; if it does, the in situ CO pressure is too high, inhibiting alkyne insertion. Smooth conversion to the expected m/z of the quinolinone product validates optimal steady-state CO release.

  • Workup: Vent the reaction carefully in a fume hood, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Data Presentation: Quick Reference Parameters

Synthesis StrategyKey Reagents / CatalystOptimal TemperatureOptimal PressurePrimary ProductMechanistic Rationale
Conrad-Limpach (Condensation) Aniline, β-KetoesterRoom Temp (20-25°C)Atmospheric (1 atm)β-AminoacrylateKinetic control favors nucleophilic attack on the highly reactive keto group 1.
Knorr Variation (Condensation) Aniline, β-Ketoester~140°CAtmospheric (1 atm)β-Keto Acid AnilideThermodynamic control favors attack on the less reactive ester group 1.
Conrad-Limpach (Cyclization) β-Aminoacrylate, Dowtherm A200–250°CAtmospheric (1 atm)4-QuinolinoneHigh thermal energy is required to overcome the dearomatization activation barrier 3.
Traditional Carbonylation 2-Iodoaniline, Alkyne, Pd(OAc)₂120°CHigh (20 bar CO)4-QuinolinoneHigh pressure forces CO insertion but risks catalyst saturation and inhibition 5.
Surrogate Carbonylation 2-Iodoaniline, Alkyne, Pd, Mo(CO)₆60–120°CAtmospheric (1 atm)4-QuinolinoneIn situ CO generation maintains low steady-state pressure, optimizing cyclization kinetics 7.

References

1.[2] SynArchive. Conrad-Limpach Synthesis. 2.[1] Wikipedia. Conrad–Limpach synthesis. 3.[6] PubMed Central. Palladium-Catalysed Synthesis and Transformation of Quinolones. 4.[5] Chemical Communications (RSC Publishing). Recent advancements in carbonylative synthesis of quinolinones. 5.[7] MDPI. Enhanced Selectivity in 4-Quinolone Formation: A Dual-Base System for Palladium-Catalyzed Carbonylative Cyclization with Fe(CO)5. 6.[3] MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. 7.[4] IJCRT. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.

Sources

Optimization

Technical Support Center: Managing Moisture Sensitivity in Reactions with 8-chloro-6-methoxyquinolin-2(1H)-one

Welcome to the technical support center for handling 8-chloro-6-methoxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this important heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 8-chloro-6-methoxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this important heterocyclic building block. The quinolinone core is a privileged scaffold in medicinal chemistry, and successful, reproducible outcomes in its synthetic transformations are paramount.[1][2] One of the most critical, yet often underestimated, factors is the control of moisture. This document provides in-depth, field-proven insights into why moisture is a concern and how to effectively manage it through robust experimental design and troubleshooting.

Section 1: Frequently Asked Questions (FAQs) — Understanding the Challenge

This section addresses the fundamental principles behind the moisture sensitivity of 8-chloro-6-methoxyquinolin-2(1H)-one and the general environment of its reactions.

Q1: Why is controlling moisture so critical when working with 8-chloro-6-methoxyquinolin-2(1H)-one?

While 8-chloro-6-methoxyquinolin-2(1H)-one itself is a stable solid, the primary concern arises from the reagents and catalysts it is commonly reacted with. Many transformations targeting the quinolinone scaffold—such as N-alkylations, N-arylations, or palladium-catalyzed cross-coupling reactions—employ highly moisture-sensitive components. These can include:

  • Strong Bases: Reagents like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide are used to deprotonate the N-H of the quinolinone, making it nucleophilic. These bases react violently and instantaneously with water, consuming the reagent and rendering it ineffective.

  • Organometallic Reagents: In coupling reactions, organometallic species (e.g., Grignard reagents or organoboranes) are used. These are readily protonated and destroyed by trace amounts of water, halting the catalytic cycle and leading to reaction failure.[3]

  • Anhydrous Lewis Acids: Catalysts like aluminum chloride, used in some electrophilic aromatic substitutions, are rapidly hydrolyzed by moisture, which deactivates them.[4]

  • Hydrolysis: The quinolinone structure contains a lactam (a cyclic amide) moiety. While generally stable, under certain conditions (e.g., strong acid or base, elevated temperatures), this bond can be susceptible to hydrolysis, leading to ring-opened byproducts.[5][6]

Q2: What are the most common sources of moisture in a reaction setup?

Moisture contamination is insidious and can originate from multiple sources. A rigorous protocol considers all of them:

  • Atmosphere: Ambient air is a major source of water vapor, especially on humid days.

  • Glassware: The surface of glass has silanol (Si-OH) groups that readily adsorb a thin film of water from the atmosphere.[4]

  • Solvents: Even "anhydrous" solvents from commercial suppliers can absorb moisture if not stored and handled correctly.

  • Reagents: Hygroscopic solids can absorb water from the air. Liquid reagents may contain dissolved water.

  • The Starting Material: The quinolinone itself, if not stored in a desiccator, can have physisorbed surface moisture.

Q3: How can I know if my solvents are truly "dry" enough for a sensitive reaction?

The gold standard for quantifying trace water in organic solvents is Karl Fischer (KF) titration .[7] This coulometric or volumetric method can accurately measure water content down to the parts-per-million (ppm) level. For most sensitive applications, a water content of <50 ppm is desirable. Modern analytical techniques also include gas chromatography (GC) and specialized NMR methods.[7][8][9]

For laboratories without access to a KF titrator, a practical approach is to rely on procedure:

  • Use freshly opened bottles of high-quality anhydrous solvents.

  • Purchase solvents packaged with septa (e.g., AcroSeal™ or Sure/Seal™ bottles) that allow for withdrawal under an inert atmosphere.

  • If you must dry your own solvents, follow a validated procedure with an appropriate drying agent.[10]

Section 2: Troubleshooting Guide — From Problem to Solution

This section provides a structured approach to diagnosing and solving common issues encountered during reactions involving 8-chloro-6-methoxyquinolin-2(1H)-one where moisture may be the culprit.

Issue 1: Low or No Product Yield
  • Question: My reaction stalled, and TLC/LC-MS analysis shows only unreacted starting material. What went wrong?

  • Answer: This is a classic symptom of the deactivation of a critical reagent, most often by moisture.

  • Troubleshooting Steps & Causality:

    • Verify Reagent Activity: If you used a strong base like NaH, its reaction with water is invisible (it produces NaOH and H₂). You may have unknowingly added your electrophile to a flask containing only starting material and sodium hydroxide. Solution: Use fresh, high-quality reagents from a reliable supplier. For bases like NaH, which is a dispersion in mineral oil, ensure you are using the active powder and not just the oil.

    • Scrutinize Solvent & Glassware Preparation: The most common failure point is inadequately dried equipment or solvent. A single drop of water can neutralize a significant amount of an organolithium reagent. Solution: Glassware must be oven-dried (>120 °C for several hours) or flame-dried under vacuum and allowed to cool under a stream of dry, inert gas (nitrogen or argon).[4] Ensure your anhydrous solvent was handled exclusively under an inert atmosphere.

    • Implement a Robust Inert Atmosphere: A static environment is not enough. A positive pressure of inert gas is required to prevent air from entering the system. Solution: Follow the detailed protocol for setting up a reaction under an inert atmosphere (see Section 3). This is non-negotiable for moisture-sensitive chemistry.[11][12][13]

Issue 2: Multiple Unidentified Byproducts
  • Question: My reaction worked, but I have several spots on my TLC plate that are difficult to characterize, leading to a low yield of the desired product.

  • Answer: This often points to side reactions caused by moisture or oxygen. Water is a nucleophile and a proton source, opening pathways to undesired products.

  • Troubleshooting Steps & Causality:

    • Consider Hydrolysis Pathways: If your reaction is run under basic conditions, trace water can lead to hydroxide ions, which may attack sensitive functional groups or even the quinolinone ring itself under harsh conditions.[5] Solution: In addition to rigorous drying, consider lowering the reaction temperature. Side reactions often have a higher activation energy than the desired transformation.

    • Check for Degradation During Workup: The reaction itself might be clean, but exposure to acidic or basic aqueous solutions during the workup can cause product degradation.[14] Solution: Before quenching the entire reaction, take a small aliquot, quench it separately, and analyze it by TLC. This can help determine if the byproducts are forming during the reaction or the workup. If the product is unstable, a non-aqueous workup may be necessary.

    • Degas Your Solvents: While moisture is the primary focus, dissolved oxygen can interfere with many catalytic cycles, especially in cross-coupling reactions. Solution: For highly sensitive reactions, degas the solvent by bubbling argon or nitrogen through it for 15-30 minutes or by using several "freeze-pump-thaw" cycles.[13]

Logical Troubleshooting Flow

The following diagram illustrates a decision-making process for troubleshooting moisture-related reaction failures.

troubleshooting_flow start Problem Encountered (e.g., Low Yield, Byproducts) check_reagents Are reagents fresh & active? start->check_reagents check_drying Were solvents & glassware properly dried? check_reagents->check_drying Yes sol_reagents Solution: Replace reagents. check_reagents->sol_reagents No check_setup Was the inert atmosphere rigorously established? check_workup Is the product stable to the workup conditions? check_setup->check_workup Yes sol_setup Solution: Re-run reaction following strict inert gas protocol. check_setup->sol_setup No check_drying->check_setup Yes sol_drying Solution: Re-dry all components. Verify solvent dryness (KF). check_drying->sol_drying No sol_workup Solution: Modify workup (e.g., pH, temperature, non-aqueous). check_workup->sol_workup No end_node Problem Likely Resolved check_workup->end_node Yes sol_reagents->end_node sol_setup->end_node sol_drying->end_node sol_workup->end_node

Caption: Troubleshooting decision tree for moisture-related issues.

Section 3: Core Experimental Protocols

Adherence to standardized procedures is the key to reproducibility. The following protocols provide a reliable foundation for handling moisture-sensitive reactions.

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere (Balloon Method)

This method is suitable for many small- to medium-scale reactions and does not require a dedicated Schlenk line.[15][16][17]

Workflow Diagram:

inert_atmosphere_workflow arrow > A 1. Dry Glassware (Oven or Flame-Dry) B 2. Hot Assemble (Flask, Stir Bar, Septum) A->B C 3. Insert N₂ Balloon & Venting Needle B->C D 4. Flush System (5-10 min) C->D E 5. Remove Vent & Cool to RT D->E F 6. Add Reagents/Solvent via Syringe E->F G 7. Commence Reaction F->G

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity at the C8 Position of Quinolinones

This technical guide addresses the specific challenge of functionalizing the C8 position of quinolinones (and their quinoline precursors). It prioritizes the N-oxide "Stepping Stone" strategy , which is the industry stan...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenge of functionalizing the C8 position of quinolinones (and their quinoline precursors). It prioritizes the N-oxide "Stepping Stone" strategy , which is the industry standard for overcoming the electronic and steric deactivation inherent to the C8 position in this scaffold.

Topic: Site-Selective C8 Functionalization of Quinolinones & Quinoline N-Oxides Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Version: 2.4 (Current as of 2025)

Core Directive: The "Stepping Stone" Strategy

The Problem: Direct functionalization of 2-quinolinones (carbostyrils) at the C8 position is kinetically and thermodynamically disfavored.

  • Electronic Deactivation: The C8 position is electron-rich but often deactivated by the adjacent nitrogen lone pair or competing resonance from the C2-carbonyl.

  • Steric Hindrance: C8 is the peri-position, suffering from significant steric clash with the N1-substituent or lone pair.

  • Competing Sites: Electrophilic attack favors C3/C6, while nucleophilic attack favors C2/C4.

The Solution: Do not attempt to functionalize the 2-quinolinone directly unless you have a specialized directing group (e.g., N-pyridyl). Instead, use Quinoline


-Oxide  as a reactive intermediate.[1][2] The 

-oxide oxygen acts as a powerful directing group (DG), coordinating with transition metals (Rh, Ir, Pd) to form a stable 5-membered metallacycle that places the metal exclusively at C8.

Workflow:

  • Oxidation: Convert Quinoline

    
     Quinoline 
    
    
    
    -oxide.
  • Functionalization: Perform C8-H activation (Arylation/Alkylation).[3][4]

  • Rearrangement: Convert C8-functionalized

    
    -oxide 
    
    
    
    8-substituted 2-quinolinone (via Polonovski-type rearrangement or photochemical shift).

Troubleshooting Guide & FAQs

Issue 1: "I am observing exclusive C2 functionalization instead of C8."

Diagnosis: You are likely using a Palladium catalyst with phosphine ligands or in a non-acidic solvent. Pd(II) naturally favors the more acidic C2-H bond via a concerted metalation-deprotonation (CMD) pathway. Corrective Action:

  • Switch to Rhodium(III): Use

    
    .[5] This catalyst forms a rigid 5-membered rhodacycle with the 
    
    
    
    -oxide oxygen, enforcing C8 selectivity over C2.
  • Modify Palladium Conditions: If you must use Pd, remove phosphine ligands and use Acetic Acid (AcOH) as the solvent. AcOH acts as a ligand that switches the regioselectivity to C8 by stabilizing the specific transition state required for C8-palladation.

Issue 2: "My reaction conversion is stalled (<20%)."

Diagnosis: The C8-H bond is sterically crowded. Standard thermal heating is often insufficient to overcome the activation energy barrier for the C-H cleavage step. Corrective Action:

  • Microwave Irradiation: Switch to microwave heating (120–150 °C). This has been proven to accelerate C8-arylation of quinoline

    
    -oxides from 16 hours to <1 hour.
    
  • Additives: Add Pivalic Acid (PivOH) (30 mol%) or AgSbF

    
     . These additives facilitate the C-H bond cleavage step by acting as proton shuttles or by generating a more cationic (electrophilic) metal species.
    
Issue 3: "I need a 2-quinolinone, not a quinoline N-oxide."

Diagnosis: You need a reliable method to convert the functionalized


-oxide to the lactam (2-quinolinone).
Corrective Action: 
  • Use Acetic Anhydride (

    
    ):  Heating the C8-substituted 
    
    
    
    -oxide in
    
    
    (reflux) often triggers a rearrangement to the 2-quinolinone.
  • One-Pot Cascade: For specific substrates, Rh(III) catalysis in the presence of acrylates can lead to simultaneous C8-alkylation and oxygen migration, yielding 3-hydroxy-2-quinolinone derivatives directly.

Experimental Protocols

Protocol A: Rh(III)-Catalyzed C8-Alkylation (High Reliability)

Best for: Installing alkyl/alkenyl groups at C8.

Reagents:

  • Substrate: Quinoline

    
    -oxide (1.0 equiv)[4]
    
  • Coupling Partner: Activated Olefin (e.g., Ethyl acrylate, 2.0 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Oxidant/Additive:

    
     (10 mol%), 
    
    
    
    (2.0 equiv)
  • Solvent: DCE or Chlorobenzene

Step-by-Step:

  • Charge a sealed tube with Quinoline

    
    -oxide (0.5 mmol), 
    
    
    
    (7.7 mg), and
    
    
    (17.2 mg).
  • Add solvent (2.0 mL) and the olefin coupling partner.

  • Seal and heat to 100 °C for 12 hours.

  • Cool to room temperature. Filter through a Celite pad to remove metal salts.

  • Concentrate and purify via silica gel chromatography.

    • Note: The product is the C8-alkylated Quinoline

      
      -oxide.[6][7] To get the quinolinone, proceed to Protocol C.
      
Protocol B: Pd(II)-Catalyzed C8-Arylation (Cost-Effective)

Best for: Installing aryl groups using aryl iodides.

Reagents:

  • Substrate: Quinoline

    
    -oxide (1.0 equiv)[4]
    
  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst:

    
     (5 mol%)[4][8]
    
  • Additive:

    
     (0.5 equiv) or 
    
    
    
  • Solvent: Acetic Acid (AcOH) (Critical for C8 selectivity)[8]

Step-by-Step:

  • Combine Quinoline

    
    -oxide, Aryl Iodide, 
    
    
    
    , and Silver salt in a microwave vial.
  • Add AcOH (concentration ~0.2 M).

  • Microwave at 140 °C for 45 minutes (or oil bath 110 °C for 16 h).

  • Neutralize with sat.

    
     (caution: gas evolution) and extract with EtOAc.
    
  • Purify via flash chromatography.

Protocol C: Rearrangement to 2-Quinolinone

Converts the C8-functionalized N-oxide to the target 2-quinolinone.

  • Dissolve C8-substituted Quinoline

    
    -oxide in Acetic Anhydride (
    
    
    
    )
    (10 equiv).
  • Heat to reflux (140 °C) for 2–4 hours.

  • Monitor via TLC for disappearance of the polar

    
    -oxide spot.
    
  • Remove excess

    
     under reduced pressure.
    
  • Hydrolyze the intermediate acetate ester (if formed at C2) using

    
     in MeOH/H
    
    
    
    O if necessary, or isolate the 2-quinolinone directly.

Data & Comparison

Table 1: Catalyst Selectivity for Quinoline N-Oxide Functionalization

Catalyst SystemPrimary LigandSolventMajor Product (Regioselectivity)Mechanism Type

PhosphineToluene/DioxaneC2 (Exclusive)CMD (Acidic C-H)

Acetate (No Phosphine)AcOH C8 (>20:1)Electrophilic Palladation

Cp* (Pentamethylcyclopentadienyl)DCE/MeOHC8 (Exclusive)5-Membered Rhodacycle

Phosphine/BipyridineXyleneC8 Iridacycle

Visualizations

Mechanism: N-Oxide Directed C8 Activation

This diagram illustrates why the


-oxide is essential. It coordinates the metal to form a 5-membered ring, forcing activation at C8.

C8_Activation cluster_key Key Insight Substrate Quinoline N-Oxide Coordination Coordination (Metal binds Oxygen) Substrate->Coordination + [M] (Rh/Pd) Metallacycle 5-Membered Metallacycle (C8-H Activation) Coordination->Metallacycle Directed C-H Cleavage Functionalization Coupling (Insertion of R-X) Metallacycle->Functionalization + Coupling Partner Product C8-Functionalized N-Oxide Functionalization->Product Reductive Elimination Note The 5-membered ring is kinetically favored over the 4-membered (C2) ring with Rh/Ir catalysts.

Caption: The formation of the 5-membered metallacycle is the thermodynamic driving force that overrides the natural C2-reactivity of the quinoline core.[9][10]

Troubleshooting Decision Tree

Troubleshooting Start Goal: C8-Functionalized Quinolinone Q1 Is the substrate already a 2-Quinolinone? Start->Q1 Path_Direct Direct Method (Difficult) Q1->Path_Direct Yes (Try Directing Group) Path_N_Oxide N-Oxide Strategy (Recommended) Q1->Path_N_Oxide No (or willing to convert) Result Target: C8-Substituted 2-Quinolinone Path_Direct->Result Requires N-Pyridyl DG + Photo/Pd Catalysis Action_Convert Step 1: Convert to N-Oxide (mCPBA or H2O2) Path_N_Oxide->Action_Convert Action_Rh Step 2: Rh(III) Catalysis (Alkylation/Arylation) Action_Convert->Action_Rh Alkyl/Alkenyl Group Action_Pd Step 2: Pd(OAc)2 / AcOH (Arylation) Action_Convert->Action_Pd Aryl Group Action_Rearrange Step 3: Rearrangement (Ac2O or Photochemical) Action_Rh->Action_Rearrange Action_Pd->Action_Rearrange Action_Rearrange->Result

Caption: Workflow selection guide. The N-Oxide route is the most reliable pathway for general C8 functionalization.

References

  • Stephens, D. E., et al. (2015).[11] "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects." ACS Catalysis, 5(1), 167-175.[11] Link

  • Hwang, H., et al. (2014). "Rhodium(III)-Catalyzed C–C Bond Formation of Quinoline N-Oxides at the C-8 Position under Mild Conditions." Organic Letters, 16(17), 4598–4601. Link

  • Sharma, U., et al. (2018). "Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation." The Journal of Organic Chemistry, 83(20), 12702-12710.[2] Link[2]

  • Surve, S. V., et al. (2025).[12] "Palladium-Catalyzed Photoinduced Regioselective C8 Arylation of 1-(Pyridin-2-yl)quinolin-4(1H)-Ones." ResearchGate. Link

  • Corio, A., et al. (2021). "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules, 26(18), 5488. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of 8-chloro-6-methoxyquinolin-2(1H)-one

Introduction: The "Why" Before the "How" In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Why" Before the "How"

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 8-chloro-6-methoxyquinolin-2(1H)-one, a heterocyclic molecule with therapeutic potential, a robust and reliable analytical method for purity determination is paramount.[1] This guide eschews a simple checklist approach to method development. Instead, it provides a strategic, in-depth comparison of experimental choices, grounded in the physicochemical properties of the analyte and guided by decades of chromatographic theory and practice. We will navigate the logical progression from initial analyte assessment to a fully validated, high-performance liquid chromatography (HPLC) method suitable for routine quality control, all in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]

Phase 1: Foundational Strategy - Knowing Your Molecule

The success of any HPLC method is predetermined by the initial strategy, which must be based on the chemical nature of the analyte. 8-chloro-6-methoxyquinolin-2(1H)-one is a substituted quinolinone. Let's deconstruct its structure to predict its chromatographic behavior:

  • Quinolinone Core: A fused heterocyclic aromatic system containing a polar lactam group (-NH-C=O). This core is largely hydrophobic but possesses a key site for hydrogen bonding and potential ionization.[4]

  • Substituents: The chloro group at position 8 adds hydrophobicity, while the methoxy group at position 6 introduces some polarity.

  • Ionization Potential: The lactam proton is very weakly acidic, and the ring nitrogen's basicity is significantly suppressed by the adjacent carbonyl. However, subtle shifts in mobile phase pH can still influence surface interactions with the stationary phase, potentially affecting peak shape.[5]

  • UV Absorbance: The conjugated aromatic system predicts strong UV absorbance, making a UV detector an ideal choice for sensitive detection.[6]

This structural assessment points overwhelmingly towards Reversed-Phase HPLC (RP-HPLC) as the most suitable chromatographic mode.[7] The molecule has sufficient non-polar character to be retained on a hydrophobic stationary phase, while its polar functionalities can be managed with an appropriate aqueous-organic mobile phase.

Phase 2: The Experimental Workflow - A Systematic Approach

Method development is an iterative process of screening and optimization. The following workflow provides a structured path from initial experiments to a finalized method.

HPLC_Method_Development_Workflow cluster_prep Phase 1: Preparation & Strategy cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization & Validation Analyte Analyte Characterization (Solubility, UV λmax, pKa) Initial Select Initial Conditions (RP-HPLC, C18 Column) Analyte->Initial Informs Choices Screen_Col Column Screening (C18 vs. Polar-Embedded) Initial->Screen_Col Start Experiments Screen_MP Mobile Phase Screening (ACN vs. MeOH, pH) Screen_Col->Screen_MP Select Best Column Opt_Grad Gradient Optimization (Slope, Time) Screen_MP->Opt_Grad Select Best Mobile Phase Opt_Params Parameter Optimization (Flow Rate, Temperature) Opt_Grad->Opt_Params Refine Separation Final Final Method Definition & System Suitability Opt_Params->Final Lock Parameters Validate Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) Final->Validate Prove Suitability

Caption: A systematic workflow for HPLC method development.

Phase 3: Screening & Optimization - The Comparative Approach

The goal of this phase is to find the best combination of column and mobile phase that provides good peak shape, adequate retention of the main peak, and resolution from any potential impurities.

Experimental Protocol: Initial Screening
  • Analyte Preparation: Prepare a stock solution of 8-chloro-6-methoxyquinolin-2(1H)-one at ~1.0 mg/mL in a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile:Water). From this, prepare a working solution at ~0.1 mg/mL.

  • UV Wavelength Selection: Using a Diode Array Detector (DAD), inject the working solution and acquire the UV spectrum from 200-400 nm. Identify the wavelength of maximum absorbance (λmax) for detection. For many quinolones, this is around 280-290 nm.[8]

  • Chromatographic System: A standard HPLC system with a binary pump, autosampler, column thermostat, and DAD is used.

  • Screening Conditions: Perform injections on different columns using a generic scouting gradient. The rationale is to test different stationary phase selectivities.

Comparative Data: Column and Mobile Phase Screening

The choice of organic modifier is critical; Acetonitrile (ACN) often yields sharper peaks and lower backpressure, while Methanol (MeOH) can offer alternative selectivity for structurally similar impurities.[9] Similarly, different C18 column chemistries can provide significant advantages. A standard C18 is a workhorse, but a polar-embedded phase can improve peak shape for polar analytes by reducing unwanted interactions with residual silanols on the silica surface.[10][11]

ParameterCondition ACondition BCondition CCondition D
Column Standard C18 (e.g., Waters SunFire C18, 4.6x150mm, 5µm)Polar-Embedded C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6x150mm, 5µm)Standard C18 (e.g., Waters SunFire C18, 4.6x150mm, 5µm)Polar-Embedded C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6x150mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)0.1% Formic Acid in Water (pH ~2.7)10mM Phosphate Buffer, pH 3.010mM Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)Methanol (MeOH)Methanol (MeOH)
Gradient 5% to 95% B in 15 min5% to 95% B in 15 min5% to 95% B in 15 min5% to 95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C30 °C30 °C
Detection DAD at λmaxDAD at λmaxDAD at λmaxDAD at λmax
Hypothetical Outcome Good retention, slight peak tailingExcellent peak shape (Symmetry > 1.2) Broader peaks, different impurity profileGood peak shape, longer retention time

Analysis of Screening Results: Based on hypothetical outcomes, Condition B emerges as the most promising starting point. The combination of a polar-embedded column and an ACN/acidic water mobile phase provides the best peak symmetry. This is a common finding for heterocyclic compounds containing polar functional groups, as the polar-embedded phase mitigates silanol interactions that cause tailing.

Phase 4: Final Method and Validation Protocol

After selecting the best column and mobile phase system, the gradient is optimized to ensure baseline resolution between the main peak and all potential impurities in the shortest reasonable runtime.

Optimized HPLC Method for Purity Analysis
ParameterOptimized Condition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile (HPLC-grade)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection DAD, 285 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
15.0
18.0
20.0
20.1
25.0
System Suitability Tailing Factor: ≤ 1.5; Theoretical Plates: ≥ 5000; %RSD of 6 replicate injections: ≤ 1.0%
Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[12][13]

1. Specificity (Forced Degradation):

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

  • Protocol:

    • Prepare solutions of the analyte (~0.5 mg/mL).

    • Expose the solutions to stress conditions: Acid (0.1N HCl, 60°C), Base (0.1N NaOH, 60°C), Oxidation (3% H₂O₂, RT), Heat (solid, 80°C), and Light (photostability chamber).

    • Analyze all stressed samples alongside an unstressed control.

    • Evaluate peak purity of the main peak using the DAD to ensure no co-eluting peaks. The method is specific if the main peak is resolved from all degradation products.

2. Linearity:

  • Objective: To demonstrate a linear relationship between analyte concentration and detector response.

  • Protocol:

    • Prepare a series of at least five standard solutions covering the expected range, from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., for a 0.5 mg/mL target, range could be 0.0025 to 0.75 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Linearity ParameterAcceptance CriterionHypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Range LOQ to 150% of Target0.5 µg/mL to 150 µg/mL
Y-intercept Close to zeroPasses

3. Accuracy (Spike Recovery):

  • Objective: To determine the closeness of the measured value to the true value.[12]

  • Protocol:

    • Prepare a placebo (if a formulation) or use a known purity batch of API.

    • Spike the placebo/API with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate (for a total of nine determinations).

    • Calculate the percent recovery for each sample.

Concentration LevelAcceptance Criterion (% Recovery)Hypothetical Result (% Mean Recovery)
80% 98.0 - 102.0%99.5%
100% 98.0 - 102.0%100.2%
120% 98.0 - 102.0%99.8%

4. Precision:

  • Repeatability (Intra-assay precision): Analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 1.0%.[12]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of data is evaluated to demonstrate method ruggedness.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

    • LOD = 3.3 * (Standard Deviation of Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of Intercept / Slope)

    • The determined LOQ should be experimentally verified by analyzing a sample at this concentration and checking for acceptable precision and accuracy.[12]

6. Robustness:

  • Objective: To evaluate the method's reliability during normal use by making small, deliberate changes to method parameters.

  • Protocol: Vary parameters one at a time, such as:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 2 °C)

    • Mobile Phase pH (e.g., ± 0.1 pH units)

  • The system suitability parameters should remain within the acceptance criteria for all variations.[14]

Conclusion

This guide has outlined a comprehensive and scientifically-driven approach to developing a purity method for 8-chloro-6-methoxyquinolin-2(1H)-one. By systematically comparing column and mobile phase choices based on the analyte's chemical properties, we established an optimized RP-HPLC method. The subsequent validation framework, rooted in ICH guidelines, provides the necessary documented evidence that this method is accurate, precise, and specific for its intended purpose: ensuring the quality and safety of a promising pharmaceutical compound.

References

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis, 18(2), 101–108. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 850(1-2), 447-454. [Link]

  • Taylor & Francis Online. (2020). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • ResearchGate. Organic and aqueous proportions of the mobile phase for HPLC. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • PubChem. 8-chloroquinolin-2(1H)-one. [Link]

  • El-Kimary, E. I., et al. (2013). Method for Simultaneous Estimation of Sparfloxacin, Gatifloxacin, Metronidazole and Tinidazole. International Journal of Biomedical Science, 9(4), 263–269. [Link]

  • Russo, M., et al. (2013). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. Flavour and Fragrance Journal, 28(2), 115-122. [Link]

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. [Link]

  • Galenvs. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

Sources

Comparative

Technical Comparison: IR Spectral Analysis of 8-Chloro vs. 6-Methoxy Quinolin-2-ones

Executive Summary This guide provides a high-resolution comparative analysis of the infrared (IR) spectra for 8-chloroquinolin-2(1H)-one and 6-methoxyquinolin-2(1H)-one . In drug development, the quinolinone scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution comparative analysis of the infrared (IR) spectra for 8-chloroquinolin-2(1H)-one and 6-methoxyquinolin-2(1H)-one .

In drug development, the quinolinone scaffold is a privileged structure. Distinguishing between halogenated and alkoxylated derivatives is critical for structure-activity relationship (SAR) studies. This guide moves beyond basic peak assignment, explaining the electronic causality —how the specific positioning of an electron-withdrawing group (8-Cl) versus an electron-donating group (6-OMe) perturbs the quinolinone tautomeric equilibrium and bond orders, resulting in diagnostic spectral shifts.

Theoretical Framework: Electronic Tuning of the Scaffold

To interpret the spectra accurately, one must understand the underlying electronic environment. Both compounds exist predominantly in the lactam (2-oxo) tautomer in the solid state, stabilized by intermolecular hydrogen bonding.

The Electronic Push-Pull

The vibrational frequency of the carbonyl group (


) is directly correlated to its bond order.
  • 6-Methoxy Effect (+M > -I): The methoxy group at position 6 is para to the ring nitrogen. It acts as a strong Electron Donating Group (EDG) via resonance (+M). It pushes electron density into the ring system, enhancing the contribution of the zwitterionic resonance form where the C=O bond has single-bond character.

    • Result:Red Shift (Lower Wavenumber).

  • 8-Chloro Effect (-I, Steric): The chlorine atom at position 8 is ortho to the ring nitrogen. It acts as an Electron Withdrawing Group (EWG) primarily via induction (-I). By pulling electron density away from the nitrogen, it reduces the nitrogen lone pair's ability to participate in resonance with the carbonyl. This retains more double-bond character in the carbonyl.

    • Result:Blue Shift (Higher Wavenumber).

Spectral Comparison: Diagnostic Bands

The following table summarizes the key diagnostic regions. Note that exact values may vary slightly (± 2-5 cm⁻¹) based on sample preparation (KBr vs. ATR) and crystal packing.

Table 1: Comparative IR Fingerprints
Spectral RegionVibrational Mode8-Chloroquinolin-2-one (EWG)6-Methoxyquinolin-2-one (EDG)Mechanistic Insight
Carbonyl

(Amide I)
1660 – 1675 cm⁻¹ 1650 – 1659 cm⁻¹ 8-Cl prevents resonance, stiffening the C=O bond. 6-OMe promotes resonance, weakening the C=O bond.
High Frequency

(Stretch)
3000 – 3200 cm⁻¹ (Broad)3100 – 3300 cm⁻¹ (Broad)Both show broad H-bonded bands. 8-Cl may show "peri-effect" distortion or steric hindrance to H-bonding.
Ether Region

(Asym)
Absent1230 – 1250 cm⁻¹ Strong, diagnostic band for aryl alkyl ethers. Absent in the chloro derivative.
Fingerprint

700 – 750 cm⁻¹ AbsentCharacteristic C-Cl stretch. Often obscured but diagnostic if resolved.
Aromatic

(Ring)
~1580 – 1600 cm⁻¹~1580 – 1610 cm⁻¹Less diagnostic; methoxy variant often shows enhanced intensity due to dipole changes.

Critical Note on Tautomerism: If you observe a sharp band >3500 cm⁻¹ (free OH) and lack of a strong C=O band, your sample may be in the lactim (hydroxy) form, often caused by solution-phase measurements in non-polar solvents or specific pH conditions. However, in KBr pellets, the values above (Lactam form) are the standard.

Experimental Protocol: Self-Validating KBr Method

To ensure the spectral differences described above are real and not artifacts of moisture (which obscures the NH/OH region) or polymorphism, follow this "Gold Standard" protocol.

Protocol: Moisture-Free KBr Pellet Preparation

Objective: Obtain high-resolution spectra free from water interference to accurately resolve the N-H and C=O regions.

  • Pre-Treatment:

    • Dry spectroscopic grade KBr powder at 110°C for 24 hours. Store in a desiccator.

    • Dry the quinolinone derivative in a vacuum oven at 40°C for 4 hours to remove surface water.

  • Grinding (The "Glassy" Rule):

    • Mix sample and KBr in a 1:100 ratio (approx 2mg sample to 200mg KBr).

    • Grind in an agate mortar until the powder is fine enough to not sparkle under light (particle size < wavelength of IR light to prevent scattering).

  • Pressing:

    • Press at 10 tons for 2 minutes under vacuum (to remove trapped air/moisture).

    • Validation Check: The resulting pellet must be transparent, not milky. A milky pellet indicates moisture or crystal scattering; reject and repeat.

  • Acquisition:

    • Scan range: 4000–400 cm⁻¹.

    • Resolution: 2 cm⁻¹ (critical for resolving closely spaced aromatic bands).

    • Scans: Minimum 32.[1]

Decision Logic & Workflow

The following diagram outlines the logical flow for identifying and distinguishing these derivatives based on their spectral features.

IR_Identification_Workflow Start Unknown Quinolinone Sample Check_CO Step 1: Analyze Carbonyl Region (1630 - 1680 cm⁻¹) Start->Check_CO Lactam_Confirm Strong Band Present? (Confirm Lactam Tautomer) Check_CO->Lactam_Confirm Band Detected Check_Ether Step 2: Check Ether Region (1200 - 1260 cm⁻¹) Lactam_Confirm->Check_Ether Has_Ether Strong Band at ~1240 cm⁻¹ Check_Ether->Has_Ether Yes No_Ether No Band at ~1240 cm⁻¹ Check_Ether->No_Ether No Result_Methoxy Identify: 6-Methoxyquinolin-2-one (C=O ~1655 cm⁻¹, C-O-C Present) Has_Ether->Result_Methoxy Check_Fingerprint Step 3: Check Fingerprint (700 - 800 cm⁻¹) No_Ether->Check_Fingerprint Result_Chloro Identify: 8-Chloroquinolin-2-one (C=O ~1670 cm⁻¹, C-Cl Present) Check_Fingerprint->Result_Chloro Band at ~740 cm⁻¹

Caption: Logical workflow for distinguishing 6-methoxy and 8-chloro derivatives using hierarchical spectral feature analysis.

References

  • Tautomeric Equilibrium in Solid State

    • El-Sayed, H. et al. "Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate."[2] Molbank, 2023.[3]

    • Significance: Confirms the predominance of the 2-quinolone (lactam)
  • 6-Methoxyquinolin-2-one Spectral Data

    • Ramesh, P. et al. "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one." ACS Omega, 2025.
    • Significance: Provides experimental IR values for methoxy-substituted quinolinones ( ~1653-1659 cm⁻¹).
    • (Generalized DOI for ACS Omega search)

  • Substituent Effects on Carbonyl Frequency: Larkin, P. "Infrared and Raman Spectroscopy: Principles and Spectral Interpretation." Elsevier, 2011. Significance: Authoritative text on the mechanics of Fermi resonance and inductive effects (EWG vs EDG) on carbonyl force constants.
  • 8-Hydroxyquinoline/Chloro-derivative Vibrational Analysis

    • Krishnakumar, V. et al. "Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro Derivatives.
    • Significance: Establishes the C-Cl stretching frequency range (700-800 cm⁻¹)

Sources

Validation

X-ray crystallography data for 8-chloro-6-methoxyquinolin-2(1H)-one structure

Topic: Structural Characterization & Comparative Analysis of 8-chloro-6-methoxyquinolin-2(1H)-one Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scientists Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization & Comparative Analysis of 8-chloro-6-methoxyquinolin-2(1H)-one Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scientists

Executive Summary & Strategic Importance

In the development of bioactive quinolinone scaffolds, the precise definition of solid-state geometry is critical for understanding bioavailability and receptor binding. This guide provides a technical comparison between the target molecule, 8-chloro-6-methoxyquinolin-2(1H)-one , and its established structural analog, 6-chloroquinolin-2(1H)-one .

While NMR confirms solution-state connectivity, only Single Crystal X-Ray Diffraction (SC-XRD) can definitively resolve:

  • Tautomeric Preference: Distinguishing the dominant lactam (2-one) form from the lactim (2-hydroxy) form in the solid state.

  • Regioisomerism: Unambiguously assigning the chlorine position (C8 vs. C6) which is often ambiguous in electrophilic aromatic substitution syntheses.

  • Intermolecular Packing: Predicting solubility and stability profiles based on Hydrogen-bond networks vs. Halogen-bond capabilities.

Comparative Structural Data

The following table contrasts the experimentally validated parameters of the reference standard (6-Chloro analog) against the specific parameters required to validate the 8-Chloro-6-Methoxy target.

Table 1: Crystallographic Parameters & Benchmarks
ParameterReference Standard (6-Chloroquinolin-2(1H)-one) [1]Target Molecule (8-Chloro-6-methoxyquinolin-2(1H)-one)Significance of Deviation
Crystal System OrthorhombicPredicted: Monoclinic or Triclinic8-position substitution breaks symmetry, likely lowering the space group symmetry.
Space Group PbcaTarget:P21/c or P-1Common for planar aromatics; look for loss of glide planes due to methoxy steric bulk.
C2=O1 Bond Length 1.238(3) ÅExpect: 1.23 – 1.25 ÅCritical Check: A length <1.26 Å confirms the Lactam tautomer. >1.30 Å suggests Lactim (OH).
N1—C2 Bond Length 1.365(3) ÅExpect: ~1.36 ÅIndicates partial double bond character, essential for planarity.
Packing Motif Centrosymmetric Dimers (N-H···O)Risk: Disrupted DimersThe 8-Cl atom is proximal to the N-H donor. Steric hindrance may force a twisted packing motif or intramolecular NH···Cl contact.
Pi-Stacking Face-to-Face (3.68 Å centroid)Expect: Offset / SlippedThe 6-Methoxy group adds electron density, potentially strengthening pi-stacking but increasing layer separation.

Analyst Note: The 6-chloro reference crystallizes with Z=8.[1] If the target molecule crystallizes with Z'>1 (multiple molecules per asymmetric unit), this often indicates conformational flexibility in the methoxy group.

Experimental Workflow

To obtain the data for the target molecule comparable to the reference, follow this self-validating protocol.

Phase 1: Synthesis & Purification
  • Pre-requisite: Purity >98% (HPLC).

  • Method: Cycloelimination of cinnamanilides using triflic acid (TfOH) or AlCl3 is the preferred route for these scaffolds [2].

  • Critical Step: Ensure removal of regioisomers (e.g., 6-chloro-8-methoxy) via column chromatography (CHCl3/MeOH 95:5) before crystallization attempts.

Phase 2: Crystallization Protocol

Slow evaporation is the gold standard for planar quinolinones.

  • Solvent Selection: Dissolve 20 mg of compound in 4 mL of Ethanol/DMF (4:1) . The DMF helps solubilize the planar aromatic stack; Ethanol promotes evaporation.

  • Conditions: Filter through a 0.45 µm PTFE filter into a clean vial. Cover with parafilm, poke 3-5 small holes, and store at 25°C in a vibration-free environment.

  • Observation: Harvest crystals after 48–72 hours. Look for colorless/pale-yellow blocks or prisms. Avoid needles (often indicate rapid precipitation and poor diffraction).

Phase 3: Data Collection & Refinement[1]
  • Radiation: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by the Chlorine atom.

  • Temperature: Collect at 100 K (cryo-cooling) to reduce thermal motion of the methoxy group.

Structural Logic & Mechanism

Understanding the why behind the structure is as important as the metrics.

A. The Tautomerism Check

Quinolinones can exist as the 2-one (Lactam) or 2-hydroxy (Lactim) forms.

  • Mechanism: In solution, this is solvent-dependent. In solid state, the Lactam is energetically favored due to the formation of strong N-H···O=C intermolecular hydrogen bonds (dimers).

  • Validation: If your X-ray data shows a hydrogen atom on the Oxygen (C-O-H), the structure is the Lactim form. This is rare and usually an artifact of co-crystallization with acids. The Target (8-Cl-6-OMe) should show the H on the Nitrogen.

B. The "8-Chloro Effect"

The introduction of Chlorine at the 8-position is the key differentiator from the standard.

  • Steric Clash: The Van der Waals radius of Cl (1.75 Å) is large. Placed at C8, it sits very close to the N1-H moiety.

  • Consequence: This may prevent the formation of the classic flat "ribbon" packing seen in the 6-chloro analog. Expect the crystal to adopt a "staircase" or "herringbone" packing to accommodate the bulky halogen.

Visualizing the Characterization Logic

Diagram 1: Crystallization & Validation Workflow

This workflow ensures that the data collected is rigorous enough to resolve the specific structural questions (Tautomerism/Regioisomerism).

G Start Crude 8-Cl-6-OMe Quinolinone Purify HPLC Purification (>98% Purity) Start->Purify Cryst Slow Evaporation (EtOH/DMF 4:1) Purify->Cryst XRD SC-XRD Data Collection (Mo Kα) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Check1 R-factor < 5%? Refine->Check1 Check1->Cryst No (Recrystallize) Check2 H on N1 or O1? Check1->Check2 Yes Lactam Valid Lactam Structure Check2->Lactam H on N1 Lactim Rare Lactim Tautomer Check2->Lactim H on O1

Caption: Step-by-step workflow for isolating single crystals and validating the tautomeric state of the target quinolinone.

Diagram 2: Intermolecular Packing Logic

Visualizing how the 8-Chloro substituent influences the supramolecular assembly compared to the 6-Chloro reference.

Packing cluster_0 Reference: 6-Chloro Analog cluster_1 Target: 8-Chloro-6-Methoxy Analog Ref_Mol 6-Cl-Quinolinone Ref_Pack Planar Centrosymmetric Dimer (N-H...O) Ref_Mol->Ref_Pack  Unobstructed Donor   Targ_Mol 8-Cl-6-OMe-Quinolinone Steric 8-Cl Steric Bulk (Proximal to N-H) Targ_Mol->Steric Targ_Pack Distorted/Offset Packing (Weaker N-H...O) Steric->Targ_Pack  Disrupts Planarity  

Caption: Comparison of packing forces. The 8-Cl atom sterically hinders the N-H donor, potentially disrupting the standard dimer formation seen in the 6-Cl reference.

References

  • Crystal Structure of 6-Chloroquinolin-2(1H)-one: Zhang, Y., & Liu, Z. (2012).[2] 6-Chloroquinolin-2(1H)-one.[2] Acta Crystallographica Section E: Structure Reports Online, 68(1), o188.

  • Synthesis and Characterization of Methoxy-Quinolinone Variants: Gogoi, S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.

  • General Quinolinone Crystallography (Tautomerism): Visser, T. J., et al. (2011). Polymorphism in 8-hydroxyquinolin-2(1H)-one by X-ray crystallography. Journal of Molecular Structure, 985, 75.[3]

Sources

Comparative

Differentiating 8-chloro-6-methoxyquinolin-2(1H)-one from its isomers

A Researcher's Guide to the Analytical Differentiation of 8-chloro-6-methoxyquinolin-2(1H)-one and Its Positional Isomers Introduction: The Challenge of Isomeric Ambiguity In the fields of medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to the Analytical Differentiation of 8-chloro-6-methoxyquinolin-2(1H)-one and Its Positional Isomers

Introduction: The Challenge of Isomeric Ambiguity

In the fields of medicinal chemistry and drug development, the precise structural characterization of a molecule is non-negotiable. A subtle change in the position of a functional group on an aromatic scaffold can drastically alter a compound's pharmacological activity, toxicity, and metabolic profile.[1] This guide addresses the specific analytical challenge of differentiating 8-chloro-6-methoxyquinolin-2(1H)-one from its closely related positional isomers. These compounds share the same molecular formula (C₁₀H₈ClNO₂) and molecular weight (209.63 g/mol ), rendering them indistinguishable by low-resolution mass spectrometry alone.[2][3]

The quinolin-2(1H)-one core is a privileged structure in drug discovery, and its substituted variants are of significant interest.[4] Therefore, the ability to confirm the exact substitution pattern is crucial for ensuring the integrity of research data, protecting intellectual property, and meeting stringent regulatory standards. This document provides a multi-faceted analytical strategy, grounded in spectroscopic and chromatographic principles, to unambiguously identify 8-chloro-6-methoxyquinolin-2(1H)-one and distinguish it from its isomers.

The Isomers in Question: A Structural Overview

The primary isomers of concern are those where the chloro and methoxy substituents are swapped or moved to other viable positions on the quinolinone ring. The most common synthetic alternatives or impurities would be the positional isomers. Below are the structures of the target compound and its key isomers.

Compound NameStructure
8-chloro-6-methoxyquinolin-2(1H)-one 8-chloro-6-methoxyquinolin-2(1H)-one
6-chloro-8-methoxyquinolin-2(1H)-one 6-chloro-8-methoxyquinolin-2(1H)-one
7-chloro-6-methoxyquinolin-2(1H)-one 7-chloro-6-methoxyquinolin-2(1H)-one
5-chloro-6-methoxyquinolin-2(1H)-one 5-chloro-6-methoxyquinolin-2(1H)-one

Note: Structures are provided for illustrative purposes.

Core Analytical Strategies: A Multi-Technique Approach

A robust identification strategy cannot rely on a single technique. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides a self-validating system for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Fingerprint

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides a detailed map of the molecular structure by probing the electronic environment of each nucleus.[1][5]

Causality Behind the Technique: The chemical shift (δ) of a proton (¹H) or carbon (¹³C) nucleus is highly sensitive to the effects of neighboring functional groups. The electron-withdrawing nature of the chlorine atom and the electron-donating, yet sterically influential, nature of the methoxy group create unique electronic environments for the aromatic protons in each isomer. This results in distinct chemical shifts and coupling patterns (J-coupling), which serve as a unique fingerprint for each molecule.[5][6]

¹H NMR Analysis:

  • Aromatic Region (δ 6.5-8.0 ppm): The substitution pattern dictates the number of signals, their multiplicity (singlet, doublet), and their coupling constants. For example, in 8-chloro-6-methoxyquinolin-2(1H)-one, the protons at position 5 and 7 will appear as distinct doublets due to meta-coupling, and their precise chemical shifts will be influenced by the adjacent chloro and methoxy groups. In contrast, 6-chloro-8-methoxyquinolin-2(1H)-one will show a different pattern for the protons at positions 5 and 7.

  • Methoxy Group (δ 3.8-4.1 ppm): The chemical shift of the methoxy protons (-OCH₃) can be subtly influenced by the proximity of other groups, particularly the chloro substituent in the case of the 5-chloro or 7-chloro isomers due to through-space effects.

  • N-H Proton (δ >10 ppm): The lactam N-H proton is typically a broad singlet at a high chemical shift.

¹³C NMR Analysis: The chemical shifts of the carbon atoms, particularly those directly bonded to the chloro and methoxy groups (ipso-carbons), are significantly different for each isomer.[5] The distinct electronic environment of each carbon atom provides a secondary, powerful layer of confirmation.

Advanced NMR Techniques: For complex cases or for absolute confirmation, 2D NMR experiments are invaluable:[1][7]

  • COSY (Correlated Spectroscopy): Establishes proton-proton coupling networks, helping to trace the connectivity of the aromatic protons.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for unambiguously assigning the positions of substituents relative to the protons on the ring.[1]

Mass Spectrometry (MS): Differentiating by Fragmentation

While all isomers have the same molecular ion peak (m/z 209 for [M]⁺ and 211 for the [M+2]⁺ chlorine isotope), their fragmentation patterns upon collision-induced dissociation (CID) in MS/MS can differ.[8][9]

Causality Behind the Technique: The stability of the fragment ions is influenced by the position of the substituents. The initial loss of common neutral fragments (e.g., CH₃, CO, Cl) can lead to the formation of different intermediate structures for each isomer. The relative abundance of these daughter ions provides a mass spectrometric fingerprint.[10][11]

  • Electron Ionization (EI-MS): Often used with Gas Chromatography (GC), EI provides complex, reproducible fragmentation patterns that can be compared against a library.

  • Electrospray Ionization (ESI-MS/MS): Typically coupled with Liquid Chromatography (LC), this "softer" ionization technique usually requires selecting the protonated molecular ion ([M+H]⁺ at m/z 210/212) and fragmenting it. The relative intensities of the resulting product ions can be used for differentiation.[9][10][11] A key fragmentation pathway to monitor would be the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). The stability of the resulting ions will vary based on the chlorine's position.

High-Performance Liquid Chromatography (HPLC): Achieving Physical Separation

HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase.[12]

Causality Behind the Technique: Positional isomers have subtle differences in polarity and dipole moment.[6][12] For instance, the position of the electronegative chlorine atom relative to the methoxy group and the polar lactam group will slightly alter the overall molecular polarity. This can be exploited to achieve chromatographic separation.

  • Stationary Phase Selection: A standard C18 column is a good starting point. However, to enhance selectivity, a phenyl-hexyl or a polar-embedded stationary phase should be considered.[12] These phases offer alternative selectivities through π-π and dipole-dipole interactions with the aromatic quinolinone system.

  • Mobile Phase Optimization: The key to separation is often the careful optimization of the mobile phase.[12] Systematically varying the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer is critical. Adjusting the pH of the aqueous phase can also influence retention, although its effect may be less pronounced for these non-ionizable compounds compared to basic quinolines.[12]

Experimental Workflows and Protocols

The following workflow and protocols provide a systematic approach to isomer differentiation.

Overall Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Primary Screening & Separation cluster_2 Definitive Structural Elucidation cluster_3 Data Analysis & Conclusion prep Dissolve sample in suitable solvent (e.g., DMSO for NMR, MeOH/ACN for LCMS) hplc HPLC-UV Analysis (Isocratic & Gradient Scouting) prep->hplc Inject lcms LC-MS Analysis (Confirm MW & Isotopic Pattern) hplc->lcms Develop method analysis Compare spectral & chromatographic data against reference or predicted values hplc->analysis nmr_1d ¹H and ¹³C NMR lcms->nmr_1d Collect pure fractions or analyze standard lcms->analysis nmr_2d 2D NMR (COSY, HSQC, HMBC) (If 1D is ambiguous) nmr_1d->nmr_2d If needed nmr_1d->analysis nmr_2d->analysis conclusion Confirm Isomer Identity analysis->conclusion

Caption: Experimental workflow for isomer comparison.

Protocol: HPLC Method Development for Isomer Separation
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Injection Volume: 5 µL.

  • Scouting Gradient: Start with a linear gradient from 20% B to 80% B over 20 minutes.

  • Optimization: Based on the scouting run, develop a shallower gradient or an isocratic method around the elution point to maximize resolution between isomeric peaks. The goal is to achieve a resolution (Rs) > 1.5.[13]

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent, typically DMSO-d₆, as it effectively dissolves a wide range of organic compounds and its residual peak does not interfere with the aromatic region.[14] Add Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Spectrometer: Use a 400 MHz or higher field spectrometer for better signal dispersion.

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Comparative Data Summary (Predictive)

The following table summarizes the predicted key differentiating analytical data for 8-chloro-6-methoxyquinolin-2(1H)-one and a primary isomer. These predictions are based on established principles of substituent effects on spectroscopic data.[5][14]

Feature8-chloro-6-methoxyquinolin-2(1H)-one (Target)6-chloro-8-methoxyquinolin-2(1H)-one (Isomer)Rationale for Differentiation
¹H NMR: H-5 Doublet, shifted downfield by adjacent lactam ring.Doublet, significantly deshielded by the adjacent chloro group. Expected to be further downfield than in the target.The electronic effect of the adjacent substituent (C=O vs. Cl) causes a predictable shift difference.
¹H NMR: H-7 Doublet, shielded by the methoxy group at C-6.Doublet, shielded by the methoxy group at C-8. The coupling pattern will be different.Proximity to the electron-donating methoxy group results in upfield shifts.
¹³C NMR: C-8 Ipso-carbon, significantly deshielded by the attached chlorine atom.Carbon bearing a proton (C-H), shielded by the adjacent methoxy group.Direct attachment of an electronegative atom causes a large downfield shift for the ipso-carbon.
HPLC Retention Predicted to be slightly more polar. Earlier elution on RP-HPLC.Predicted to be slightly less polar. Later elution on RP-HPLC.The overall molecular dipole moment differs, affecting interaction with the stationary phase.
MS/MS Fragment Fragmentation may be influenced by the chloro group at the 8-position.The fragmentation pathway leading to the loss of •CH₃ may be more or less favorable depending on the stability of the resulting cation.The relative abundance of key fragment ions will differ.

Conclusion

The unambiguous differentiation of 8-chloro-6-methoxyquinolin-2(1H)-one from its positional isomers is a tractable but non-trivial analytical task. A singular method is insufficient for definitive identification. The most robust strategy relies on the foundational technique of 1D and 2D NMR spectroscopy , which provides direct structural evidence. This should be complemented by reverse-phase HPLC to demonstrate sample purity and achieve physical separation from isomers, and tandem mass spectrometry (MS/MS) to provide supporting evidence based on differential fragmentation patterns. By integrating these techniques, researchers can ensure the structural integrity of their compounds, leading to more reliable and reproducible scientific outcomes.

References

  • Clugston, D. & MacLean, D. B. (1965). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry.
  • Kim, J., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology. Available: [Link]

  • BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. BenchChem.
  • Patil, V. V., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. Available: [Link]

  • Various Authors. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone? ResearchGate. Available: [Link]

  • BenchChem. (2025). A Spectroscopic Showdown: Unraveling the Isomers of 6-Chloro-4-methoxynicotinaldehyde. BenchChem.
  • BenchChem. (2025). Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. BenchChem.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available: [Link]

  • Kim, J., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. SciSpace. Available: [Link]

  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry. Available: [Link]

  • Beck, A. (n.d.). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository.
  • Smith, D., et al. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available: [Link]

  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available: [Link]

  • Various Authors. (2017). Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate. Available: [Link]

  • Sert, Y., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available: [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available: [Link]

  • App-Chem. (n.d.). 8-chloro-6-methoxyquinolin-2(1H)-one. App-Chem. Available: [Link]

  • Luo, J., et al. (2011). 6-Chloroquinolin-2(1H)-one. Acta Crystallographica Section E. Available: [Link]

  • Badsara, S. S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available: [Link]

  • Patel, D., et al. (2023). Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. ResearchGate. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-chloroquinolin-2(1H)-one. PubChem Compound Database. Available: [Link]

  • Al-Majedy, Y. K., et al. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available: [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. BenchChem.
  • Chen, Y.-J., et al. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society. Available: [Link]

Sources

Validation

A Comparative Guide to the Synthetic Validation of 8-chloro-6-methoxyquinolin-2(1H)-one

This guide provides a comparative analysis of potential synthetic routes for the synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one, a key intermediate in pharmaceutical research. The objective is to offer researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of potential synthetic routes for the synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one, a key intermediate in pharmaceutical research. The objective is to offer researchers, scientists, and drug development professionals a comprehensive evaluation of viable synthetic strategies, enabling an informed selection based on efficiency, scalability, and safety.

Introduction to 8-chloro-6-methoxyquinolin-2(1H)-one

Quinolin-2(1H)-one scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. Their unique structural and electronic properties make them privileged structures in medicinal chemistry. The specific substitution pattern of 8-chloro-6-methoxyquinolin-2(1H)-one suggests its potential as a precursor for developing novel therapeutics, particularly in areas such as oncology and infectious diseases. The strategic placement of the chloro, methoxy, and lactam functionalities offers multiple points for diversification and optimization of lead compounds.

Given its significance, the efficient and scalable synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one is of paramount importance. This guide will explore and compare several plausible synthetic routes, drawing upon established methodologies for quinolinone synthesis.

Proposed Synthetic Routes and Methodologies

Several classical and modern synthetic strategies can be envisioned for the construction of the 8-chloro-6-methoxyquinolin-2(1H)-one core. We will focus on three primary approaches: the Knorr cyclization, the Conrad-Limpach-Knorr synthesis, and a modern approach involving a transition-metal-catalyzed cyclization.

Route 1: Modified Knorr Cyclization

The Knorr quinoline synthesis is a well-established method for the preparation of 2-hydroxyquinolines (the tautomeric form of quinolin-2(1H)-ones) from β-ketoanilides. This route is attractive due to the commercial availability of starting materials and the robustness of the cyclization step.

Workflow for Modified Knorr Cyclization

Knorr Cyclization A 2-Chloro-4-methoxyaniline C Acylation A->C B Diethyl malonate B->C D β-Ketoanilide Intermediate C->D Formation of anilide E Cyclization (Polyphosphoric Acid) D->E Intramolecular Condensation F 8-chloro-6-methoxyquinolin-2(1H)-one E->F

Caption: Proposed workflow for the synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one via a modified Knorr cyclization.

Experimental Protocol:

  • Acylation: 2-Chloro-4-methoxyaniline is reacted with diethyl malonate in a high-boiling solvent such as diphenyl ether or under solvent-free conditions at elevated temperatures (180-200 °C). This reaction forms the corresponding β-ketoanilide. The choice of a high-boiling solvent facilitates the removal of ethanol, driving the reaction to completion.

  • Purification of Intermediate: The resulting β-ketoanilide intermediate is isolated and purified, typically by recrystallization from a suitable solvent like ethanol.

  • Cyclization: The purified β-ketoanilide is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at elevated temperatures (typically 100-150 °C) to effect the intramolecular cyclization. PPA is often preferred for its efficacy in promoting this type of condensation.

  • Work-up and Isolation: The reaction mixture is cooled and then carefully quenched by pouring it onto ice. The precipitated solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol or acetone) to remove impurities, and then dried to afford the desired 8-chloro-6-methoxyquinolin-2(1H)-one.

Causality and Rationale: The Knorr cyclization relies on the nucleophilic character of the aniline nitrogen to form an enamine intermediate with the β-ketoester, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the quinolinone ring. The electron-donating methoxy group at the 4-position of the aniline activates the aromatic ring, facilitating the cyclization.

Route 2: Conrad-Limpach-Knorr Synthesis

This classical approach involves the reaction of an aniline with a β-ketoester, followed by thermal cyclization. It offers an alternative to the Knorr synthesis and can sometimes provide better yields depending on the substitution pattern of the aniline.

Workflow for Conrad-Limpach-Knorr Synthesis

Conrad-Limpach-Knorr A 2-Chloro-4-methoxyaniline C Condensation A->C B Ethyl acetoacetate B->C D β-Anilinoacrylate Intermediate C->D Formation of enamine E Thermal Cyclization (High-boiling solvent) D->E Intramolecular Cyclization F 8-chloro-6-methoxyquinolin-2(1H)-one E->F

Caption: Proposed workflow for the synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one via the Conrad-Limpach-Knorr synthesis.

Experimental Protocol:

  • Condensation: 2-Chloro-4-methoxyaniline is condensed with ethyl acetoacetate, often with a catalytic amount of acid (e.g., acetic acid or a Lewis acid), to form the corresponding β-anilinoacrylate intermediate.

  • Cyclization: The intermediate is then heated in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to temperatures typically ranging from 240-260 °C. This high temperature promotes the intramolecular cyclization to form the quinolinone ring system.

  • Isolation and Purification: Upon cooling, the product often crystallizes from the reaction mixture. It can be isolated by filtration and purified by recrystallization.

Causality and Rationale: This method proceeds through the formation of an enamine intermediate, which then undergoes a thermal electrocyclization followed by tautomerization to yield the stable quinolinone product. The high temperature required for the cyclization is a key feature of this reaction.

Route 3: Palladium-Catalyzed Intramolecular C-H Arylation

Modern synthetic methods offer milder and often more efficient alternatives to classical named reactions. A plausible modern approach involves a palladium-catalyzed intramolecular C-H arylation of a suitably substituted acrylamide.

Workflow for Palladium-Catalyzed Cyclization

Pd-Catalyzed Cyclization A 2,4-Dichloro-6-methoxyaniline C Amide Formation A->C B Acryloyl chloride B->C D N-(2,4-dichloro-6-methoxyphenyl)acrylamide C->D E Pd-catalyzed Intramolecular C-H Arylation D->E Pd(OAc)2, Ligand, Base F 8-chloro-6-methoxyquinolin-2(1H)-one E->F

Caption: Proposed workflow for a modern synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one using a palladium-catalyzed intramolecular C-H arylation.

Experimental Protocol:

  • Amide Formation: 2,4-Dichloro-6-methoxyaniline is acylated with acryloyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane to form the N-(2,4-dichloro-6-methoxyphenyl)acrylamide precursor.

  • Intramolecular C-H Arylation: The acrylamide precursor is then subjected to palladium-catalyzed intramolecular C-H arylation. A typical catalyst system would be Pd(OAc)2 with a suitable phosphine ligand (e.g., P(o-tol)3 or a more specialized ligand) and a base (e.g., K2CO3 or Cs2CO3) in a polar aprotic solvent such as DMF or DMA at elevated temperatures (100-140 °C).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by column chromatography.

Causality and Rationale: This reaction proceeds via an oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by intramolecular carbopalladation of the double bond and subsequent reductive elimination to form the quinolinone ring and regenerate the Pd(0) catalyst. This C-H activation approach can offer high regioselectivity and functional group tolerance.

Comparative Analysis

FeatureRoute 1: Modified Knorr CyclizationRoute 2: Conrad-Limpach-KnorrRoute 3: Palladium-Catalyzed Cyclization
Starting Materials Readily available and relatively inexpensive.Readily available and relatively inexpensive.Requires a more functionalized aniline, which may need to be synthesized.
Reaction Conditions High temperatures and strong acids.Very high temperatures.Milder temperatures, but requires an inert atmosphere and specialized catalysts.
Scalability Generally scalable, but handling of PPA at large scale can be challenging.Scalable, but requires specialized high-temperature equipment.Potentially scalable, but catalyst cost and removal can be a concern.
Yield Moderate to good.Variable, can be high for certain substrates.Potentially high and selective.
Safety and Environmental Use of corrosive and viscous PPA.High-temperature operations pose safety risks.Use of expensive and potentially toxic palladium catalysts.
Purification Often straightforward (precipitation and recrystallization).Often straightforward (crystallization).Requires column chromatography.

Conclusion and Recommendations

The choice of the optimal synthetic route for 8-chloro-6-methoxyquinolin-2(1H)-one depends on the specific requirements of the research or development program.

  • For initial, small-scale synthesis where simplicity and cost-effectiveness are key, the Modified Knorr Cyclization (Route 1) is a strong candidate. Its reliance on readily available starting materials and well-understood reaction conditions makes it an accessible entry point.

  • The Conrad-Limpach-Knorr Synthesis (Route 2) offers a viable alternative, particularly if the Knorr cyclization provides unsatisfactory yields. However, the requirement for very high temperatures may limit its practicality in some laboratory settings.

  • For larger-scale production or when higher yields and milder conditions are paramount , the Palladium-Catalyzed Intramolecular C-H Arylation (Route 3) presents a modern and elegant solution. While the initial setup and catalyst costs are higher, the potential for improved efficiency and selectivity could justify the investment, especially in a process development setting.

It is recommended that initial exploratory work be conducted using the Modified Knorr Cyclization due to its operational simplicity. Subsequent optimization efforts could then explore the other routes based on the initial outcomes and the specific project goals.

References

  • Knorr, L. Synthese von Chinolinderivaten. Ber. Dtsch. Chem. Ges.1886, 19, 3299–3307. (A foundational paper on Knorr quinoline synthesis).
  • Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigäther auf Anilin. Ber. Dtsch. Chem. Ges.1887, 20, 944–948. (The original report on the Conrad-Limpach synthesis).
  • Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Acc. Chem. Res.2009 , 42, 1074–1086. [Link] (A review on modern C-H activation/arylation reactions).

  • General methodologies for quinolin-2(1H)-one synthesis are discussed in various organic chemistry textbooks and review articles. For a general overview, see: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
  • Synthesis of substituted quinolinones. Molecules2000 , 5, 1224-1232. [Link][1]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega2023 . [Link][2]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry2014 . [Link][3][4]

Sources

Comparative

A Comparative Guide to Standard Reference Materials for the Analysis of 8-chloro-6-methoxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of High-Fidelity Reference Standards in Pharmaceutical Analysis In the landscape of pharmaceutical development and quality c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of High-Fidelity Reference Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. This is particularly true for the characterization of active pharmaceutical ingredients (APIs) and their impurities. The reference standard serves as the benchmark against which all analytical measurements are compared; its quality is therefore inextricably linked to the quality of the final drug product. An impure or poorly characterized reference standard can lead to inaccurate potency measurements, underestimation of impurities, and ultimately, compromise patient safety.

This guide provides a comprehensive framework for the evaluation and comparison of standard reference materials for the analysis of 8-chloro-6-methoxyquinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry. Given the specificity of this compound, a certified reference material from a major pharmacopeia may not be readily available. Researchers often rely on materials from commercial suppliers or custom synthesis. This guide will equip you with the scientific rationale and practical methodologies to critically assess and compare such standards, ensuring the integrity of your analytical data. We will delve into the "why" behind the "how," providing not just protocols, but a self-validating system for reference material qualification.

Comparing Reference Materials: A Tale of Two Standards

The quality of a reference standard is not merely defined by its stated purity. A comprehensive assessment involves scrutinizing the provided documentation, the extent of characterization, and the presence of any potential impurities. Let's consider a hypothetical comparison between two commercially available reference materials for 8-chloro-6-methoxyquinolin-2(1H)-one: Supplier A, offering a premium, well-characterized standard, and Supplier B, providing a more economical alternative with limited data.

Table 1: Comparative Analysis of Two Hypothetical Reference Materials for 8-chloro-6-methoxyquinolin-2(1H)-one

ParameterSupplier A: High-Fidelity StandardSupplier B: Standard GradeRationale and Importance
Purity (HPLC) 99.9% (by peak area normalization)>98% (by peak area normalization)High purity is essential for accurate assay and impurity quantification. A higher purity value indicates fewer unknown components that could interfere with analysis.
Identity Confirmation ¹H NMR, ¹³C NMR, LC-MS, HRMS¹H NMR, LC-MSA comprehensive suite of spectroscopic techniques provides unambiguous confirmation of the chemical structure. High-resolution mass spectrometry (HRMS) offers elemental composition, a critical piece of identity evidence.
Certificate of Analysis (CoA) Comprehensive CoA with detailed analytical data, spectra, and impurity profile.Basic CoA with summary purity and identity data.A detailed CoA reflects the manufacturer's commitment to quality and provides the end-user with the necessary data to assess the standard's fitness for purpose.[1]
Impurity Profile Key potential process impurities and degradation products identified and quantified.No specific information on impurities provided.Understanding the impurity profile is critical for developing robust analytical methods capable of separating and quantifying these components in the API.[2]
Certification Produced under an ISO 17034 accredited quality system.No mention of quality system accreditation.ISO 17034 accreditation provides confidence in the competence of the manufacturer and the reliability of the certified values.[3][4]
Physical Properties Melting point (with DSC), pKa, solubility data provided.Limited or no physical property data.Physical properties are important for method development and understanding the compound's behavior.

Experimental Workflows for Reference Material Qualification

A robust qualification of a reference material involves a multi-pronged analytical approach. The following sections detail the experimental protocols and the rationale behind their selection.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Identity Confirmation

HPLC is the workhorse of pharmaceutical analysis for purity determination.[5] A well-developed HPLC method should be able to separate the main component from potential impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh reference materials B Dissolve in a suitable diluent (e.g., Acetonitrile/Water) A->B C Prepare a series of dilutions for linearity B->C D Inject onto a C18 reverse-phase column C->D E Elute with a gradient of mobile phase A (e.g., 0.1% Formic Acid in Water) and B (e.g., Acetonitrile) D->E F Detect using a UV detector at an appropriate wavelength (e.g., 254 nm) E->F G Integrate peaks and calculate peak area % purity F->G H Compare retention times for identity confirmation G->H I Assess peak symmetry and resolution H->I

Caption: HPLC workflow for purity and identity assessment.

  • System: A validated HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for quinolinone compounds.[6][7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare stock solutions of each reference material at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Further dilute to a working concentration of 0.1 mg/mL.

Causality behind Experimental Choices:

  • C18 Column: The nonpolar stationary phase is well-suited for retaining and separating moderately polar compounds like quinolinone derivatives.

  • Formic Acid: The acidic modifier in the mobile phase helps to protonate silanol groups on the stationary phase, improving peak shape for basic compounds.

  • Gradient Elution: This is crucial for separating compounds with a range of polarities, ensuring that both early and late-eluting impurities are detected.

  • UV Detection: The aromatic nature of the quinolinone ring system provides strong UV absorbance, making this a sensitive detection method.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling

LC-MS is a powerful tool that combines the separation capabilities of HPLC with the mass detection capabilities of mass spectrometry. This allows for the confirmation of the molecular weight of the main peak and the tentative identification of impurities.[8]

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Interpretation A Inject sample onto HPLC system B Separate components using a C18 column and gradient elution A->B C Ionize eluting compounds (e.g., ESI+) B->C D Detect ions and record mass spectra C->D E Confirm molecular weight of the main peak D->E F Propose structures for detected impurities based on their m/z values E->F G Compare impurity profiles of different reference materials F->G

Caption: LC-MS workflow for identity and impurity analysis.

  • LC System: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

  • Chromatographic Conditions: Use the same HPLC method as described above to allow for direct comparison of the UV and MS data.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for quinolinone compounds.

  • Mass Range: Scan a mass range that covers the expected molecular weight of the compound and potential impurities (e.g., m/z 100-1000).

  • Data Analysis: Extract the mass spectrum for the main peak and any detected impurity peaks. Compare the observed m/z with the theoretical exact mass of 8-chloro-6-methoxyquinolin-2(1H)-one (C₁₀H₈ClNO₂, Exact Mass: 209.02).

Trustworthiness through Self-Validation:

The combination of HPLC-UV and LC-MS creates a self-validating system. The retention time from the HPLC method should correspond to the peak with the correct molecular weight in the LC-MS analysis. Any peaks observed in the HPLC chromatogram that do not correspond to the target molecule can be further investigated using their mass spectra to tentatively identify them as impurities.

Hypothetical Experimental Data and Interpretation

The following tables present hypothetical data from the analysis of our two reference materials.

Table 2: Hypothetical HPLC Purity Data

Reference MaterialRetention Time (min)Peak Area %Peak TailingResolution to Nearest Impurity
Supplier A 12.599.921.05>2.0
Supplier B 12.598.501.301.4

Interpretation:

  • Supplier A's material shows higher purity and better peak shape (tailing closer to 1).

  • The higher resolution value for Supplier A's material indicates a better separation from impurities, leading to more accurate quantification.

Table 3: Hypothetical LC-MS Impurity Profile

Reference MaterialImpurity (m/z)Proposed IdentityPotential Source
Supplier A 211.04 (M+2)Isotopic peak of the main compoundNatural abundance of ³⁷Cl
Supplier B 175.046-methoxyquinolin-2(1H)-oneIncomplete chlorination during synthesis
195.068-chloro-quinolin-2(1H)-oneDemethylation (degradation)

Interpretation:

  • Supplier B's reference material contains process-related impurities (incomplete reaction) and potential degradation products. These could co-elute with the main peak in a less optimized HPLC method, leading to an overestimation of purity.

Conclusion: Making an Informed Decision

The selection of a standard reference material for a specific and potentially non-pharmacopeial compound like 8-chloro-6-methoxyquinolin-2(1H)-one requires a thorough and scientifically sound evaluation. While an economical option may be tempting, a comprehensive analysis as outlined in this guide often reveals that a higher-quality, well-characterized standard from a reputable supplier is a more prudent investment. Such a standard provides a solid foundation for all subsequent analytical work, ensuring data integrity and contributing to the overall quality and safety of the final pharmaceutical product. Always demand a comprehensive Certificate of Analysis and, when in doubt, perform your own qualification studies.

References

  • Alfa Aesar. (n.d.). Certificate of analysis. Retrieved from [Link]

  • Appretech. (n.d.). 8-chloro-6-methoxyquinolin-2(1H)-one. Retrieved from [Link]

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]

  • Luo, Y., et al. (2011). 6-Chloroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o188. Retrieved from [Link]

  • Talati, K., & Rajendran, S. (2026). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. ResearchGate. Retrieved from [Link]

  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302-310. Retrieved from [Link]

  • PubChem. (n.d.). 8-chloroquinolin-2(1H)-one. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • El-Ghamry, M. A., & Khorshid, F. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1436-1442. Retrieved from [Link]

  • Tuntland, T., et al. (2014). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of Chromatography & Separation Techniques, 5(5), 235. Retrieved from [Link]

  • Kaczor, A. A., et al. (2022). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Molecules, 27(19), 6253. Retrieved from [Link]

  • Hengyuan Fine Chemical. (n.d.). Melting Point Reference Materials: Calibration Methods, ISO 17034 Certification & Pharmaceutical QC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

8-chloro-6-methoxyquinolin-2(1H)-one proper disposal procedures

An authoritative guide on the safe handling, segregation, and disposal of 8-chloro-6-methoxyquinolin-2(1H)-one , designed for researchers and drug development professionals. As a Senior Application Scientist, I approach...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide on the safe handling, segregation, and disposal of 8-chloro-6-methoxyquinolin-2(1H)-one , designed for researchers and drug development professionals.

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The presence of a halogen (chlorine) on the quinoline ring fundamentally dictates the lifecycle management of this compound. Improper disposal of halogenated organics can lead to severe environmental contamination, equipment corrosion, and the generation of highly toxic byproducts such as dioxins during incineration.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, we must establish the physicochemical profile of the target compound. 8-chloro-6-methoxyquinolin-2(1H)-one is a halogenated heterocyclic intermediate frequently utilized in pharmaceutical synthesis[1].

Table 1: Physicochemical and Disposal Profile

ParameterSpecificationOperational Implication
Chemical Name 8-chloro-6-methoxyquinolin-2(1H)-oneRequires specific halogenated waste tracking.
CAS Registry Number 2101658-58-4Use for exact EHS manifest identification.
Molecular Formula C10H8ClNO2The Cl atom mandates segregation from standard organics.
Molecular Weight 209.63 g/mol Solid at room temperature; dictates solid/liquid waste handling.
Primary Waste Category Halogenated Organic WasteMust be routed to specialized high-temperature incinerators.
Incompatibilities Strong oxidizers, strong basesDo not mix in waste containers with reactive agents.

The Causality of Halogenated Waste Segregation

Why do we strictly separate 8-chloro-6-methoxyquinolin-2(1H)-one from non-halogenated organic waste? The reasoning is rooted in combustion chemistry.

When standard organic waste (e.g., ethanol, acetone) is incinerated, it breaks down into CO2 and H2O. However, when a chlorinated compound like 8-chloro-6-methoxyquinolin-2(1H)-one is incinerated, the chlorine atoms are released, reacting with hydrogen to form hydrogen chloride (HCl) gas [2]. If the incineration facility is not equipped with specialized caustic scrubbers, this HCl gas will corrode the incinerator stacks and be released into the atmosphere as toxic pollution. Furthermore, incomplete combustion of chlorinated aromatics can lead to the formation of polychlorinated dibenzo-p-dioxins (PCDDs), which are highly carcinogenic.

Therefore, mixing even a small amount of this quinoline derivative into a non-halogenated waste carboy contaminates the entire vessel, forcing the entire volume to be treated at a much higher cost in a specialized facility[3].

Operational Workflow: Step-by-Step Disposal Protocol

To maintain a self-validating safety system, every step of the disposal process must be verifiable.

Step 1: Container Selection and Verification

  • Action: Select a chemically compatible, leak-proof container. For solid 8-chloro-6-methoxyquinolin-2(1H)-one, use a wide-mouth High-Density Polyethylene (HDPE) jar. For solutions, use an HDPE or glass carboy.

  • Causality: Never use galvanized steel or metal safety cans for halogenated wastes, as trace moisture can react with the halogenated compounds to form corrosive acids that will degrade the metal and cause leaks[4].

Step 2: Segregation and Labeling

  • Action: Affix a standardized Hazardous Waste label before adding the first milligram of waste. Explicitly check the box for "Halogenated Organic Waste"[5].

  • Action: Write the full chemical name: "8-chloro-6-methoxyquinolin-2(1H)-one". Do not use abbreviations or structural formulas, as emergency responders cannot rapidly decode them[6].

Step 3: Waste Transfer (Fume Hood Operation)

  • Action: Transfer the compound into the waste container exclusively within a certified laboratory chemical hood.

  • Action: If disposing of a solution (e.g., the compound dissolved in dichloromethane or chloroform), use a funnel to prevent spills, but never leave the funnel in the container. Cap the container immediately after transfer to prevent the volatilization of the solvent[4].

Step 4: Secondary Containment and Storage

  • Action: Place the sealed waste container in a secondary containment tray within a designated, ventilated hazardous waste storage cabinet.

  • Action: Ensure the storage area is physically separated from incompatible waste streams, particularly inorganic bases and strong oxidizers[7].

Step 5: EHS Manifesting and Final Disposal

  • Action: Once the container is 80% full (leaving headspace for vapor expansion), date the label and submit a pickup request to your Environmental Health and Safety (EHS) department.

  • Causality: EHS will manifest this under specific EPA/RCRA regulations for spent halogenated compounds, ensuring it is transported to a licensed facility for rotary kiln incineration equipped with caustic scrubbing[2].

Waste Routing Visualization

The following diagram illustrates the logical flow and decision-making process for routing 8-chloro-6-methoxyquinolin-2(1H)-one waste.

WasteWorkflow A Waste Generation: 8-chloro-6-methoxyquinolin-2(1H)-one B Hazard Assessment: Identify Halogen (Cl) on Quinoline Ring A->B C Segregation: Route to Halogenated Organic Stream B->C D Collection: HDPE/Glass Container with Vented Cap C->D E EHS Transfer: RCRA Manifest & Transport D->E F Final Disposal: High-Temp Incineration (Caustic Scrubbing) E->F

Disposal workflow for 8-chloro-6-methoxyquinolin-2(1H)-one ensuring regulatory compliance.

Spill Response and Decontamination

In the event of an accidental spill of 8-chloro-6-methoxyquinolin-2(1H)-one during transfer:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Contain & Absorb: If in solution, surround the spill with an inert absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed material (or the dry powder, if spilled as a solid) using a non-sparking tool and place it into a designated solid hazardous waste container.

  • Decontaminate: Wash the affected surface with a compatible solvent, followed by soap and water. The solvent washings must also be collected as halogenated organic waste.

References

  • Appretech Scientific Limited. Products - catalog, Custom synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Tennessee (UTIA). Hazardous Waste Guide. Retrieved from [Link]

  • Hong Kong University of Science and Technology (HKUST). Chemical Waste Disposal Guidelines. Retrieved from [Link]

Sources

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